molecular formula C10H13N5O3 B7770818 2'-Deoxyadenosine CAS No. 663188-78-1

2'-Deoxyadenosine

Cat. No.: B7770818
CAS No.: 663188-78-1
M. Wt: 251.24 g/mol
InChI Key: OLXZPDWKRNYJJZ-RRKCRQDMSA-N
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Description

2'-deoxyadenosine is a purine 2'-deoxyribonucleoside having adenine as the nucleobase. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purines 2'-deoxy-D-ribonucleoside and a purine 2'-deoxyribonucleoside.
Deoxyadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-deoxyadenosine is a natural product found in Streptomyces jiujiangensis, Fritillaria przewalskii, and other organisms with data available.
This compound is a purine nucleoside component of DNA comprised of adenosine linked by its N9 nitrogen to the C1 carbon of deoxyribose.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
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InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
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InChI Key

OLXZPDWKRNYJJZ-RRKCRQDMSA-N
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Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
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Molecular Formula

C10H13N5O3
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DSSTOX Substance ID

DTXSID10883624
Record name Adenosine, 2'-deoxy-
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Molecular Weight

251.24 g/mol
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Physical Description

White odorless crystals; [La-Mar-Ka MSDS], Solid
Record name 2'-Deoxyadenosine
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CAS No.

958-09-8, 40627-14-3, 16373-93-6
Record name Deoxyadenosine
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Record name 2'-DEOXYADENOSINE
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Melting Point

189 °C
Record name Deoxyadenosine
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Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyadenosine Biosynthesis in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxyadenosine (B1664071) is a fundamental deoxyribonucleoside, a critical component of deoxyribonucleic acid (DNA). The intracellular concentration of its phosphorylated form, deoxyadenosine (B7792050) triphosphate (dATP), is meticulously regulated to ensure the fidelity of DNA replication and repair.[1][2] Dysregulation of this compound metabolism and the broader deoxynucleoside triphosphate (dNTP) pool can lead to genomic instability and is implicated in various pathologies, including cancer and immunodeficiency disorders.[1][3] This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in humans, details its complex regulatory mechanisms, summarizes key quantitative data, and presents experimental protocols for its study.

Core Biosynthesis and Salvage Pathways

In humans, the generation of this compound and its phosphorylated derivatives occurs through two principal routes: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway is the primary route for synthesizing deoxyribonucleotides from ribonucleotide precursors. The central enzyme in this process is Ribonucleotide Reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs).[4][5]

  • Key Reaction: The synthesis of the deoxyadenosine moiety begins with the reduction of adenosine (B11128) diphosphate (B83284) (ADP) to this compound diphosphate (dADP). This reaction is catalyzed by RNR and involves the removal of the 2'-hydroxyl group from the ribose sugar.[5][6]

  • Electron Source: The reduction process requires an electron donor, typically the protein thioredoxin, which in turn is reduced by thioredoxin reductase using NADPH.[2][5]

  • Phosphorylation Cascade: Following its synthesis, dADP is phosphorylated by a nucleoside diphosphate kinase to form this compound triphosphate (dATP), the immediate precursor for DNA synthesis.

  • Formation of this compound: The nucleoside, this compound, is formed through the sequential dephosphorylation of dATP, dADP, or dAMP (formed from dADP) by various cellular phosphatases and nucleotidases.

Purine (B94841) Salvage Pathway

The salvage pathway is an energy-efficient mechanism that recycles purine bases and nucleosides generated from the degradation of nucleic acids (DNA and RNA).[7][8][9]

  • Source of Deoxyadenosine: this compound is directly released during the breakdown of DNA.

  • Phosphorylation: Once available, free this compound can be re-phosphorylated by deoxycytidine kinase to form this compound monophosphate (dAMP), re-entering the nucleotide pool.

  • Catabolism: A key enzyme in the catabolism of deoxyadenosine is Adenosine Deaminase (ADA). ADA irreversibly deaminates this compound to 2'-deoxyinosine.[10][11] This is a critical step, as a deficiency in ADA leads to the accumulation of deoxyadenosine and dATP, which is toxic to lymphocytes and results in Severe Combined Immunodeficiency (SCID).[12][13][14]

  • S-adenosylhomocysteine (SAH) Hydrolase: Another important enzyme in adenosine metabolism is S-adenosylhomocysteine hydrolase (SAHH or AdoHcyase). It catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[15][16] An accumulation of adenosine or deoxyadenosine can inhibit SAHH, leading to a buildup of SAH, which in turn inhibits crucial transmethylation reactions.[17][18][19]

Below is a diagram illustrating the central pathways of this compound biosynthesis and metabolism.

Core pathways of this compound biosynthesis and metabolism.

Regulation of Deoxyadenosine Biosynthesis

The synthesis of deoxyadenosine is tightly controlled, primarily through the complex allosteric regulation of Ribonucleotide Reductase (RNR), the rate-limiting enzyme for DNA synthesis.[4][20]

  • Overall Activity Regulation: RNR has an "activity site" that controls its overall catalytic rate.

    • ATP binding to this site activates the enzyme.

    • dATP binding to this site inhibits the enzyme, acting as a negative feedback signal that prevents the overproduction of deoxyribonucleotides.[2][20][21]

  • Substrate Specificity Regulation: A separate "specificity site" determines which ribonucleotide substrate (ADP, GDP, CDP, or UDP) the enzyme will reduce.

    • Binding of ATP or dATP promotes the reduction of pyrimidines (CDP and UDP).

    • Binding of dTTP promotes the reduction of GDP.

    • Binding of dGTP promotes the reduction of ADP.[20][21]

This intricate regulation ensures a balanced supply of all four dNTPs required for DNA replication.

RNR_Regulation cluster_effectors Allosteric Effectors cluster_substrates Substrates RNR Ribonucleotide Reductase (RNR) Activity Site Specificity Site Catalytic Site CDP_UDP CDP / UDP RNR:f2->CDP_UDP GDP GDP RNR:f2->GDP ADP ADP RNR:f2->ADP ATP ATP ATP->RNR:f1 Activates (+) dATP dATP dATP->RNR:f1 Inhibits (-) dATP->RNR:f2 Promotes dTTP dTTP dTTP->RNR:f2 Promotes dGTP dGTP dGTP->RNR:f2 Promotes CDP_UDP->RNR:f3 GDP->RNR:f3 ADP->RNR:f3

Allosteric regulation of human Ribonucleotide Reductase (RNR).

Quantitative Data Summary

The following tables summarize key quantitative data related to enzymes and metabolites in the this compound pathway.

Table 1: Enzyme Kinetic Parameters

Enzyme Source Substrate Effector(s) Km Specific Activity Reference
S-adenosylhomocysteine hydrolase Guinea-pig heart Adenosine + L-homocysteine - 2.9 µM (synthesis) - [15][22]
S-adenosylhomocysteine hydrolase Guinea-pig heart S-adenosylhomocysteine - 0.39 µM (hydrolysis) - [15][22]
Ribonucleotide Reductase (Class Ia) E. coli CDP ATP - 9000 ± 700 nmol/mg-min [23]
Ribonucleotide Reductase (Class Ia) E. coli ADP, CDP, GDP, UDP mix ATP, dGTP, TTP - 2100 ± 100 nmol/mg-min [24]

| Ribonucleotide Reductase (Class Ia) | E. coli | ADP, CDP, GDP, UDP mix | ATP, dATP, dGTP, TTP | - | 2380 ± 90 nmol/mg-min |[24] |

Table 2: Cellular dNTP Concentrations

Cell Type Condition dATP (pmol / 106 cells) Reference
Human hematopoietic cells N/A Sensitivity: 0.1-40 pmol [25]
Human fibroblasts Quiescent ~0.5 [26]
SH-SY5Y neuroblastoma Proliferating ~15 [27]

| HEK293 | Proliferating | ~25 |[27] |

Note: dNTP pools are highly dependent on cell type and cell cycle phase, with proliferating cells having significantly higher concentrations than quiescent cells.[28]

Experimental Protocols

Ribonucleotide Reductase (RNR) Activity Assay (LC-MS/MS Method)

This modern protocol allows for the simultaneous measurement of all four dNDP products and is highly sensitive.[23][24]

Objective: To quantify the enzymatic activity of RNR by measuring the formation of deoxyribonucleoside products over time.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix on ice containing:

    • Buffer: 50 mM HEPES, pH 7.6

    • Cofactors: 15 mM MgSO₄, 1 mM EDTA

    • Reducing System: 30 µM Thioredoxin (Trx), 0.5 µM Thioredoxin Reductase (TrxR), 200 µM NADPH

    • Allosteric Effectors: e.g., 3 mM ATP (for general activity) and/or specific effectors like dGTP and dTTP depending on the substrate being tested.

    • Substrates: A mix of ADP, GDP, CDP, and UDP (e.g., 50-200 µM each).

    • RNR Subunit R1 (α): e.g., 0.5 µM

  • Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding RNR Subunit R2 (β) (e.g., 0.1 µM).

  • Time Points: Collect aliquots (e.g., 30 µL) at regular intervals (e.g., 0, 30, 60, 90, 120 seconds).

  • Quenching: Immediately stop the reaction in each aliquot by heating to 95°C for 3 minutes.

  • Dephosphorylation: Cool the samples. Add 1 µL of Calf Intestinal Phosphatase (CIP) to each aliquot and incubate at 37°C for 2 hours to convert all dNDP products to their corresponding deoxyribonucleosides (dC, dA, dG, dU).

  • Sample Cleanup: Filter the samples through a 0.2 µm filter to remove proteins.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry. Monitor the specific mass transitions for each deoxyribonucleoside (e.g., for deoxycytidine: m/z 228.2 > 112.1).

  • Quantification: Generate a standard curve for each deoxyribonucleoside. Calculate the amount of product formed at each time point and determine the reaction velocity (nmol product/mg enzyme/min).

RNR_Assay_Workflow start Start: Prepare Reaction Master Mix initiate Initiate Reaction with RNR Subunit β (37°C) start->initiate timepoints Collect Aliquots at Time Intervals (e.g., 0, 30, 60, 120s) initiate->timepoints quench Quench Reaction (Heat to 95°C) timepoints->quench dephos Dephosphorylate Products to Deoxynucleosides (Add Calf Intestinal Phosphatase) quench->dephos filter Filter Sample to Remove Protein dephos->filter analyze Analyze by LC-MS/MS filter->analyze quantify Quantify and Calculate Activity analyze->quantify

Experimental workflow for the RNR activity assay.
Quantification of Intracellular dNTP Pools (DNA Polymerase-Based Assay)

This is the state-of-the-art method for accurately measuring the low physiological concentrations of dNTPs in cell extracts.[26][28][29]

Objective: To determine the absolute quantity (pmol) of a specific dNTP (e.g., dATP) per million cells.

Methodology:

  • Cell Lysis and Extraction:

    • Harvest a known number of cells (e.g., 5-10 million).

    • Wash with cold PBS.

    • Extract nucleotides by adding 1 mL of cold 60% methanol.

    • Incubate on ice, vortex, and then heat at 95°C for 3 minutes.

    • Centrifuge to pellet debris and collect the supernatant.

    • Dry the extract in a vacuum centrifuge.

  • Reaction Principle: A specific synthetic primer/template oligonucleotide is used for each dNTP. The template is designed so that a DNA polymerase can only extend the primer after incorporating the dNTP to be measured. The subsequent incorporation of a radiolabeled nucleotide ([³H]-dATP or [³H]-dTTP) is therefore directly proportional to the amount of the target dNTP in the extract.

  • Assay Reaction:

    • Re-dissolve the dried cell extract in sterile water.

    • Prepare a reaction mix in a 96-well plate containing:

      • Buffer (e.g., Tris-HCl, MgCl₂, DTT)

      • The specific primer/template for the dNTP to be measured (e.g., "OligoA" for dATP).

      • A non-limiting amount of the other 3 dNTPs.

      • The radiolabeled dNTP (e.g., [³H]-dATP for measuring dCTP, dGTP, dTTP; or [³H]-dTTP for measuring dATP).

      • A thermostable DNA polymerase (e.g., Taq polymerase).

    • Add the re-dissolved cell extract (or dNTP standards for the standard curve) to the wells.

  • Incubation: Incubate the plate at the optimal temperature for the polymerase (e.g., 48°C for Taq) for 60 minutes.

  • Capture and Washing: Transfer the reaction mix to a filter-mat or streptavidin-coated plate (if using a biotinylated primer) to capture the elongated, radiolabeled DNA. Wash thoroughly to remove unincorporated radiolabeled nucleotides.

  • Scintillation Counting: Measure the radioactivity captured on the filter/plate using a scintillation counter.

  • Data Analysis: Subtract the background (no extract) counts. Generate a linear standard curve from the known dNTP standards. Use the regression slope to calculate the concentration of the dNTP in the cell extracts, factoring in the initial cell number to report the value as pmol/10⁶ cells.[28]

References

The Role of 2'-Deoxyadenosine in the Purine Salvage Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxyadenosine (B1664071), a deoxyribonucleoside, plays a pivotal role in the purine (B94841) salvage pathway, a critical metabolic route for the reutilization of purine bases and nucleosides from the degradation of nucleic acids. The metabolism of this compound is primarily governed by the interplay of several key enzymes, including adenosine (B11128) kinase (AK), deoxycytidine kinase (dCK), and adenosine deaminase (ADA). Dysregulation of this pathway, particularly the accumulation of this compound and its phosphorylated metabolite, deoxyadenosine (B7792050) triphosphate (dATP), is implicated in severe immunodeficiency disorders, highlighting its importance in lymphocyte development and function. This technical guide provides an in-depth exploration of the biochemical functions of this compound within the purine salvage pathway, presenting quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Introduction to the Purine Salvage Pathway and this compound

The purine salvage pathway is an energy-efficient alternative to the de novo synthesis of purine nucleotides. It allows cells to recycle purine bases (adenine, guanine, hypoxanthine) and nucleosides (adenosine, guanosine, inosine (B1671953), and their deoxy counterparts) to generate nucleotide monophosphates. This compound is a key substrate in this pathway, arising from the breakdown of DNA. Its cellular concentration is tightly regulated, as its accumulation can be toxic, particularly to lymphoid cells.

The primary metabolic fates of this compound are:

  • Phosphorylation: Conversion to this compound monophosphate (dAMP) by nucleoside kinases.

  • Deamination: Conversion to 2'-deoxyinosine (B131508) by adenosine deaminase.

The balance between these two processes is crucial for maintaining cellular homeostasis.

Key Enzymes in this compound Metabolism

The metabolism of this compound is primarily catalyzed by three key enzymes. The kinetic parameters of these enzymes determine the flux of this compound through the different branches of the salvage pathway.

EnzymeSubstrateKm (µM)Vmax or kcatSource OrganismReference
Deoxycytidine Kinase (dCK) This compound0.05 - 0.2-Human & Mouse[1]
Adenosine Kinase (AK) This compound1352.1 µmol/min/mgHuman (placenta)[2]
Adenosine Deaminase (ADA) This compound~51.3467.8 nmol/min/mgHuman (recombinant)
Adenosine Deaminase (ADA) Adenosine103 ± 510.025 ± 0.001 nmol NH3·mg-1·s-1Human (PBMCs)[2]

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, phosphate (B84403) donor concentration).

Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (EC 2.7.1.74) is a key enzyme in the salvage of deoxyribonucleosides. It catalyzes the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine to their respective monophosphates. dCK exhibits a high affinity for this compound, with Km values in the low micromolar range[1]. This efficient phosphorylation is the first step towards the formation of dATP.

Adenosine Kinase (AK)

Adenosine kinase (EC 2.7.1.20) primarily phosphorylates adenosine to adenosine monophosphate (AMP). However, it can also phosphorylate this compound, albeit with a much lower affinity (higher Km) compared to dCK[2]. The relatively high Km of AK for this compound suggests that its contribution to dAMP formation may be more significant at higher substrate concentrations.

Adenosine Deaminase (ADA)

Adenosine deaminase (EC 3.5.4.4) catalyzes the irreversible deamination of adenosine and this compound to inosine and 2'-deoxyinosine, respectively. This reaction diverts this compound away from the phosphorylation pathway. ADA has a higher preference for adenosine over this compound[2].

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to cellular signaling and has significant physiological consequences, particularly in the context of adenosine deaminase deficiency.

Deoxyadenosine_Metabolism This compound This compound dAMP dAMP This compound->dAMP dCK / AK 2'-Deoxyinosine 2'-Deoxyinosine This compound->2'-Deoxyinosine ADA dADP dADP dAMP->dADP dATP dATP dADP->dATP Ribonucleotide Reductase Ribonucleotide Reductase dATP->Ribonucleotide Reductase Inhibition Apoptosis Apoptosis dATP->Apoptosis Induces DNA Synthesis DNA Synthesis Ribonucleotide Reductase->DNA Synthesis Required for

Metabolic fate of this compound and its downstream effects.

In adenosine deaminase (ADA) deficiency, the deamination of this compound is impaired, leading to its accumulation. This shunts the metabolism towards the phosphorylation pathway, resulting in a massive increase in intracellular dATP levels. High concentrations of dATP are cytotoxic, particularly to lymphocytes, due to two main mechanisms:

  • Inhibition of Ribonucleotide Reductase: dATP is a potent feedback inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition starves the cell of the other three dNTPs (dCTP, dGTP, and dTTP) necessary for DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: High levels of dATP can directly trigger the apoptotic cascade.

This lymphotoxicity is the underlying cause of the severe combined immunodeficiency (SCID) observed in individuals with ADA deficiency.

Experimental Protocols

Coupled Spectrophotometric Assay for Deoxyadenosine Kinase Activity

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm[1].

Materials:

  • Human Recombinant Deoxycytidine Kinase (dCK) or Adenosine Kinase (AK)

  • This compound

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Procedure:

  • Prepare a reaction mixture in a cuvette containing kinase reaction buffer, ATP (e.g., 1 mM), PEP (e.g., 2 mM), NADH (e.g., 0.2 mM), and the PK/LDH enzyme mix.

  • Add varying concentrations of this compound to the cuvette. Include a control without the substrate to measure any background ATPase activity.

  • Equilibrate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the kinase (dCK or AK).

  • Immediately monitor the decrease in absorbance at 340 nm for 15-30 minutes, recording data points every 30-60 seconds.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, ATP, PEP, NADH, PK/LDH) B Add this compound A->B C Equilibrate at 37°C B->C D Initiate with Kinase C->D E Monitor A340 Decrease D->E F Calculate Initial Velocity E->F G Plot Velocity vs. [Substrate] F->G H Determine Km and Vmax G->H

Workflow for the coupled spectrophotometric kinase assay.

HPLC-MS/MS for Quantification of Intracellular dATP

This method allows for the sensitive and specific quantification of intracellular dNTP pools, including dATP.

Materials:

  • Cell line of interest

  • Ice-cold 60% methanol (B129727)

  • Internal standards (e.g., stable isotope-labeled dATP)

  • LC-MS/MS system with a reversed-phase C18 column

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat as required.

  • Metabolite Extraction:

    • Rapidly wash cells with ice-cold PBS.

    • Add ice-cold 60% methanol to the culture plate and scrape the cells.

    • Add internal standards to the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Sample Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the nucleotides using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Detect and quantify dATP using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of dATP.

    • Quantify the amount of dATP in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and cell number or protein content.

[³H]-2'-Deoxyadenosine Cellular Uptake Assay

This assay measures the rate of this compound transport into cells using a radiolabeled substrate[3].

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]-2'-Deoxyadenosine

  • Unlabeled this compound

  • Ice-cold stop buffer (e.g., PBS with 10 mM unlabeled thymidine)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Assay Preparation:

    • Wash the cells twice with PBS.

    • Pre-incubate the cells with assay buffer at 37°C for 15 minutes.

  • Uptake Initiation:

    • Aspirate the pre-incubation buffer.

    • Add assay buffer containing a range of concentrations of [³H]-2'-deoxyadenosine. For competition assays, include a high concentration of unlabeled this compound.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 1, 5, 10, 15 minutes) at 37°C.

  • Uptake Termination:

    • Rapidly aspirate the incubation buffer.

    • Wash the cells three times with ice-cold stop buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Determine the intracellular concentration of the radiolabeled substrate.

    • For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for transport.

MTT Assay for this compound Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cytotoxicity of this compound

The cytotoxic effects of this compound, often in combination with an ADA inhibitor to simulate ADA deficiency, have been evaluated in various human cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell TypeIC50 (µM) of this compound (+ ADA inhibitor)Reference
LoVoHuman colon carcinomaToxic, but specific IC50 not provided[4]
HT-29Human colon carcinomaLess sensitive than LoVo[5]
B16-BL6Mouse melanoma39[6]
Lewis Lung CarcinomaMouse lung carcinoma48[6]
A2780Human ovarian carcinomaNot cytotoxic alone[7]

Note: IC50 values are highly dependent on the cell line, experimental conditions, and the specific ADA inhibitor used.

Conclusion

This compound is a critical intermediate in the purine salvage pathway with profound implications for cellular health, particularly in the immune system. The enzymatic balance between its phosphorylation by kinases like dCK and AK and its deamination by ADA is essential for preventing the accumulation of toxic dATP. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and modulate this vital metabolic pathway for therapeutic benefit. Further research into the specific kinetics of all involved enzymes and the cellular transport mechanisms will continue to refine our understanding and open new avenues for intervention in diseases associated with purine metabolism dysregulation.

References

2'-Deoxyadenosine: A Cornerstone of the Genome - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine (B1664071), a fundamental purine (B94841) deoxyribonucleoside, is a critical component of deoxyribonucleic acid (DNA).[1] Composed of an adenine (B156593) base attached to a 2-deoxyribose sugar, it forms a crucial part of the genetic code.[1] Its precise structure and interactions within the DNA double helix are paramount for genetic integrity and cellular function. This technical guide provides an in-depth exploration of this compound, encompassing its physicochemical properties, its role in metabolic pathways, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate roles of this essential biomolecule.

Physicochemical and Biophysical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in research and drug design. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₀H₁₃N₅O₃[2][3]
Molecular Weight251.24 g/mol [2]
Melting Point187-189 °C[2]
Solubility in Water25 mg/mL
Solubility in DMSO54 mg/mL (monohydrate)[2]
UV Absorbance Maximum (λmax)259 nm[4]
Extinction Coefficient (ε) at λmax15.1 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.0)[4]
Table 2: Structural and Conformational Data of this compound in B-DNA
ParameterDescriptionTypical Value/Range in B-DNAReference(s)
Glycosidic Bond Angle (χ)Defines the orientation of the adenine base relative to the deoxyribose sugar.anti conformation[5]
Sugar PuckerDescribes the conformation of the deoxyribose ring.C2'-endo[6]
Backbone Torsion Angles (α, β, γ, δ, ε, ζ)Define the conformation of the phosphate-sugar backbone.Varies, characteristic of B-DNA[6]

Note: Specific bond lengths and angles can be calculated from crystallographic information files (CIF) or PDB files of B-DNA structures (e.g., PDB ID: 1BNA).

Intracellular Concentrations

The intracellular concentration of this compound and its phosphorylated forms, particularly this compound triphosphate (dATP), is tightly regulated. Imbalances can have significant physiological consequences.

Table 3: Intracellular Concentrations of this compound and dATP
MetaboliteCell Type/ConditionConcentration RangeReference(s)
This compoundHuman Cerebrospinal Fluid (Normal)< 0.2 µM[7]
This compoundADA DeficiencyElevated levels in plasma and urine[8]
dATPVarious Mammalian Cell LinesTightly controlled, imbalances are genotoxic[4]
dATPADA-deficient erythrocytesCan equal or exceed ATP levels[9]

Metabolic Pathways Involving this compound

This compound is a key player in the purine salvage pathway, a critical metabolic route for recycling purine bases. Deficiencies in enzymes within this pathway, such as adenosine (B11128) deaminase (ADA), lead to serious metabolic disorders.

Purine Salvage Pathway

This pathway allows cells to recycle purine bases from the breakdown of nucleic acids, conserving energy.

Purine_Salvage_Pathway Purine Salvage Pathway DNA_RNA DNA/RNA Degradation Deoxyadenosine This compound DNA_RNA->Deoxyadenosine Adenosine Adenosine DNA_RNA->Adenosine Guanosine Guanosine DNA_RNA->Guanosine Deoxyinosine Deoxyinosine Deoxyadenosine->Deoxyinosine ADA dAMP dAMP Deoxyadenosine->dAMP dCK/AK Inosine Inosine Adenosine->Inosine ADA AMP AMP Adenosine->AMP AK Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Deoxyinosine->Hypoxanthine PNP IMP IMP Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanosine->Guanine PNP GMP GMP Guanine->GMP HGPRT IMP->AMP IMP->GMP Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase label_ADA ADA: Adenosine Deaminase label_PNP PNP: Purine Nucleoside Phosphorylase label_HGPRT HGPRT: Hypoxanthine-Guanine Phosphoribosyltransferase label_AK AK: Adenosine Kinase label_dCK dCK: Deoxycytidine Kinase

Caption: Overview of the Purine Salvage Pathway.

Adenosine Deaminase (ADA) Deficiency

The absence or dysfunction of adenosine deaminase leads to the accumulation of its substrates, this compound and adenosine, resulting in severe combined immunodeficiency (SCID).[10]

ADA_Deficiency_Pathway Metabolic Consequences of ADA Deficiency Deoxyadenosine Increased this compound dATP Increased dATP Deoxyadenosine->dATP Phosphorylation SAHH S-adenosylhomocysteine Hydrolase Deoxyadenosine->SAHH Inhibition RNR Ribonucleotide Reductase dATP->RNR Inhibition Apoptosis Lymphocyte Apoptosis dATP->Apoptosis dNTPs Decreased dNTP pool RNR->dNTPs DNA_Synthesis Inhibition of DNA Synthesis dNTPs->DNA_Synthesis DNA_Synthesis->Apoptosis SAH Increased S-adenosyl- homocysteine SAHH->SAH Methylation Impaired Methylation Reactions SAH->Methylation Inhibition Methylation->Apoptosis SCID Severe Combined Immunodeficiency (SCID) Apoptosis->SCID

Caption: Pathophysiology of Adenosine Deaminase Deficiency.

Experimental Protocols

Accurate quantification and analysis of this compound are vital for research and clinical applications. The following sections provide detailed protocols for key experimental procedures.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.[11]

1. Sample Preparation (Cell Lysate)

  • Cell Lysis: Lyse cells using a suitable buffer (e.g., methanol-based) to precipitate proteins and extract metabolites.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as this compound-¹³C₁₀, to the lysate to correct for matrix effects and variations in sample processing.

  • Protein Precipitation: Centrifuge the lysate to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, further clean-up using a C18 or mixed-mode SPE cartridge can improve sensitivity and reduce matrix interference.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Employ a gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute this compound.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its isotope-labeled internal standard.

      • Example transition for this compound: m/z 252.1 → 136.1

      • Example transition for this compound-¹³C₁₀: m/z 262.1 → 146.1

    • Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis

  • Construct a calibration curve using standards of known concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow LC-MS/MS Quantification Workflow for this compound Sample Biological Sample (e.g., Cell Pellet) IS Add Internal Standard (this compound-¹³C₁₀) Sample->IS Lysis Cell Lysis & Protein Precipitation Centrifuge Centrifugation Lysis->Centrifuge IS->Lysis Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Dry Evaporation to Dryness Supernatant->Dry w/o SPE SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Analysis LC_MS->Data

Caption: Workflow for this compound Quantification.

Incorporation of this compound Analogs into Oligonucleotides

The site-specific incorporation of this compound analogs is a powerful tool for studying DNA structure, function, and for the development of therapeutic oligonucleotides.

1. Chemical Synthesis (Phosphoramidite Method)

This method utilizes automated solid-phase DNA synthesis.

  • Phosphoramidite (B1245037) Preparation: Synthesize or procure the phosphoramidite of the desired this compound analog. The analog must have appropriate protecting groups compatible with the synthesis chemistry.

  • Automated DNA Synthesis:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the analog phosphoramidite to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Deprotection and Cleavage: Cleavage of the oligonucleotide from the solid support and removal of all protecting groups using a suitable chemical treatment (e.g., ammonium (B1175870) hydroxide).

  • Purification: Purify the full-length modified oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

2. Enzymatic Incorporation (Primer Extension)

This method uses a DNA polymerase to incorporate the triphosphate of the this compound analog into a growing DNA strand.

  • Materials:

    • Template DNA strand containing the desired sequence.

    • Primer strand complementary to a portion of the template.

    • DNA polymerase (e.g., Klenow fragment, Taq polymerase).

    • The 5'-triphosphate of the this compound analog (analog-dATP).

    • The other three natural deoxynucleoside triphosphates (dCTP, dGTP, dTTP).

    • Reaction buffer.

  • Procedure:

    • Annealing: Anneal the primer to the template DNA by heating and slow cooling.

    • Reaction Setup: Prepare a reaction mixture containing the annealed primer-template, DNA polymerase, reaction buffer, and the desired dNTPs, including the analog-dATP.

    • Primer Extension: Incubate the reaction at the optimal temperature for the DNA polymerase. The polymerase will extend the primer, incorporating the analog at the desired position as directed by the template.

    • Analysis: Analyze the reaction products by denaturing PAGE to confirm the incorporation of the analog and the formation of the full-length product.

Conclusion

This compound is a cornerstone of molecular biology, with its significance extending from its fundamental role in the genetic code to its involvement in critical metabolic pathways and disease states. The ability to accurately quantify and manipulate this nucleoside and its analogs through the detailed experimental protocols provided in this guide is essential for advancing our understanding of DNA replication, repair, and for the development of novel therapeutic strategies. This technical guide serves as a valuable resource for researchers and professionals, providing the necessary foundational knowledge and practical methodologies to effectively study and utilize this compound in their work.

References

The intricate dance of phosphorylation: A technical guide to the conversion of 2'-Deoxyadenosine to dATP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive overview for researchers, scientists, and drug development professionals on the enzymatic cascade responsible for converting 2'-deoxyadenosine (B1664071) into its triphosphate form, dATP, a critical building block for DNA synthesis and a key player in cellular metabolism and disease.

The phosphorylation of this compound (dAdo) to this compound triphosphate (dATP) is a fundamental biochemical process essential for DNA replication and repair. This multi-step enzymatic pathway, primarily operating through the nucleoside salvage pathway, is meticulously regulated to maintain the delicate balance of deoxynucleoside triphosphate (dNTP) pools, ensuring genomic integrity. Dysregulation of this pathway is implicated in various pathological conditions, including immunodeficiencies and cancer, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanism of this compound phosphorylation, detailing the key enzymes, their kinetics, experimental protocols for their study, and the regulatory networks that govern this vital cellular process.

The Core Phosphorylation Pathway: A Three-Step Enzymatic Relay

The conversion of this compound to dATP is a sequential phosphorylation cascade catalyzed by three key enzymes:

  • Deoxyadenosine (B7792050) Kinase (dAK): This enzyme initiates the pathway by transferring a phosphate (B84403) group from ATP to the 5'-hydroxyl group of this compound, forming this compound monophosphate (dAMP) and ADP. In humans, this activity is primarily carried out by deoxycytidine kinase (dCK), which exhibits broad substrate specificity.[1]

  • (Deoxy)adenylate Kinase (AK): Subsequently, adenylate kinase catalyzes the phosphorylation of dAMP to this compound diphosphate (B83284) (dADP). This reaction involves the transfer of a phosphate group from ATP, yielding ADP as a byproduct.

  • Nucleoside Diphosphate Kinase (NDPK): The final step is the phosphorylation of dADP to dATP, a reaction catalyzed by nucleoside diphosphate kinase. This enzyme facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate, typically ATP, to dADP.[2]

The sequential nature of this pathway ensures a controlled and efficient production of dATP, ready for incorporation into newly synthesized DNA strands.

Quantitative Insights: Enzyme Kinetics

The efficiency and regulation of the this compound phosphorylation pathway are dictated by the kinetic properties of the involved enzymes. A summary of key kinetic parameters for the human enzymes is presented below.

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/min/mg)Source
Deoxycytidine Kinase (dCK)Deoxyadenosine460430[1]
Deoxycytidine Kinase (dCK)ATP4-[3]
Adenylate Kinase 1 (AK1)dAMP105092 (s⁻¹)[4]
Nucleoside Diphosphate KinasedADP---

Cellular Concentrations: A Dynamic Pool

The intracellular concentrations of this compound and its phosphorylated derivatives are tightly controlled and vary depending on the cell type and metabolic state. In cases of adenosine (B11128) deaminase (ADA) deficiency, a genetic disorder, the levels of deoxyadenosine and its metabolites are significantly elevated.[5][6]

MetaboliteTypical Cellular ConcentrationConditionSource
DeoxyadenosineLow (nanomolar range)Normal[7]
dATP~20-50 µM (S-phase)Normal dividing cells[4]
dATP>50-fold elevationADA deficiency (erythrocytes)[6]
dAMP, dADP, dATPExceeded ATP, ADP, AMP levelsADA deficiency (erythrocytes)[5]

Experimental Corner: Protocols for Enzyme Activity Assays

The study of the enzymes involved in this compound phosphorylation is crucial for understanding their function and for the development of targeted therapies. Coupled spectrophotometric assays are commonly employed to measure their activity.

Deoxyadenosine Kinase (dCK) Activity Assay

This assay measures the production of ADP, which is coupled to the oxidation of NADH.[8]

Principle: dCK + Deoxyadenosine + ATP → dAMP + ADP ADP + Phosphoenolpyruvate (B93156) (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate (B1213749) Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate (B86563) + NAD⁺

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.6), MgCl₂, KCl, phosphoenolpyruvate (PEP), NADH, lactate dehydrogenase (LDH), and pyruvate kinase (PK).

  • Substrate Addition: Add varying concentrations of this compound and a fixed concentration of ATP.

  • Enzyme Initiation: Initiate the reaction by adding the purified dCK enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation.

Adenylate Kinase (AK) Activity Assay with dAMP

A similar coupled assay can be used to measure the phosphorylation of dAMP.

Principle: AK + dAMP + ATP → dADP + ADP ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

Protocol: The protocol is analogous to the dCK assay, with dAMP used as the variable substrate.

Nucleoside Diphosphate Kinase (NDPK) Activity Assay with dADP

This assay measures the formation of ATP from the phosphorylation of ADP, which is coupled to the reduction of NADP⁺.[9]

Principle: NDPK + dADP + ATP → dATP + ADP ADP + Glucose --(Hexokinase)--> Glucose-6-Phosphate + ATP Glucose-6-Phosphate + NADP⁺ --(Glucose-6-Phosphate Dehydrogenase)--> 6-Phosphogluconate + NADPH + H⁺

The increase in absorbance at 340 nm due to NADPH formation is monitored.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, glucose, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.

  • Substrate Addition: Add dADP and a phosphate donor (e.g., GTP).

  • Enzyme Initiation: Start the reaction by adding the NDPK enzyme.

  • Measurement: Monitor the increase in absorbance at 340 nm.

  • Analysis: Calculate the enzyme activity based on the rate of NADPH formation.

Visualizing the Pathway and its Regulation

The phosphorylation of this compound is a tightly regulated process to prevent the toxic accumulation of dATP. The primary regulatory mechanism is the allosteric feedback inhibition of ribonucleotide reductase (RNR) by dATP. RNR is the enzyme responsible for the de novo synthesis of all four dNTPs. High levels of dATP bind to an allosteric site on RNR, inhibiting its activity and thus shutting down the production of all dNTPs. This ensures a balanced supply of DNA building blocks.

Furthermore, the activity of deoxyadenosine kinase is regulated by the intracellular concentrations of its products, ADP and AMP, which act as inhibitors.[3]

References

2'-Deoxyadenosine: A Cornerstone of Molecular Biology and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, Historical Significance, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine (B1664071), a fundamental component of deoxyribonucleic acid (DNA), stands as a molecule of immense historical and ongoing significance in the fields of biochemistry, molecular biology, and medicine. Its discovery and the elucidation of its structure were pivotal moments in the journey to unraveling the genetic code. Beyond its primary role as a building block of life, this compound and its derivatives have emerged as crucial players in cellular signaling and as potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, key experimental methodologies, and the profound biological implications of this compound, tailored for researchers, scientists, and professionals in drug development.

The Discovery and Early Significance of this compound

The story of this compound is intrinsically linked to the discovery of DNA itself. In the early 20th century, the chemical nature of the nucleic acids was a subject of intense investigation. Russian-American biochemist Phoebus Levene made seminal contributions by identifying the constituent components of nucleic acids. In 1929, he successfully identified the sugar moiety of what was then called "thymus nucleic acid" as a deoxypentose, which he named deoxyribose.[1][2][3] This discovery distinguished it from the ribose sugar found in "yeast nucleic acid" (RNA) and laid the groundwork for understanding the fundamental difference between these two types of nucleic acids.[1][2][3] Levene also correctly proposed that DNA was composed of adenine (B156593), guanine, cytosine, thymine, deoxyribose, and a phosphate (B84403) group, linked together in a phosphate-sugar-base order to form what he termed a "nucleotide".[1][4]

While Levene's work was foundational, it was the pioneering research of the British chemist Lord Alexander Todd that solidified our understanding of the structure and synthesis of nucleosides and nucleotides.[5][6][7] In the 1940s and 1950s, Todd and his group developed robust methods for the chemical synthesis of nucleosides, including this compound, and nucleotides.[5][6][7][8] This work was not only a triumph of organic chemistry but also provided the essential pure materials for subsequent groundbreaking studies. Todd's unambiguous synthesis of these molecules confirmed the structures proposed by earlier researchers and was instrumental in paving the way for the elucidation of the double helical structure of DNA by James Watson and Francis Crick in 1953.[6][9][10] For his extensive contributions to the chemistry of nucleotides and co-enzymes, Lord Todd was awarded the Nobel Prize in Chemistry in 1957.[5][7][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃N₅O₃[11]
Molecular Weight 251.24 g/mol [11]
Melting Point 187-189 °C[1]
Solubility Soluble in water and caustic soda. Slightly soluble in DMSO and Methanol (B129727).[1]
UV Absorption (λmax) ~260 nm in neutral solution
Appearance White to off-white crystalline powder[12]
CAS Number 958-09-8[13]

Experimental Protocols

The ability to synthesize and analyze this compound and its derivatives is fundamental to their study. Below are detailed methodologies for key experimental procedures.

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the coupling of a protected deoxyribose derivative with a protected adenine base. A generalized protocol is as follows:

  • Protection of Deoxyribose: The hydroxyl groups of 2-deoxy-D-ribose are protected, often as benzoyl or other suitable esters, to prevent unwanted side reactions. The anomeric carbon is typically halogenated (e.g., with HCl or HBr) to create a reactive glycosyl halide.

  • Protection of Adenine: The exocyclic amino group of adenine is protected, for instance, with a benzoyl group.

  • Glycosylation Reaction: The protected glycosyl halide is coupled with the protected adenine in the presence of a catalyst, such as a Lewis acid or a heavy metal salt, in an aprotic solvent. This reaction forms the N-glycosidic bond between the sugar and the base.

  • Deprotection: The protecting groups on the sugar and the base are removed under appropriate conditions (e.g., ammonolysis for benzoyl groups) to yield this compound.

  • Purification: The final product is purified by recrystallization or column chromatography.

A specific example of a synthetic method involves the nitration of fully benzoyl-protected this compound at the C2 position, followed by reduction and enzymatic deamination to yield other deoxyguanosine.[8][14] Another approach utilizes the stereospecific coupling of the sodium salt of adenine with a 1-α-chloro-2-deoxyribose derivative.[15]

Enzymatic Synthesis of this compound

Enzymatic methods offer high specificity and milder reaction conditions compared to chemical synthesis. One such method utilizes nucleoside phosphorylases:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable deoxyribose donor (e.g., thymidine), adenine, and a source of purine (B94841) nucleoside phosphorylase (PNP) and thymidine (B127349) phosphorylase (TP), often from E. coli.[2] The reaction is typically carried out in a buffered solution (e.g., Tris-HCl, pH 7.5).[2]

  • Enzymatic Reaction: The enzymes catalyze the transfer of the deoxyribose moiety from the donor to adenine, forming this compound.

  • Reaction Monitoring and Termination: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). Once equilibrium is reached or the desired conversion is achieved, the reaction is terminated, often by heat inactivation of the enzymes.

  • Purification: The this compound is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel.[2]

Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

  • Sample Preparation: Biological samples (e.g., cell lysates, urine) are processed to extract the nucleosides. This may involve protein precipitation with organic solvents (e.g., methanol or acetonitrile) followed by centrifugation.[4] An internal standard, such as a stable isotope-labeled this compound (e.g., this compound-¹³C₁₀), is added to correct for variations in sample processing and instrument response.[4]

  • Liquid Chromatography: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is used to separate this compound from other components in the sample.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition for the internal standard is also monitored.

  • Data Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve from standards of known concentrations. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Biological Significance and Signaling Pathways

This compound is not merely a structural component of DNA; it also plays a significant role in cellular metabolism and signaling, particularly in the context of purinergic signaling and apoptosis.

Metabolism of this compound

The intracellular concentration of this compound is tightly regulated through a balance of anabolic and catabolic pathways.

  • Phosphorylation: this compound can be phosphorylated by deoxycytidine kinase (dCK) and adenosine (B11128) kinase (AK) to form this compound monophosphate (dAMP).[7] Subsequent phosphorylations lead to the formation of this compound diphosphate (B83284) (dADP) and this compound triphosphate (dATP), which is then incorporated into DNA by DNA polymerases.[7]

  • Deamination: Alternatively, this compound can be deaminated by adenosine deaminase (ADA) to 2'-deoxyinosine (B131508).[7] This is a key step in the purine salvage pathway. 2'-deoxyinosine is further metabolized by purine nucleoside phosphorylase (PNP) to hypoxanthine (B114508) and deoxyribose-1-phosphate.[7]

Metabolism_of_2_Deoxyadenosine dA This compound dAMP dAMP dA->dAMP dCK / AK dIno 2'-Deoxyinosine dA->dIno ADA dADP dADP dAMP->dADP dATP dATP dADP->dATP DNA DNA dATP->DNA DNA Polymerase Hypo Hypoxanthine dIno->Hypo PNP

Metabolic pathways of this compound.

Role in Apoptosis

Elevated levels of this compound, particularly in the absence of adenosine deaminase (ADA), can be toxic to certain cell types, inducing apoptosis or programmed cell death.[5][16][17] This is the underlying cause of the severe combined immunodeficiency (SCID) associated with ADA deficiency, where the accumulation of this compound is particularly toxic to lymphocytes.[17]

The apoptotic signaling cascade initiated by this compound involves its intracellular conversion to dATP.[16] High levels of dATP can inhibit ribonucleotide reductase, an enzyme crucial for the synthesis of all deoxyribonucleotides, thereby disrupting DNA replication and repair.[7] The apoptotic process is characterized by morphological changes such as chromatin condensation and nuclear fragmentation, and the activation of a cascade of caspases.[5] In some cell lines, this compound-induced apoptosis has been shown to involve the release of cytochrome c from the mitochondria and the proteolytic processing of procaspase-3.[5]

Apoptosis_Signaling_Pathway dA This compound (extracellular) dA_intra This compound (intracellular) dA->dA_intra Nucleoside Transporter dATP dATP accumulation dA_intra->dATP Phosphorylation RNR_inhibition Ribonucleotide Reductase Inhibition dATP->RNR_inhibition dNTP_imbalance dNTP Pool Imbalance RNR_inhibition->dNTP_imbalance DNA_damage DNA Strand Breaks / Replication Stress dNTP_imbalance->DNA_damage Mitochondria Mitochondria DNA_damage->Mitochondria Stress Signal CytoC Cytochrome c release Mitochondria->CytoC Caspase9 Caspase-9 activation CytoC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Therapeutic Relevance

The cytotoxic properties of this compound analogs have been harnessed for therapeutic purposes, particularly in the treatment of certain cancers. Analogs such as cladribine (B1669150) (2-chloro-2'-deoxyadenosine) and fludarabine (B1672870) are used in the treatment of hematological malignancies.[3][6] These drugs are designed to be resistant to deamination by ADA, leading to their accumulation in cancer cells and the induction of apoptosis.[6] The selective toxicity of these compounds towards lymphocytes and other rapidly dividing cells makes them effective chemotherapeutic agents.[18][19]

Conclusion

From its fundamental role as a constituent of the genetic material to its intricate involvement in cellular signaling and its application in modern medicine, this compound is a molecule of profound importance. The historical journey of its discovery, intertwined with the elucidation of the structure of DNA, highlights the progressive nature of scientific inquiry. For researchers and drug development professionals, a deep understanding of the chemistry, metabolism, and biological activities of this compound and its analogs is essential for the continued development of novel therapeutic strategies targeting a range of diseases. The experimental protocols and pathways detailed in this guide provide a solid foundation for further exploration and innovation in this exciting field.

References

The Pivotal Role of 2'-Deoxyadenosine in Mitochondrial DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial DNA (mtDNA) integrity is paramount for cellular energy production and overall cellular health. The synthesis and maintenance of mtDNA are critically dependent on a balanced supply of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. Among these, 2'-deoxyadenosine (B1664071) triphosphate (dATP), derived from this compound, plays a crucial role. This technical guide provides an in-depth exploration of the multifaceted role of this compound in mtDNA synthesis. It delves into the intricate pathways of its metabolism, its incorporation into the mitochondrial genome by DNA polymerase gamma (POLG), and the severe pathological consequences of imbalanced dATP pools. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core molecular processes to serve as a comprehensive resource for researchers in mitochondrial biology and drug development.

Introduction: The Significance of Mitochondrial DNA

Mitochondria, the powerhouses of the cell, contain their own small, circular genome known as mitochondrial DNA (mtDNA).[1][2] In humans, this genome is approximately 16.6 kilobase pairs long and encodes 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system, along with 22 transfer RNAs (tRNAs) and 2 ribosomal RNAs (rRNAs) necessary for their translation.[1][3] The proper replication and maintenance of mtDNA are therefore indispensable for cellular energy conversion and function.[2] Disruptions in mtDNA integrity, often stemming from imbalances in the mitochondrial nucleotide pools, can lead to a class of severe genetic disorders known as mitochondrial DNA maintenance disorders.[4]

The Metabolic Journey of this compound to dATP for mtDNA Synthesis

The journey of this compound to its active form, dATP, for incorporation into mtDNA involves a series of enzymatic steps and transport across mitochondrial membranes. The maintenance of balanced dNTP pools within the mitochondria is achieved through two primary pathways: the de novo synthesis pathway in the cytosol and the mitochondrial salvage pathway.

Cytosolic and Mitochondrial Nucleotide Pools: A Dynamic Interplay

While the bulk of dNTP synthesis for nuclear DNA replication occurs in the cytosol via the de novo pathway, mitochondria have their own mechanisms to ensure a ready supply of these precursors.[5] There is a dynamic relationship between the cytosolic and mitochondrial dNTP pools, with evidence suggesting that dNTPs can be imported from the cytosol into the mitochondria.[6][7][8] This is particularly crucial in proliferating cells.[7] In non-dividing cells, the mitochondrial salvage pathway plays a more prominent role in maintaining the local dNTP supply.[5][7]

The Mitochondrial Salvage Pathway: Key Enzymes

The mitochondrial salvage pathway recycles deoxynucleosides from both intracellular and extracellular sources. For this compound, the key enzymes in this pathway are:

  • Deoxyguanosine Kinase (dGK): This enzyme, found within the mitochondrial matrix, is responsible for the initial phosphorylation of purine (B94841) deoxynucleosides, including this compound and deoxyguanosine, to their monophosphate forms (dAMP and dGMP).[1][4]

  • Downstream Kinases: Following the initial phosphorylation by dGK, other mitochondrial kinases catalyze the subsequent phosphorylation steps to generate the triphosphate form, dATP, which is the direct substrate for DNA polymerase gamma.

The overall metabolic flow for this compound within the context of mitochondrial and cytosolic nucleotide metabolism is depicted below.

dNTP_Measurement_Workflow start Start: Cultured Cells or Tissue mito_isolation Mitochondrial Isolation (Differential Centrifugation) start->mito_isolation extraction Nucleotide Extraction (60% Methanol) mito_isolation->extraction enzymatic_rxn DNA Polymerase-Based Enzymatic Reaction extraction->enzymatic_rxn separation Separation of Products enzymatic_rxn->separation quantification Quantification (Scintillation Counting) separation->quantification analysis Data Analysis vs. Standard Curve quantification->analysis end End: dNTP Concentrations analysis->end Apoptosis_Signaling_Pathway dAdo_excess Excess Deoxyadenosine dATP_accumulation dATP Accumulation dAdo_excess->dATP_accumulation mito_damage Mitochondrial Damage dATP_accumulation->mito_damage Direct Effect apaf1_activation Apaf-1 Activation dATP_accumulation->apaf1_activation Direct Binding cyto_c_release Cytochrome c Release mito_damage->cyto_c_release cyto_c_release->apaf1_activation caspase9_activation Caspase-9 Activation apaf1_activation->caspase9_activation caspase3_activation Caspase-3 Activation caspase9_activation->caspase3_activation apoptosis Apoptosis caspase3_activation->apoptosis

References

The Elusive Nucleoside: A Technical Guide to the Natural Sources and Extraction of 2'-Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural origins of 2'-Deoxyadenosine, a crucial deoxyribonucleoside with significant roles in both cellular metabolism and as a precursor for therapeutic agents. While a fundamental component of DNA, its presence as a free nucleoside in various organisms presents both a scientific curiosity and a potential source for this valuable compound. This document details the known natural sources, provides generalized yet detailed methodologies for its extraction and purification, and presents available quantitative data to inform research and development efforts.

Natural Sources of this compound

This compound is found across a diverse range of biological entities, from marine invertebrates to terrestrial plants and microorganisms. Its presence as a free nucleoside, independent of DNA, is of particular interest. The following table summarizes the known natural sources.

KingdomPhylum/DivisionClass/OrderFamily/GenusSpeciesCommon NameReference(s)
AnimaliaPoriferaDemospongiaeHaploscleridaDasychalina cyathina-
DemospongiaeHaploscleridaCallyspongia species-
DemospongiaePoeciloscleridaCryptotethia crypta-
DemospongiaeHaploscleridaHaliclona species-
EchinodermataAsteroidea-Asterias rollestoniStarfish
Bryozoa--Bugula neritina-
PlantaeTracheophytaLiliopsidaLilialesFritillariaFritillaria przewalskii-
Tracheophyta--TyphoniumTyphonium giganteum Engl.-
BacteriaActinobacteriaActinomycetalesStreptomycetaceaeStreptomycesStreptomyces jiujiangensis
FirmicutesBacillalesBacillaceaeBacillusBacillus psychrosaccharolyticus
ProteobacteriaPseudomonadalesMoraxellaceaePsychrobacterPsychrobacter immobilis
ProteobacteriaEnterobacteralesEnterobacteriaceaeEscherichiaEscherichia coli

Extraction and Purification Methodologies

The extraction and purification of this compound from natural sources require tailored approaches depending on the origin and the chemical complexity of the biomass. The following sections provide detailed, albeit generalized, experimental protocols for its isolation from marine, microbial, and plant sources.

Extraction from Marine Sponges

Marine sponges are a rich source of novel bioactive compounds, including nucleoside derivatives. The extraction of this compound from sponge tissue involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Extraction and Preliminary Purification from Marine Sponges

  • Sample Preparation:

    • Collect fresh sponge material and freeze-dry immediately to preserve chemical integrity.

    • Grind the lyophilized sponge tissue into a fine powder using a blender or a mortar and pestle.

  • Solvent Extraction:

    • Suspend the powdered sponge material in methanol (B129727) (MeOH) at a ratio of 1:10 (w/v).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture through cheesecloth and then a paper filter to separate the extract from the solid biomass.

    • Repeat the extraction process on the biomass residue two more times with fresh MeOH to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Resuspend the crude extract in a mixture of water and n-butanol (1:1, v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate and collect the aqueous layer, which will contain the more polar compounds, including this compound.

    • Concentrate the aqueous layer under reduced pressure.

  • Initial Chromatographic Cleanup:

    • Subject the concentrated aqueous extract to column chromatography on a non-polar resin (e.g., Diaion® HP-20).

    • Elute with a stepwise gradient of water to methanol.

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction_Marine_Sponge cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification Sponge Fresh Sponge Lyophilized Lyophilized Sponge Sponge->Lyophilized Freeze-drying Powder Powdered Sponge Lyophilized->Powder Grinding Extraction Methanol Extraction Powder->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Water/n-Butanol Partitioning CrudeExtract->Partitioning AqueousLayer Aqueous Layer Partitioning->AqueousLayer ColumnChrom Column Chromatography (HP-20) AqueousLayer->ColumnChrom Fractions Fractions containing this compound ColumnChrom->Fractions

Caption: Workflow for the extraction of this compound from marine sponges.

Extraction from Microbial Sources (Streptomyces)

Streptomyces species are prolific producers of secondary metabolites. The extraction of intracellular this compound requires cell lysis followed by purification from the complex fermentation broth.

Experimental Protocol: Extraction from Streptomyces Culture

  • Fermentation and Cell Harvesting:

    • Cultivate the Streptomyces strain in a suitable liquid medium (e.g., Tryptic Soy Broth) under optimal conditions for secondary metabolite production.

    • Harvest the mycelial biomass by centrifugation at 8,000 x g for 15 minutes.

    • Wash the cell pellet with a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components.

  • Cell Lysis:

    • Resuspend the washed cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing lysozyme (B549824) at 2 mg/mL).

    • Incubate at 37°C for 1-2 hours to facilitate enzymatic degradation of the cell wall.

    • Subject the cell suspension to sonication on ice to ensure complete cell disruption.

  • Extraction and Clarification:

    • Add an equal volume of methanol to the cell lysate and stir for 4-6 hours at room temperature.

    • Centrifuge the mixture at 10,000 x g for 20 minutes to pellet cell debris.

    • Collect the supernatant and concentrate it under reduced pressure.

  • Purification:

    • The purification can follow a similar path as described for marine sponges, utilizing solvent partitioning and column chromatography. Further purification is typically achieved using HPLC.

Extraction_Microbial cluster_fermentation Fermentation & Harvesting cluster_lysis Cell Lysis cluster_extraction Extraction & Clarification cluster_purification Purification Fermentation Streptomyces Fermentation Harvesting Centrifugation Fermentation->Harvesting CellPellet Washed Cell Pellet Harvesting->CellPellet Lysis Enzymatic & Mechanical Lysis CellPellet->Lysis Lysate Cell Lysate Lysis->Lysate Extraction Methanol Extraction Lysate->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract Centrifugation->Supernatant Purification Chromatographic Purification Supernatant->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for extracting this compound from microbial cultures.

Extraction from Plant Sources

Plants like Fritillaria przewalskii and Typhonium giganteum are also reported to contain this compound. The extraction process from plant material is similar to that from marine sponges, with a focus on removing pigments and other interfering compounds.

Experimental Protocol: Extraction from Plant Material

  • Sample Preparation:

    • Dry the plant material (e.g., bulbs of Fritillaria) in an oven at 40-50°C.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction with methanol for 8-12 hours to obtain a crude extract.

    • Alternatively, use maceration with methanol at room temperature with repeated solvent changes.

    • Concentrate the methanolic extract under reduced pressure.

  • Defatting and Depigmentation:

    • If the crude extract is rich in lipids and pigments, perform a liquid-liquid extraction with hexane (B92381) to remove non-polar components.

    • The defatted extract can then be further partitioned between water and a moderately polar solvent like ethyl acetate (B1210297) to separate compounds based on polarity. This compound is expected to remain in the aqueous phase.

  • Chromatographic Purification:

    • The aqueous extract can be subjected to column chromatography using silica (B1680970) gel or a reversed-phase C18 material.

    • Elution with a gradient of increasing polarity (for silica gel) or decreasing polarity (for C18) will separate the components.

    • Monitor fractions for the presence of this compound.

Final Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification and quantification of this compound from the enriched fractions obtained through the initial extraction and purification steps.

Experimental Protocol: HPLC Purification and Quantification

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B). A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Quantification: A calibration curve should be constructed using a certified standard of this compound at various concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

Quantitative Data

Quantitative data on the natural abundance of free this compound is scarce in the literature. Most studies focus on the identification of the compound rather than its quantification. The following table presents the limited available data.

Natural SourceAnalyteMethod of AnalysisConcentration / YieldReference(s)
Cordyceps sinensis (caterpillar fungus)This compoundHPLC-FD0.022 mg/g
Cordyceps flowersThis compoundHPLC-FD0.016 mg/g

Logical Relationships in Extraction and Purification

The overall process of isolating this compound from a natural source follows a logical progression from raw biomass to a purified compound. This can be visualized as a series of steps aimed at increasing the purity of the target molecule.

Logical_Flow Biomass Raw Biomass (Marine, Microbial, or Plant) Preparation Sample Preparation (Drying, Grinding) Biomass->Preparation Extraction Solvent Extraction (e.g., Methanol) Preparation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (for cleanup) CrudeExtract->Partitioning EnrichedFraction Enriched Fraction Partitioning->EnrichedFraction ColumnChrom Column Chromatography (e.g., Silica, C18, HP-20) EnrichedFraction->ColumnChrom PartiallyPure Partially Purified Fractions ColumnChrom->PartiallyPure HPLC High-Performance Liquid Chromatography (HPLC) PartiallyPure->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural & Purity Analysis (NMR, MS, HPLC) PureCompound->Analysis

Caption: Logical workflow for the isolation and purification of this compound.

Conclusion

The natural world offers a variety of sources for this compound, a molecule of significant interest to the scientific and pharmaceutical communities. While its extraction and purification can be challenging due to the complexity of the natural matrices, the generalized protocols provided in this guide offer a solid foundation for researchers to develop more specific and optimized methods. Further research is needed to quantify the abundance of free this compound in a wider range of organisms and to refine extraction techniques to improve yields and purity, thereby unlocking the full potential of these natural sources.

2'-Deoxyadenosine: A Deep Dive into its Degradation and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine (B1664071), a deoxyribonucleoside, is a fundamental component of DNA. Beyond its structural role, its metabolic processing is critical for cellular homeostasis, particularly in the immune system. The degradation and metabolic fate of this compound are governed by a delicate balance between two primary pathways: the catabolic deamination pathway and the anabolic salvage pathway. Dysregulation of these pathways can lead to severe pathological conditions, most notably Severe Combined Immunodeficiency (SCID), highlighting the importance of understanding the intricate molecular mechanisms involved. This technical guide provides a comprehensive overview of this compound metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the core pathways and workflows to support research and drug development endeavors in this field.

Core Metabolic Pathways

The metabolic fate of this compound is primarily dictated by the interplay between two competing enzymatic pathways: phosphorylation via the purine (B94841) salvage pathway and deamination leading to catabolism.

Salvage Pathway: Phosphorylation to dATP

The purine salvage pathway is an energy-efficient mechanism for cells to recycle nucleosides and bases to synthesize nucleotides. In this pathway, this compound is sequentially phosphorylated to this compound monophosphate (dAMP), diphosphate (B83284) (dADP), and finally triphosphate (dATP). The initial phosphorylation is the rate-limiting step and is primarily catalyzed by deoxycytidine kinase (dCK) , and to a lesser extent by adenosine (B11128) kinase (ADK) . dATP can then be incorporated into DNA during replication.

Catabolic Pathway: Deamination and Degradation

The primary catabolic route for this compound involves its irreversible deamination by adenosine deaminase (ADA) to form 2'-deoxyinosine (B131508). 2'-deoxyinosine is then cleaved by purine nucleoside phosphorylase (PNP) into hypoxanthine (B114508) and deoxyribose-1-phosphate. Hypoxanthine can be further oxidized by xanthine (B1682287) oxidase to xanthine and ultimately to uric acid, which is excreted.

Quantitative Data

A thorough understanding of the enzymes involved in this compound metabolism requires an examination of their kinetic properties and the resulting concentrations of key metabolites.

Enzyme Kinetic Parameters

The following table summarizes the kinetic constants for the key human enzymes involved in this compound metabolism. These values are crucial for building kinetic models and understanding the flux through each pathway.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)Source
Adenosine Deaminase (ADA) This compound~57 (relative to adenosine)--
Deoxycytidine Kinase (dCK) This compound0.05 - 0.2--
Adenosine Kinase (ADK) This compound135--
Purine Nucleoside Phosphorylase (PNP) Deoxyinosine---

Note: A comprehensive set of k_cat_ values for these enzymes with their respective deoxyribonucleoside substrates is not consistently available in the literature. Further targeted kinetic studies are required to fill these gaps.

Metabolite Concentrations

The balance between the salvage and catabolic pathways is reflected in the intracellular and extracellular concentrations of this compound and its metabolites. In pathological conditions such as ADA deficiency, these concentrations are dramatically altered.

MetaboliteConditionSample TypeConcentrationSource
This compound NormalPlasma< 0.07 µM
ADA DeficiencyPlasma0.7 µM
dATP NormalErythrocytes2.9 nmol/mL
ADA DeficiencyErythrocytes215 nmol/mL
ADA DeficiencyLymphocytesHigh accumulation

Signaling Pathways and Logical Relationships

The degradation of this compound is intricately linked to cellular signaling and function. Visualizing these pathways can aid in understanding the complex biological consequences of its metabolism.

Deoxyadenosine_Metabolism cluster_salvage Salvage Pathway cluster_catabolism Catabolic Pathway cluster_toxicity Toxicity Mechanisms in ADA Deficiency dA This compound dAMP dAMP dA->dAMP dCK / ADK ATP -> ADP dA_Tox High this compound dA->dA_Tox dADP dADP dAMP->dADP AK dATP dATP dADP->dATP NDPK DNA DNA Synthesis dATP->DNA dATP_Tox High dATP dATP->dATP_Tox dA2 This compound dIno 2'-Deoxyinosine dA2->dIno ADA NH3 Hyp Hypoxanthine dIno->Hyp PNP Pi -> dR-1-P Xan Xanthine Hyp->Xan Xanthine Oxidase UricAcid Uric Acid (Excretion) Xan->UricAcid Xanthine Oxidase dA_input This compound (from DNA turnover) dA_input->dA dA_input->dA2 RNR_inhibition Ribonucleotide Reductase Inhibition dATP_Tox->RNR_inhibition SAHH_inhibition S-adenosylhomocysteine Hydrolase Inhibition dA_Tox->SAHH_inhibition Apoptosis Lymphocyte Apoptosis RNR_inhibition->Apoptosis SAHH_inhibition->Apoptosis

Figure 1: Metabolic Pathways of this compound.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying this compound metabolism. This section provides detailed protocols for key assays.

Adenosine Deaminase (ADA) Activity Assay (Colorimetric)

Principle: This assay measures the rate of ammonia (B1221849) production as ADA converts adenosine to inosine (B1671953). The ammonia is then used in a reaction catalyzed by glutamate (B1630785) dehydrogenase, leading to the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Adenosine solution (substrate, 1 mM in phosphate buffer)

  • α-Ketoglutarate (10 mM in phosphate buffer)

  • NADH (2 mM in phosphate buffer)

  • Glutamate dehydrogenase (100 units/mL)

  • Cell or tissue lysate

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well/cuvette, prepare a reaction mixture containing:

    • Phosphate buffer

    • α-Ketoglutarate

    • NADH

    • Glutamate dehydrogenase

  • Sample Addition: Add the cell or tissue lysate to the reaction mixture. Include a blank control with buffer instead of lysate.

  • Pre-incubation: Incubate the plate/cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Start the reaction by adding the adenosine substrate to all wells/cuvettes.

  • Absorbance Reading: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis: Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the curve. ADA activity is proportional to this rate and can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

ADA_Assay_Workflow start Prepare Reaction Mixture (Buffer, α-KG, NADH, GDH) add_sample Add Cell/Tissue Lysate start->add_sample pre_incubate Pre-incubate at 37°C (5 min) add_sample->pre_incubate start_reaction Add Adenosine Substrate pre_incubate->start_reaction read_absorbance Monitor Absorbance at 340 nm (Kinetic Read) start_reaction->read_absorbance analyze Calculate Rate of NADH Consumption read_absorbance->analyze

Figure 2: Workflow for ADA Activity Assay.
Purine Nucleoside Phosphorylase (PNP) Activity Assay (Colorimetric)

Principle: This assay measures the conversion of inosine to hypoxanthine by PNP. The hypoxanthine is then oxidized to uric acid by xanthine oxidase, a reaction that can be monitored by the increase in absorbance at 293 nm.

Materials:

  • Phosphate buffer (50 mM, pH 7.5)

  • Inosine solution (substrate, 1 mM in phosphate buffer)

  • Xanthine oxidase (0.1 units/mL)

  • Cell or tissue lysate

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 293 nm

Procedure:

  • Reaction Mixture Preparation: In each well/cuvette, prepare a reaction mixture containing phosphate buffer and xanthine oxidase.

  • Sample Addition: Add the cell or tissue lysate to the reaction mixture. Include a blank control with buffer instead of lysate.

  • Pre-incubation: Incubate the plate/cuvettes at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the inosine substrate.

  • Absorbance Reading: Immediately monitor the increase in absorbance at 293 nm at regular intervals for 15-30 minutes.

  • Data Analysis: Calculate the rate of uric acid formation (ΔA293/min) from the linear portion of the curve. PNP activity is proportional to this rate and can be calculated using the molar extinction coefficient of uric acid.

Deoxycytidine Kinase (dCK) Activity Assay (Coupled Spectrophotometric)

Principle: This coupled-enzyme assay measures the phosphorylation of deoxyadenosine (B7792050) by dCK. The ADP produced is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH is monitored at 340 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.6) with MgCl₂ and KCl

  • ATP (10 mM)

  • Phosphoenolpyruvate (PEP, 20 mM)

  • NADH (2 mM)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Recombinant human dCK

  • This compound (substrate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, PEP, NADH, PK, and LDH.

  • Substrate Addition: Add this compound at various concentrations to different wells/cuvettes.

  • Reaction Initiation: Start the reaction by adding a known amount of dCK.

  • Absorbance Reading: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. To determine K_m_ and V_max_, fit the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Quantification of this compound and dATP by HPLC-MS/MS

Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound and its phosphorylated metabolites.

Materials:

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Ammonium (B1175870) acetate

  • Ammonium hydroxide

  • C18 reversed-phase HPLC column

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Cell Lysate):

    • Wash cells with ice-cold PBS.

    • Lyse cells with a cold extraction solution (e.g., 80% methanol).

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in positive or negative ion mode.

    • Set up multiple reaction monitoring (MRM) transitions specific for this compound and dATP.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound and dATP standards.

    • Quantify the analytes in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow start Sample Preparation (Cell Lysis, Extraction) hplc HPLC Separation (Reversed-Phase C18) start->hplc ms Mass Spectrometry (ESI-MS/MS, MRM) hplc->ms quant Quantification (Standard Curve) ms->quant

Methodological & Application

Application Notes and Protocols for the Incorporation of 2'-Deoxyadenosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of 2'-Deoxyadenosine and its analogs into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Modified oligonucleotides offer enhanced properties such as increased nuclease resistance, improved binding affinity, and the introduction of reactive handles for bioconjugation.[1][2] This document provides detailed protocols and technical guidance for the two primary methods of incorporating this compound: automated solid-phase phosphoramidite (B1245037) chemistry and enzymatic incorporation.

Methods of Incorporation

There are two principal methodologies for incorporating this compound into oligonucleotides:

  • Chemical Synthesis via the Phosphoramidite Method: This is the most common and versatile method, allowing for the precise, sequential addition of nucleotides to a growing chain on a solid support.[3][4] It is the gold standard for creating custom oligonucleotides with high purity and accuracy.[3]

  • Enzymatic Incorporation using DNA Polymerase: This method utilizes DNA polymerases to incorporate the corresponding triphosphate of the modified deoxynucleoside into a growing DNA strand during a primer extension reaction.[3][5]

Section 1: Chemical Synthesis via the Phosphoramidite Method

Automated solid-phase synthesis is the state-of-the-art technique for synthesizing custom oligonucleotides. The process involves a four-step cycle that is repeated for each nucleotide addition.[3][6] To incorporate this compound, its corresponding phosphoramidite building block is used at the desired position in the sequence.[3][7][8]

Experimental Protocol: Automated Solid-Phase Synthesis

Materials:

  • This compound Phosphoramidite: Standard or modified, with appropriate protecting groups (e.g., 5'-DMT, N6-benzoyl, and 3'-β-cyanoethyl phosphoramidite).[6][8][9]

  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.[3][6]

  • Reagents for DNA Synthesizer:

    • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[3][4]

    • Activator Solution: Tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 2,5-Dichlorobenzylmercaptotetrazole (DCI).

    • Capping Solution: Acetic anhydride (B1165640) and 1-methylimidazole.[6]

    • Oxidizer Solution: 0.02 M Iodine in Tetrahydrofuran (THF)/water/pyridine.[3]

    • Anhydrous Acetonitrile (ACN): For washing steps.[3]

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide.[2][3]

Procedure:

  • Synthesizer Setup:

    • Install the required phosphoramidite vials, including the this compound phosphoramidite, and reagent reservoirs on the DNA synthesizer.

    • Install the CPG column with the initial nucleoside for the desired sequence.

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of this compound.

  • Synthesis Cycle (repeated for each nucleotide):

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by flushing the column with the deblocking solution. The column is then washed with anhydrous acetonitrile.[3][4]

    • Step 2: Coupling: The this compound phosphoramidite and the activator solution are delivered to the column. The coupling reaction forms a phosphite (B83602) triester linkage between the 5'-hydroxyl of the support-bound chain and the incoming phosphoramidite. This step is typically very efficient, with coupling times of about 20-60 seconds.[3][4]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated using the capping solution. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[6][10]

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.[3][6]

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide.[2]

    • The same solution is used to remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.[2][8]

  • Purification:

    • The crude oligonucleotide solution is dried and then purified to remove failure sequences and other impurities.[10] Common purification methods include:

      • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).[11]

      • Anion-Exchange HPLC (AEX-HPLC).[11][12]

      • Polyacrylamide Gel Electrophoresis (PAGE).[11]

Data Presentation: Phosphoramidite Coupling Efficiency
ParameterStandard this compoundModified this compound (e.g., 2'-Amino)Reference
Coupling Efficiency >99%May be slightly lower; optimization may be required.[8],[2]
Coupling Time ~20-60 secondsMay require longer coupling times.[4],[2]

Experimental Workflow: Phosphoramidite Synthesis Cycle

Phosphoramidite_Cycle cluster_0 Solid Support with Growing Oligonucleotide cluster_1 Reagents start 5'-DMT-Protected Nucleoside on CPG step1_out Free 5'-Hydroxyl start->step1_out 1. Deblocking step2_out Phosphite Triester Linkage step1_out->step2_out 2. Coupling step3_out Capped Failure Sequences step2_out->step3_out 3. Capping step4_out Phosphate Triester Linkage step3_out->step4_out 4. Oxidation step4_out->start Next Cycle deblock Deblocking Solution (TCA/DCA) deblock->start coupling 2'-dA Phosphoramidite + Activator coupling->step1_out capping Capping Solution capping->step2_out oxidation Oxidizer (Iodine) oxidation->step3_out Enzymatic_Incorporation cluster_0 Reaction Components cluster_1 Process cluster_2 Result template_primer Template-Primer Complex incubation Incubation at Optimal Temperature template_primer->incubation dntps dNTPs (including modified dATP) dntps->incubation polymerase DNA Polymerase polymerase->incubation quenching Reaction Quenching incubation->quenching Primer Extension analysis Denaturing PAGE Analysis quenching->analysis product Extended Primer with Incorporated Modified Nucleotide analysis->product

References

Application Notes and Protocols for Utilizing 2'-Deoxyadenosine and its Analogs in DNA Repair Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the cellular genome is under constant assault from both endogenous and exogenous agents, leading to various forms of DNA damage. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. Understanding the intricate mechanisms of these pathways is paramount for developing novel therapeutic strategies for diseases such as cancer and neurodegenerative disorders. 2'-Deoxyadenosine (B1664071) and its synthetic analogs have emerged as invaluable chemical tools for probing the functionalities of key enzymes and pathways involved in DNA repair, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and DNA ligation.

These analogs can be incorporated into DNA to create specific lesions or can act as inhibitors of essential repair enzymes. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the study of DNA repair mechanisms.

Application Notes

Probing Base Excision Repair (BER) with this compound Analogs

The BER pathway is primarily responsible for the removal of small, non-helix-distorting base lesions. Analogs such as 2'-amino-2'-deoxyadenosine (B84144) can be used to investigate the substrate specificity of DNA glycosylases, the enzymes that initiate BER. The introduction of an amino group at the 2' position of the deoxyribose sugar creates a subtle modification that may be recognized by specific DNA glycosylases, allowing researchers to study their recognition and excision activities.[1]

Investigating Nucleotide Excision Repair (NER) with Bulky Adducts

NER is a versatile repair pathway that recognizes and removes a wide range of bulky, helix-distorting DNA lesions. The oxidatively induced DNA lesion, 8,5'-(S)-cyclo-2'-deoxyadenosine (cyclo-dA) , is a bulky adduct that is repaired by the NER pathway.[2] This analog serves as an excellent tool to study the NER machinery in vitro and in vivo. By incorporating cyclo-dA into a DNA substrate, researchers can investigate the efficiency of NER in cell extracts from different sources or in living cells.[2][3]

Inhibition of DNA Ligases

DNA ligases are crucial enzymes that seal breaks in the phosphodiester backbone of DNA during replication and repair. Certain this compound analogs have been developed as specific inhibitors of these enzymes. For instance, 2-(cyclopentyloxy)-5′-deoxyadenosine (CPOdA) is a potent inhibitor of NAD+-dependent DNA ligases, which are found in bacteria and some archaea.[4] This makes CPOdA a valuable tool for studying DNA replication and repair in these organisms and for the development of novel antimicrobial agents. In eukaryotic systems, the accumulation of dATP, the triphosphate form of this compound, can retard the DNA repair process, suggesting an inhibitory effect on DNA ligation.

Quantitative Data

The following tables summarize key quantitative data for the application of this compound and its analogs in DNA repair studies.

Analog Application Parameter Value System Reference
2'-Amino-2'-deoxyadenosineDNA/RNA Hybrid StabilityΔTm per substitution+1.5 to +3.0 °CDNA:RNA HybridBenchChem
2-ChlorodeoxyadenosineInhibition of DNA RepairSignificant Activity100 nMResting human lymphocytes[5]
This compound (in the presence of deoxycoformycin)Inhibition of DNA RepairGradual Incompetence for Repair10 µM (over 8 hours)Resting human lymphocytes[5]
2-(cyclopentyloxy)-5′-deoxyadenosine (CPOdA)Inhibition of NAD+-dependent DNA ligaseMinimum Inhibitory Concentration (MIC)≤ 50 ng/mLHaloferax volcanii[4][6]
2-(cyclopentyloxy)-5′-deoxyadenosine (CPOdA)Inhibition of NAD+-dependent DNA ligaseMinimum Inhibitory Concentration (MIC)≥ 2 µg/mLBacteria[4][6]

Note: Specific kinetic parameters such as Km and Vmax for DNA repair enzymes acting on substrates containing this compound analogs are not widely available in the general literature and often require highly specialized studies.

Experimental Protocols

Protocol 1: In Vitro DNA Glycosylase Activity Assay

This protocol provides a general framework for assessing the excision of a modified base, such as 2'-amino-2'-deoxyadenosine, from a DNA duplex by a specific DNA glycosylase.

Materials:

  • Purified DNA glycosylase of interest

  • Custom-synthesized single-stranded DNA oligonucleotide containing the 2'-amino-2'-deoxyadenosine analog at a specific position, labeled with a 5'-fluorophore (e.g., FAM).

  • Complementary unlabeled single-stranded DNA oligonucleotide.

  • Complementary quencher-labeled single-stranded DNA oligonucleotide.

  • Reaction Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM MgCl2).

  • Stop Solution (e.g., formamide (B127407) with loading dye).

  • Denaturing polyacrylamide gel (e.g., 20%).

  • Fluorescence gel scanner.

Procedure:

  • Substrate Annealing: Anneal the fluorophore-labeled oligonucleotide containing the analog with a 1.5-fold excess of the complementary unlabeled oligonucleotide to create a duplex substrate. A separate annealing reaction with the quencher-labeled complementary strand should also be performed for fluorescence-based plate reader assays.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the annealed DNA substrate (e.g., 100 fmol), and the purified DNA glycosylase (e.g., 40 fmol).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of Stop Solution.

  • Product Analysis (Gel-based):

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the excised fragment (shorter fluorescently labeled product) using a fluorescence gel scanner.

  • Product Analysis (Plate-based): For a continuous assay using a quencher, measure the increase in fluorescence over time in a plate reader. The cleavage of the substrate separates the fluorophore and quencher, leading to an increase in signal.

Protocol 2: Nucleotide Excision Repair (NER) Assay in Cell Extracts

This protocol describes a method to assess the repair of a bulky DNA lesion, such as 8,5'-(S)-cyclo-2'-deoxyadenosine (cyclo-dA), by NER in mammalian cell extracts.[3]

Materials:

  • HeLa or other mammalian cell nuclear extracts.

  • Custom-synthesized 136-mer single-stranded DNA oligonucleotide containing a single cyclo-dA lesion.

  • Complementary unlabeled 136-mer single-stranded DNA oligonucleotide.

  • T4 Polynucleotide Kinase and [γ-32P]ATP.

  • Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.8, 70 mM KCl, 5 mM MgCl2, 2 mM ATP, 20 µM each of dATP, dGTP, dTTP, and 2 µM dCTP, 40 mM phosphocreatine, 2.5 µg creatine (B1669601) phosphokinase).

  • 12% Polyacrylamide gel.

  • Phosphorimager.

Procedure:

  • Substrate Preparation:

    • 5'-end label the cyclo-dA containing oligonucleotide with 32P using T4 Polynucleotide Kinase and [γ-32P]ATP.

    • Anneal the labeled oligonucleotide with a 1.5-fold excess of the complementary unlabeled oligonucleotide to create the duplex substrate.

  • NER Reaction:

    • In a microcentrifuge tube, incubate the labeled duplex substrate (e.g., 25 fmol) with the cell extract (e.g., 50 µg of protein) in the reaction buffer.

    • Incubate at 30°C for a time course (e.g., 0, 15, 30, 60 minutes).

  • DNA Purification:

    • Stop the reaction by adding EDTA and Proteinase K.

    • Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

  • Product Analysis:

    • Resuspend the DNA pellet in loading buffer.

    • Separate the DNA fragments on a 12% polyacrylamide gel.

    • Visualize the excised 24-32 nucleotide fragments by autoradiography using a phosphorimager.[3]

Protocol 3: DNA Ligase Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of DNA ligase, such as 2-(cyclopentyloxy)-5′-deoxyadenosine (CPOdA).

Materials:

  • Purified DNA ligase (e.g., T4 DNA Ligase or a specific NAD+-dependent DNA ligase).

  • Nicked DNA substrate: A pre-annealed duplex oligonucleotide with a single-strand break, with one oligonucleotide 5'-labeled with a fluorophore and the other containing a 3'-hydroxyl and a 5'-phosphate at the nick.

  • Ligase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM ATP, 10 mM DTT for ATP-dependent ligases; a similar buffer with NAD+ for NAD+-dependent ligases).

  • 2-(cyclopentyloxy)-5′-deoxyadenosine (CPOdA) or other potential inhibitor.

  • Stop Solution (e.g., formamide with loading dye).

  • Denaturing polyacrylamide gel.

  • Fluorescence gel scanner.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, pre-incubate the DNA ligase with varying concentrations of the inhibitor (e.g., CPOdA) in the ligase reaction buffer for 10 minutes at room temperature.

  • Ligation Reaction:

    • Initiate the reaction by adding the fluorescently labeled nicked DNA substrate.

    • Incubate at the optimal temperature for the ligase (e.g., 16°C for T4 DNA Ligase) for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of Stop Solution.

  • Product Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the unligated (shorter) and ligated (longer) fluorescently labeled DNA fragments on a denaturing polyacrylamide gel.

    • Visualize and quantify the bands using a fluorescence gel scanner.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

BER_Pathway cluster_0 Base Excision Repair (BER) DNA DNA with 2'-amino-2'-deoxyadenosine (Substrate Analog) Glycosylase DNA Glycosylase DNA->Glycosylase Recognition & Excision AP_Site AP Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nick Nicked DNA APE1->Nick PolB DNA Polymerase β Nick->PolB Gap Filling Ligation DNA Ligase PolB->Ligation Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Base Excision Repair pathway probed with a this compound analog.

NER_Pathway cluster_1 Nucleotide Excision Repair (NER) Damaged_DNA DNA with 8,5'-cyclo-2'-deoxyadenosine (Bulky Adduct) Recognition Damage Recognition (XPC-RAD23B, XPE) Damaged_DNA->Recognition Unwinding DNA Unwinding (TFIIH) Recognition->Unwinding Incision Dual Incision (XPG, XPF-ERCC1) Unwinding->Incision Excision Excision of ~24-32 nt fragment Incision->Excision Synthesis DNA Synthesis (Pol δ/ε, PCNA, RFC) Excision->Synthesis Ligation Ligation (Ligase I or III) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Nucleotide Excision Repair of a bulky this compound adduct.

Experimental_Workflow cluster_2 General Experimental Workflow Step1 1. Substrate Preparation (Incorporate this compound Analog into DNA) Step2 2. In Vitro Repair Assay (Incubate with cell extract or purified enzymes) Step1->Step2 Step3 3. Product Analysis (e.g., Gel Electrophoresis, HPLC, Mass Spec) Step2->Step3 Step4 4. Data Quantification and Interpretation Step3->Step4

Caption: General workflow for studying DNA repair using this compound analogs.

References

Application Notes and Protocols: 2'-Deoxyadenosine as a Substrate for DNA Polymerase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine (B1664071), a fundamental component of deoxyribonucleic acid (DNA), serves as a crucial substrate for DNA polymerases in the form of this compound triphosphate (dATP). The accurate incorporation of dATP opposite thymine (B56734) residues in a template DNA strand is paramount for maintaining genomic integrity during replication and repair. Consequently, DNA polymerase assays utilizing dATP are indispensable tools in molecular biology, enabling the characterization of enzyme kinetics, the screening of novel therapeutic agents, and the elucidation of DNA synthesis mechanisms.

This document provides detailed protocols for employing dATP in DNA polymerase assays, discusses the use of this compound analogs as inhibitors, and offers comprehensive troubleshooting guidance.

Biochemical Pathway: Conversion of this compound to dATP

Before this compound can be utilized by DNA polymerases, it must be intracellularly converted to its active triphosphate form, dATP. This multi-step phosphorylation cascade is a critical pathway in nucleotide metabolism.

G cluster_0 Phosphorylation Pathway dA This compound dAMP dAMP dA->dAMP Deoxyadenosine Kinase dADP dADP dAMP->dADP Deoxyadenosine Monophosphate Kinase dATP dATP dADP->dATP Nucleoside Diphosphate Kinase DNA DNA dATP->DNA DNA Polymerase G cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Quantification prep Prepare Master Mix: - Buffer - Template/Primer - dNTPs (including [3H]-dATP) init Initiate with DNA Polymerase prep->init incubate Incubate at Optimal Temperature init->incubate terminate Terminate with TCA incubate->terminate precipitate Precipitate DNA on Ice terminate->precipitate filter Filter and Wash precipitate->filter count Scintillation Counting filter->count G cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Data Analysis prep Prepare Master Mix with Serial Dilutions of Inhibitor init Initiate with DNA Polymerase prep->init incubate Incubate at Optimal Temperature init->incubate terminate Terminate with TCA incubate->terminate quantify Quantify Incorporated Radioactivity terminate->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze

Application of ¹⁵N-Labeled 2'-Deoxyadenosine in NMR Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ¹⁵N-labeled 2'-Deoxyadenosine (B1664071) in Nuclear Magnetic Resonance (NMR) studies. The focus is on its application as a powerful tool for investigating DNA-ligand and DNA-protein interactions at the atomic level, a critical aspect of drug discovery and molecular biology research.

Application Notes

Introduction

Site-specific incorporation of stable isotopes, such as ¹⁵N, into nucleic acids offers a highly sensitive method for probing molecular interactions and structural dynamics using NMR spectroscopy. ¹⁵N-labeled this compound is particularly valuable because the exocyclic amino group (N6) of adenosine (B11128) is frequently involved in hydrogen bonding and other interactions within the major and minor grooves of DNA.[1][2][3][4] By selectively labeling adenosine residues, researchers can overcome the spectral complexity of large biomolecules and focus on specific sites of interaction.

The primary NMR technique employed is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This two-dimensional NMR experiment provides a correlation map where each peak corresponds to a specific nitrogen-bound proton (e.g., the protons of the N6 amino group of adenosine). Changes in the chemical environment of these labeled sites upon the addition of a ligand or protein result in perturbations of the corresponding peak positions in the HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP), is the cornerstone of these studies.[5][6]

Key Applications
  • Mapping Binding Interfaces: Identifying the specific adenosine residues involved in the interaction with a ligand or protein.

  • Determining Binding Affinities (K_d): Quantifying the strength of the interaction by titrating the labeled DNA with a ligand and monitoring the chemical shift changes.[5][7]

  • Characterizing Conformational Changes: Observing structural rearrangements in the DNA upon binding of a molecule.[8]

  • Fragment-Based Drug Discovery: Screening for small molecule fragments that bind to a specific DNA target.

Experimental Protocols

Synthesis and Incorporation of ¹⁵N-Labeled this compound

The synthesis of 6-¹⁵NH₂-2'-deoxyadenosine can be achieved through established chemical routes.[3][9] A common method involves the conversion of 2'-deoxyinosine (B131508) to a 6-chloropurine (B14466) intermediate, followed by ammonolysis with ¹⁵N-labeled ammonia (B1221849) or an equivalent ¹⁵N source.[10]

Once synthesized, the ¹⁵N-labeled this compound phosphoramidite (B1245037) can be incorporated into a desired DNA oligonucleotide sequence using standard automated solid-phase DNA synthesis.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data.

Materials:

  • Lyophilized ¹⁵N-labeled DNA oligonucleotide

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.0-7.0)

  • Deuterium (B1214612) Oxide (D₂O)

  • High-quality 5 mm NMR tubes

Protocol:

  • Dissolution: Dissolve the lyophilized ¹⁵N-labeled DNA oligonucleotide in the NMR buffer to a final concentration of 0.1 - 1.0 mM. The optimal concentration will depend on the sensitivity of the NMR spectrometer and the solubility of the DNA.[2]

  • Annealing (for double-stranded DNA): If working with a double-stranded DNA construct, dissolve the labeled strand and its complementary unlabeled strand in a 1:1 molar ratio. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper annealing.

  • D₂O Addition: Add 5-10% (v/v) D₂O to the sample. The deuterium signal is used by the NMR spectrometer for field-frequency locking.[5]

  • Filtration: To remove any particulate matter, filter the sample through a 0.22 µm syringe filter directly into a clean, high-quality NMR tube.[11]

  • Ligand/Protein Preparation: Prepare a concentrated stock solution of the unlabeled ligand or protein in the same NMR buffer. This will be used for titration experiments.

NMR Data Acquisition: ¹H-¹⁵N HSQC Titration

The following protocol outlines a typical ¹H-¹⁵N HSQC titration experiment.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Protocol:

  • Initial Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled DNA sample alone. This serves as the reference (free state) spectrum.

  • Titration: Add small aliquots of the concentrated ligand/protein stock solution to the NMR tube containing the labeled DNA.

  • Incremental Spectra: After each addition of the ligand/protein, gently mix the sample and allow it to equilibrate. Record a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Saturation: Continue the titration until the chemical shifts of the affected peaks no longer change, indicating that the binding sites are saturated.

Typical ¹H-¹⁵N HSQC Parameters:

ParameterTypical Value
Temperature298 K (25°C)
¹H Spectral Width16 ppm
¹⁵N Spectral Width40 ppm
Number of Scans16-64 (depending on sample concentration)
Number of Increments (t₁)128-256
NMR Data Processing and Analysis

Software:

  • NMR processing software (e.g., TopSpin, NMRPipe)

  • NMR analysis software (e.g., Sparky, CARA)

Protocol:

  • Processing: Process the raw NMR data by applying Fourier transformation, phase correction, and baseline correction.

  • Peak Picking and Assignment: Identify and assign the peaks in the reference ¹H-¹⁵N HSQC spectrum corresponding to the amino groups of the labeled adenosine residues.

  • Chemical Shift Perturbation (CSP) Analysis:

    • Overlay the HSQC spectra from each titration point.

    • For each assigned peak, measure the change in the ¹H and ¹⁵N chemical shifts (Δδ_H and Δδ_N) at each titration point relative to the free state.

    • Calculate the combined chemical shift perturbation (Δδ_comb) using the following equation[12]: Δδ_comb = √[(Δδ_H)² + (α * Δδ_N)²] (where α is a scaling factor, typically around 0.15-0.2, to account for the different chemical shift ranges of ¹H and ¹⁵N).

  • Binding Site Identification: Residues with significant Δδ_comb values are located at or near the binding interface.

  • Determination of Dissociation Constant (K_d):

    • Plot the Δδ_comb for a given residue as a function of the total ligand concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (K_d).

Data Presentation

The quantitative data from a typical ¹H-¹⁵N HSQC titration experiment can be summarized in a table. The following is a representative example of chemical shift perturbation data for a ¹⁵N-labeled DNA oligonucleotide upon binding to a hypothetical ligand.

Table 1: Chemical Shift Perturbations (Δδ_comb in ppm) for ¹⁵N-labeled Adenosine Residues upon Ligand Titration

Adenosine ResidueLigand:DNA Molar Ratio 0.5:1Ligand:DNA Molar Ratio 1:1Ligand:DNA Molar Ratio 2:1Ligand:DNA Molar Ratio 5:1
A30.0120.0250.0300.031
A70.0850.1500.1850.190
A80.1200.2100.2500.255
A120.0200.0350.0400.041

In this example, residues A7 and A8 show the most significant chemical shift perturbations, indicating they are likely at the primary binding site.

Visualizations (Graphviz DOT Language)

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Incorporation cluster_sample_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis synth Chemical Synthesis of ¹⁵N-2'-Deoxyadenosine incorporation Solid-Phase DNA Synthesis synth->incorporation Phosphoramidite dissolve Dissolve & Anneal ¹⁵N-labeled DNA incorporation->dissolve buffer_exchange Buffer Exchange & D₂O Addition dissolve->buffer_exchange nmr_setup NMR Spectrometer Setup buffer_exchange->nmr_setup titration Incremental Ligand Addition nmr_setup->titration hsqc Record ¹H-¹⁵N HSQC Spectra titration->hsqc At each titration point hsqc->titration processing Data Processing hsqc->processing csp Chemical Shift Perturbation Analysis processing->csp kd_mapping K_d Determination & Binding Site Mapping csp->kd_mapping

Caption: Workflow for NMR studies using ¹⁵N-labeled this compound.

Chemical Shift Perturbation Analysis Logic

csp_analysis_logic cluster_outputs Analysis Outputs start Start with Series of ¹H-¹⁵N HSQC Spectra overlay Overlay Spectra from all Titration Points start->overlay measure Measure Δδ_H and Δδ_N for each assigned peak overlay->measure calculate_csp Calculate Combined CSP: Δδ = √[(Δδ_H)² + (αΔδ_N)²] measure->calculate_csp plot_vs_residue Plot Δδ vs. Residue Number calculate_csp->plot_vs_residue plot_vs_conc Plot Δδ vs. [Ligand] calculate_csp->plot_vs_conc identify_binding_site Identify Binding Site plot_vs_residue->identify_binding_site determine_kd Determine K_d plot_vs_conc->determine_kd

Caption: Logical flow of Chemical Shift Perturbation (CSP) analysis.

References

Application Notes and Protocols: 2'-Deoxyadenosine in Studies of Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine (B1664071) (dAdo), a naturally occurring nucleoside, has been identified as a potent inducer of apoptosis and cell cycle arrest in various cell types, particularly in lymphocytes and cancer cells.[1][2][3] Its cytotoxic effects are primarily mediated through its intracellular conversion to this compound triphosphate (dATP), which can disrupt normal cellular processes.[4][5] When adenosine (B11128) deaminase (ADA) is inhibited, the cytotoxic effects of this compound are significantly enhanced.[3][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of programmed cell death and cell cycle regulation.

Mechanism of Action

This compound enters the cell and is phosphorylated to its active triphosphate form, dATP.[4] The accumulation of dATP is a critical step in initiating the apoptotic cascade and arresting the cell cycle.

Apoptosis Induction: High levels of dATP can cooperate with Apaf-1 and cytochrome c in the cytoplasm to activate caspase-9, which in turn activates executioner caspases like caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][6] The intrinsic mitochondrial pathway is a key component of this process, involving the release of cytochrome c from the mitochondria.[4][6] Members of the Bcl-2 family of proteins are crucial regulators of this mitochondrial-dependent apoptosis.[7][8][9] Overexpression of anti-apoptotic proteins like Bcl-2 can confer resistance to this compound-induced apoptosis.[7][8]

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily in the G1 phase.[10] This arrest is associated with the inhibition of ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides required for DNA synthesis.[5][10] The accumulation of dATP is thought to be a key factor in this inhibition.[5] Furthermore, DNA strand breaks caused by dATP accumulation can activate DNA damage response pathways involving kinases like ATM and ATR, which can lead to the activation of p53 and subsequent cell cycle arrest.[2][11][12]

Data Presentation

Table 1: Effective Concentrations of this compound and its Analogs in Inducing Apoptosis
Cell LineCompoundConcentrationIncubation TimeObserved EffectReference
Human Pre-B Leukemia (697)2-chloro-2'-deoxyadenosine (Cl-dA)10 µM24 hoursLD50 (concentration for apoptosis in 50% of cells)[7]
Human Pre-B Leukemia (697/BCL2)2-chloro-2'-deoxyadenosine (Cl-dA)120 µM24 hoursLD50 in Bcl-2 overexpressing cells[7]
Chronic Lymphocytic Leukemia (CLL)2-chloro-2'-deoxyadenosine (2CdA)1 µM24 hoursGradual appearance of cells with hypodiploid DNA content[2]
Rat Chromaffin CellsThis compound (in presence of 3 µM deoxycoformycin)100 µM3 days>75% cell death[5]
Chick Embryo Sympathetic GangliaThis compound100-300 µMNot specifiedApoptosis-inducing concentrations in vitro[13]
Ovarian Cancer (A2780cisR)Ferra bis(dicarbollide) modified this compound55 ± 7.3 µMNot specifiedIC50[14]
Ovarian Cancer (A2780cis)Ferra bis(dicarbollide) modified this compound90 ± 11 µMNot specifiedIC50[14]
Table 2: Effects of this compound on Intracellular dATP Levels
Cell LineCompoundConcentrationIncubation TimeFold Increase in dATPReference
Rat Chromaffin CellsThis compound100 µMNot specified3-fold[5]
Rat Chromaffin CellsThis compound300 µMNot specified9-fold[5]
Human Pre-B Leukemia (697)5 µM 2-chloro-2'-deoxyadenosine (Cl-dA)Not specifiedCl-dATP/dATP ratio of nearly 6[7]
Human Pre-B Leukemia (697/BCL2)5 µM 2-chloro-2'-deoxyadenosine (Cl-dA)Not specifiedCl-dATP/dATP ratio of 0.03[7]

Signaling Pathways and Experimental Workflows

G dAdo This compound transporter Nucleoside Transporter dAdo->transporter dAdo_in Intracellular This compound transporter->dAdo_in kinases Deoxyadenosine (B7792050) Kinase dAdo_in->kinases dATP dATP Accumulation kinases->dATP mito Mitochondria dATP->mito apaf1 Apaf-1 dATP->apaf1 dna_damage DNA Strand Breaks dATP->dna_damage cytoC Cytochrome c Release mito->cytoC cytoC->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis bcl2 Bcl-2 (Anti-apoptotic) bcl2->mito parp PARP Activation dna_damage->parp nad_depletion NAD+ Depletion parp->nad_depletion atp_depletion ATP Depletion nad_depletion->atp_depletion atp_depletion->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G dAdo This compound dATP dATP Accumulation dAdo->dATP RR Ribonucleotide Reductase dATP->RR dna_damage DNA Damage dATP->dna_damage dNTPs dNTP Pool Imbalance RR->dNTPs dna_synthesis DNA Synthesis dNTPs->dna_synthesis g1_arrest G1 Phase Arrest dna_synthesis->g1_arrest atm_atr ATM/ATR Kinases dna_damage->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 cdk CDK/Cyclin Complexes p21->cdk cdk->g1_arrest

Caption: Mechanism of this compound-induced G1 cell cycle arrest.

G start Cell Culture treat Treat cells with This compound (and ADA inhibitor if needed) start->treat harvest Harvest Cells treat->harvest analysis Analysis harvest->analysis flow_apoptosis Flow Cytometry: Annexin V / PI Staining analysis->flow_apoptosis flow_cellcycle Flow Cytometry: Propidium Iodide Staining analysis->flow_cellcycle western Western Blot: Caspases, Bcl-2 family, p53 analysis->western data Data Interpretation flow_apoptosis->data flow_cellcycle->data western->data

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Induction of Apoptosis and Cell Cycle Arrest with this compound

This protocol describes the general procedure for treating cultured cells with this compound to induce apoptosis or cell cycle arrest.

Materials:

  • Cell line of interest (e.g., Jurkat, LoVo, MCF-7)

  • Complete cell culture medium

  • This compound (stock solution in sterile DMSO or PBS)

  • Adenosine deaminase inhibitor (e.g., deoxycoformycin), if required

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow for 24 hours.

  • Prepare the desired concentrations of this compound in complete culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 1 µM to 300 µM).

  • If using an adenosine deaminase inhibitor, add it to the medium at the desired concentration (e.g., 3 µM deoxycoformycin) and pre-incubate for 30 minutes.

  • Remove the existing medium from the cells and replace it with the medium containing this compound (and inhibitor, if applicable). Include a vehicle control (medium with the same concentration of DMSO or PBS used for the stock solution).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). Time-course experiments are recommended.

  • Following incubation, harvest the cells for downstream analysis (e.g., flow cytometry, western blotting). For adherent cells, collect both the floating cells in the medium and the adherent cells by trypsinization.[15]

Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells) and pellet them by centrifugation at 300 x g for 5 minutes.[16]

  • Wash the cells once with ice-cold PBS and pellet again.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI solution to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.[16] Use a 488 nm laser for excitation and appropriate filters for detecting FITC (e.g., 530/30 nm) and PI (e.g., >610 nm).[17]

Protocol 3: Analysis of Cell Cycle by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control cells from Protocol 1

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest approximately 1-2 x 10^6 cells and pellet them by centrifugation.

  • Wash the cells with ice-cold PBS and pellet again.

  • Resuspend the cell pellet in 0.5 mL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours (can be stored for several weeks at -20°C).[17][18]

  • Pellet the fixed cells by centrifugation and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[18]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry using a linear scale for the PI signal.[17]

Protocol 4: Detection of Apoptosis-Related Proteins by Western Blotting

This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA or NP40 cell lysis buffer with protease and phosphatase inhibitors[19]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.[19]

  • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[19]

  • Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[19] Analyze for changes in protein expression or the appearance of cleaved fragments (e.g., cleaved caspase-3, cleaved PARP).[20]

References

Application Notes and Protocols for Studying DNA Addu_ct Formation Using 2'-Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2'-Deoxyadenosine (B1664071) (dAdo) in the investigation of DNA adduct formation. Understanding the formation of DNA adducts is critical for assessing cancer risk, elucidating mechanisms of toxicity, and in the development of new therapeutic agents.[1]

Introduction

DNA adducts are covalent modifications of DNA that can arise from exposure to both endogenous and exogenous genotoxic agents.[1] These alterations can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis.[1] this compound, a fundamental component of DNA, is a frequent target for adduction by various reactive species, including products of lipid peroxidation and metabolites of carcinogens.[2][3][4] The study of dAdo adducts provides valuable insights into the mechanisms of DNA damage and the etiology of diseases such as cancer.[4]

The primary method for the accurate and sensitive quantification of DNA adducts is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique offers high specificity and accuracy, making it the gold standard in the field.[1]

Key Applications
  • Biomonitoring of Exposure: Quantifying dAdo adducts in biological samples can serve as a biomarker for exposure to environmental, dietary, and occupational carcinogens.[5]

  • Mechanistic Toxicology: Studying the types and levels of dAdo adducts helps in understanding the mechanisms by which chemical agents exert their genotoxic effects.[3][5]

  • Drug Development: Assessing the formation of DNA adducts is crucial in the preclinical safety evaluation of new drug candidates.

  • Cancer Research: Investigating the role of specific dAdo adducts in mutagenesis and carcinogenesis can lead to the identification of new therapeutic targets and prevention strategies.[3]

Experimental Protocols

Protocol 1: Quantification of this compound Adducts by Isotope Dilution LC-MS/MS

This protocol outlines a robust method for the quantification of DNA adducts using a stable isotope-labeled internal standard, such as this compound-¹³C₁₀.[1] The principle of isotope dilution ensures accurate quantification by compensating for sample loss during processing.[1]

Materials:

  • Tissue or cell samples

  • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)[1]

  • Proteinase K[1]

  • RNase A[1]

  • Nuclease P1

  • Alkaline Phosphatase[1]

  • This compound-¹³C₁₀ (or other appropriate internal standard)[1]

  • Acetonitrile (B52724), cold[1]

  • Nuclease-free water[1]

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][6]

Procedure:

1. DNA Isolation:

  • Homogenize 10-20 mg of the tissue sample in the lysis buffer provided with the DNA isolation kit.[1]
  • Add Proteinase K and incubate at 56°C for 1-3 hours until the tissue is completely lysed.[1]
  • Add RNase A and incubate at room temperature for 10 minutes to remove RNA.[1]
  • Follow the manufacturer's protocol for the DNA isolation kit to purify the genomic DNA.[1]
  • Elute the purified DNA in nuclease-free water.[1]
  • Determine the DNA concentration and purity using a spectrophotometer.[1]

2. DNA Hydrolysis:

  • In a microcentrifuge tube, take 10-50 µg of the purified DNA sample.[1]
  • Spike the sample with a known amount of the this compound-¹³C₁₀ internal standard. The amount should be in the range of the expected adduct levels.[1]
  • Add digestion buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9) to a final volume of 50 µL.[1]
  • Add Nuclease P1 and incubate at 37°C for 2 hours.
  • Add Alkaline Phosphatase and incubate at 37°C for an additional 2-4 hours.[1]
  • Stop the reaction by precipitating proteins with an equal volume of cold acetonitrile and centrifuging at 14,000 x g for 10 minutes. Alternatively, use ultrafiltration with a 3 kDa molecular weight cutoff filter.[1]
  • Transfer the supernatant containing the hydrolyzed nucleosides to an autosampler vial for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

  • Separate the nucleosides using an appropriate HPLC column (e.g., C18 column).[3][6]
  • Employ a gradient elution program with mobile phases such as ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[3]
  • Detect and quantify the native adduct and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transition for the specific DNA adduct of interest needs to be optimized.[1]

Experimental Workflow for DNA Adduct Quantification

G Workflow for DNA Adduct Quantification cluster_0 Sample Preparation cluster_1 Analysis A Tissue/Cell Sample B DNA Isolation A->B C DNA Hydrolysis B->C D LC-MS/MS Analysis C->D Inject Hydrolyzed Sample E Data Acquisition D->E F Quantification E->F G Results F->G Report Adduct Levels

Caption: General experimental workflow for the quantification of this compound DNA adducts.

Data Presentation: Quantitative Analysis of this compound Adducts

The following tables summarize quantitative data from studies on this compound adduct formation with various agents.

Table 1: Adducts formed from the reaction of 4-oxo-2-nonenal (B12555) with this compound and Calf Thymus DNA [2][7]

AdductDescriptionRelative Abundance in DNA
Adducts A₁ and A₂ Isomeric substituted ethano adductsLow
Adduct B Substituted etheno adductAlmost 2 orders of magnitude greater than A₁ and A₂

Table 2: Adducts Identified after Reaction of Isoprene Monoepoxides with this compound in vitro [3]

Isoprene MonoepoxideAdduct Identified
IP-1,2-O R,S-C1-N⁶-dAdo
R-C2-N⁶-dAdo
S-C2-N⁶-dAdo
IP-3,4-O S-C3-N⁶-dAdo
R-C3-N⁶-dAdo
R,S-C4-N⁶-dAdo
S-C4-N1-dIno
R-C4-N1-dIno
R-C3-N1-dIno
S-C3-N1-dIno
C3-N7-Ade

Table 3: NNN-Specific this compound-Derived Adducts in Rat Liver and Lung DNA [8][9]

AdductObserved in vitro (Calf Thymus DNA)Observed in vivo (Rat Liver & Lung)
N⁶-Py-THF-dAdo Yes-
Py-Py(OH)-dN YesYes (relatively high abundance)
Py-Py-dI Yes (reduced form)Yes (quantifiable)
Py-Py-dN Yes (reduced form)Barely observable

Signaling Pathway and Logical Relationships

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The metabolic activation of a procarcinogen leads to a reactive intermediate that can bind to DNA, forming adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which can ultimately result in cancer.

Metabolic Activation and DNA Adduct Formation Pathway

G Carcinogen Metabolism and DNA Adduct Formation A Procarcinogen (e.g., NNN, Isoprene) B Metabolic Activation (e.g., Cytochrome P450) A->B C Reactive Intermediate (e.g., Epoxide, Diazonium ion) B->C E DNA Adduct Formation C->E D DNA (containing this compound) D->E F DNA Repair E->F Successful Repair G Mutation E->G Failed Repair / Replication H Normal Cell F->H I Cancer G->I

References

Application Notes and Protocols: The Role of 2'-Deoxyadenosine in Genetic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-Deoxyadenosine is a deoxyribonucleoside, a fundamental component of DNA.[1] Its metabolism is critical for lymphocyte development and function. In the context of genetic therapy, this compound holds a dual role. Pathologically, its accumulation is the primary cytotoxic agent in Adenosine (B11128) Deaminase (ADA) deficiency, a severe combined immunodeficiency (SCID) that is a key target for gene therapy.[1][2] Mechanistically, the targeted enzymatic modification of deoxyadenosine (B7792050) within the DNA strand is the foundational principle of adenine (B156593) base editing, a precise gene-editing technology.[3] These application notes provide an overview of this compound's role in the pathology of ADA-SCID and detail protocols relevant to the development and assessment of genetic therapies.

Application Note 1: The Pathophysiological Basis of this compound Toxicity in ADA-SCID

Adenosine deaminase (ADA) deficiency is a rare genetic disorder characterized by a lack of functional ADA enzyme, which is crucial for purine (B94841) metabolism.[4] In the absence of ADA, its substrates, adenosine and this compound, accumulate systemically.[5] Lymphoid cells are particularly susceptible to this accumulation due to high levels of deoxycytidine kinase, which phosphorylates this compound into deoxyadenosine triphosphate (dATP).[5] The resulting high intracellular concentration of dATP is toxic, primarily through the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[2] This metabolic stress leads to apoptosis in immature thymocytes and impairs the development and function of T-, B-, and natural killer (NK) cells, resulting in severe combined immunodeficiency.[5]

Gene therapy for ADA-SCID aims to correct this underlying defect by introducing a functional copy of the ADA gene into the patient's own hematopoietic stem cells (HSCs).[6][7] Successful engraftment of these gene-corrected HSCs restores systemic ADA activity, reduces the toxic levels of this compound and dATP, and allows for the reconstitution of a functional immune system.[8]

cluster_0 ADA Deficiency cluster_1 Gene Therapy Intervention ADA No Functional Adenosine Deaminase (ADA) dA Accumulation of This compound (dA) ADA->dA dATP High Intracellular dATP dA->dATP  Phosphorylation  (in Lymphocytes) RR Ribonucleotide Reductase Inhibition dATP->RR DNA_synthesis Impaired DNA Synthesis & Repair RR->DNA_synthesis Apoptosis Lymphocyte Apoptosis DNA_synthesis->Apoptosis SCID Severe Combined Immunodeficiency (SCID) Apoptosis->SCID GT HSC Gene Therapy (ADA Gene Addition) ADA_restored Functional ADA Restored GT->ADA_restored dA_cleared This compound Metabolized ADA_restored->dA_cleared Immune_recon Immune Reconstitution dA_cleared->Immune_recon Blocks Pathogenesis cluster_Patient Patient Journey cluster_Lab Ex Vivo Processing HSC_Collection 1. HSC Collection (Mobilized Peripheral Blood) Conditioning 4. Busulfan Conditioning (Nonmyeloablative) HSC_Collection->Conditioning CD34_Selection 2. CD34+ Cell Selection HSC_Collection->CD34_Selection Infusion 6. Infusion of Gene-Corrected HSCs Conditioning->Infusion Monitoring 7. Engraftment & Long-Term Monitoring Infusion->Monitoring Transduction 3. Lentiviral Transduction (ADA Gene Vector) CD34_Selection->Transduction QC 5. Quality Control & Cryopreservation Transduction->QC QC->Infusion cluster_ABE Adenine Base Editor (ABE) Mechanism ABE_Complex 1. ABE Complex Binding (nCas9-TadA + gRNA) Target_DNA Target DNA with A-T Base Pair ABE_Complex->Target_DNA  gRNA-guided  targeting Deamination 2. Deamination of Deoxyadenosine (A → I) Target_DNA->Deamination  TadA enzyme  activity Nick 3. Nicking of Unedited Strand (by nCas9) Deamination->Nick Repair 4. Cellular DNA Repair Nick->Repair Final_Edit 5. Final G-C Base Pair Repair->Final_Edit

References

Application Notes and Protocols: 2'-Deoxyadenosine Monohydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine (B1664071) monohydrate is a naturally occurring deoxyribonucleoside, a fundamental component of DNA.[1][2] In cell culture applications, it serves as a powerful tool for inducing apoptosis (programmed cell death) and cell cycle arrest, particularly in lymphocyte-derived cell lines and various cancer cells.[3][4] Its cytotoxic effects are primarily mediated through its intracellular conversion to this compound triphosphate (dATP).[1] Elevated levels of dATP disrupt normal cellular processes, leading to cell death. This makes this compound a valuable agent for studies in oncology, immunology, and cell biology.[5][6]

The primary mechanism of this compound-induced cytotoxicity involves its phosphorylation to dATP, which then triggers the intrinsic apoptotic pathway.[1] Key events include the inhibition of ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool, the release of cytochrome c from the mitochondria, the formation of the apoptosome complex (comprising Apaf-1, cytochrome c, and pro-caspase-9), and the subsequent activation of executioner caspases, such as caspase-3.[1][7][8] In many cell lines, the efficacy of this compound is enhanced by co-treatment with an adenosine (B11128) deaminase (ADA) inhibitor, such as deoxycoformycin (DCF), to prevent its degradation.[3][9]

Key Applications

  • Induction of Apoptosis: this compound is widely used to study the molecular mechanisms of apoptosis. Its ability to trigger the intrinsic apoptotic pathway makes it a useful tool for investigating the roles of caspases, mitochondrial integrity, and DNA damage in programmed cell death.[3][6]

  • Cell Cycle Arrest: At specific concentrations, this compound can induce cell cycle arrest, typically in the G1 or S phase.[4][10] This application is valuable for research into cell cycle regulation and the development of anti-proliferative therapies.

  • Cancer Research: The selective toxicity of this compound towards certain cancer cell lines, particularly those of lymphoid origin, makes it a subject of interest in oncology research for developing novel therapeutic strategies.[3][5]

  • Immunology: In the field of immunology, this compound is used to study lymphocyte development and function, as lymphocytes are particularly sensitive to its cytotoxic effects.[8][11]

Quantitative Data Summary

The effective concentration and incubation time for this compound monohydrate can vary significantly depending on the cell line and the experimental objective. The following tables summarize quantitative data from various studies.

Cell LineThis compound Concentration (µM)Co-treatmentIncubation TimeObserved EffectReference
Human Colon Carcinoma (LoVo)Not specified2'-deoxycoformycinNot specifiedInduction of apoptosis[3]
Rat Chromaffin Cells1003 µM deoxycoformycin (DCF)3 days>75% cell death[9]
Rat Chromaffin Cells100Not specifiedNot specified3-fold increase in dATP[9]
Rat Chromaffin Cells300Not specifiedNot specified9-fold increase in dATP[9]
Human T-lymphoblastoid (CCRF-CEM)1 - 52'-deoxycoformycin24 - 48 hoursUp to 50% increase in cell volume[12]
Embryonic Chicken Sympathetic Ganglia100 - 300Not specifiedIn vitroApoptosis-inducing concentration[13]
Human Leukemia Cells0.1Not specifiedNot specifiedInhibition of PCR amplification, indicating DNA incorporation[14]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

G cluster_cell Intracellular Space dA This compound dATP dATP (accumulates) dA->dATP Phosphorylation RR Ribonucleotide Reductase dATP->RR Inhibits Mito Mitochondrion dATP->Mito Triggers dNTPs dNTP pool imbalance RR->dNTPs Leads to CytC Cytochrome c (release) Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 (activated) Apoptosome->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves Casp3 Caspase-3 (activated) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway.

General Experimental Workflow for Inducing Apoptosis

G start Start cell_culture 1. Cell Seeding & Culture (e.g., 24h for attachment) start->cell_culture treatment 2. Treatment - this compound - +/- Deoxycoformycin (ADA inhibitor) - Vehicle Control cell_culture->treatment incubation 3. Incubation (Specified duration, e.g., 24-72h) treatment->incubation harvesting 4. Cell Harvesting (Collect adherent and floating cells) incubation->harvesting analysis 5. Downstream Analysis harvesting->analysis microscopy Fluorescence Microscopy (Morphology, Nuclear Staining) analysis->microscopy flow_cytometry Flow Cytometry (Annexin V/PI, Cell Cycle) analysis->flow_cytometry western_blot Western Blot (Caspase Cleavage) analysis->western_blot end End microscopy->end flow_cytometry->end western_blot->end

Caption: Workflow for apoptosis induction using this compound.

Experimental Protocols

Protocol 1: Induction of Apoptosis in a Human Colon Carcinoma Cell Line (LoVo)

This protocol is adapted from the findings that this compound in combination with an adenosine deaminase inhibitor induces apoptosis in LoVo cells.[3]

Materials:

  • LoVo human colon carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound monohydrate (powder, suitable for cell culture)

  • Deoxycoformycin (DCF)

  • Sterile, nuclease-free water or DMSO for stock solutions

  • Phosphate-buffered saline (PBS)

  • 96-well or 6-well cell culture plates

  • Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit, DAPI or Hoechst stain)

Procedure:

  • Cell Seeding:

    • Culture LoVo cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well or in a 6-well plate at an appropriate density to reach 60-70% confluency at the time of treatment.

    • Allow cells to attach and grow for 24 hours.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound monohydrate in sterile water or DMSO. For example, a 10 mM stock solution.

    • Prepare a stock solution of Deoxycoformycin (DCF) in sterile water or DMSO. A typical stock concentration is 1-5 mM.

  • Treatment:

    • Pre-treat the cells with an adenosine deaminase inhibitor like deoxycoformycin (DCF) at a final concentration of 1-5 µM for a short period (e.g., 30 minutes to 1 hour) before adding this compound. This step is crucial for cell lines with high ADA activity.[1]

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the fixed concentration of DCF.

    • Include appropriate controls: untreated cells and cells treated with DCF alone.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Apoptosis Analysis:

    • Morphological Assessment:

      • After incubation, examine the cells under a phase-contrast microscope for morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and detachment.

      • For nuclear morphology, stain the cells with a fluorescent nuclear dye like DAPI or Hoechst 33342 and observe for chromatin condensation and nuclear fragmentation using a fluorescence microscope.[3]

    • Flow Cytometry (Annexin V/PI Staining):

      • Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

      • Wash the cells with cold PBS.

      • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

      • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

      • Incubate in the dark at room temperature for 15 minutes.

      • Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[1]

    • Western Blot for Caspase Activation:

      • Lyse the cells and collect the protein extracts.

      • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

      • Probe the membrane with antibodies specific for cleaved (activated) forms of caspases, such as caspase-3 and caspase-9, to confirm the activation of the apoptotic cascade.[3]

Protocol 2: Cell Proliferation and Viability Assay

This protocol can be used to assess the cytotoxic and anti-proliferative effects of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound monohydrate

  • Deoxycoformycin (if required for the cell line)

  • 96-well flat-bottom plates

  • MTT or MTS reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium (with or without DCF, as determined for the specific cell line).

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated controls and vehicle controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Assay:

    • After the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent.

    • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Troubleshooting

  • Low or No Cytotoxicity:

    • Adenosine Deaminase (ADA) Activity: Many cell lines express ADA, which can degrade this compound. Co-incubation with an ADA inhibitor like deoxycoformycin (DCF) (typically at 1-5 µM) is often necessary.[1]

    • Cell Line Resistance: Some cell lines may be inherently resistant. It is advisable to consult the literature for the sensitivity of your chosen cell line or use a known sensitive cell line (e.g., CCRF-CEM) as a positive control.[1]

    • Suboptimal Concentration or Incubation Time: The effective concentration and incubation time can vary widely between cell lines. Perform dose-response and time-course experiments to optimize these parameters.

  • Inconsistent Results:

    • Cell Health and Confluency: Ensure that cells are healthy and in the exponential growth phase before starting the experiment. Over-confluent or stressed cells may respond differently.

    • Reagent Stability: Prepare fresh stock solutions of this compound and store them properly (typically at -20°C). Repeated freeze-thaw cycles should be avoided.

Conclusion

This compound monohydrate is a versatile and valuable tool for inducing apoptosis and cell cycle arrest in a variety of cell culture models. A thorough understanding of its mechanism of action and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results. The protocols and information provided here serve as a comprehensive guide for researchers utilizing this compound in their studies of fundamental cellular processes and for the development of novel therapeutic strategies.

References

Application Notes and Protocols: 2'-Deoxyadenosine as a Precursor for Anti-Cancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2'-Deoxyadenosine (B1664071) is a naturally occurring deoxyribonucleoside, a fundamental component of DNA. Its structural scaffold has proven to be an invaluable starting point for the synthesis of potent purine (B94841) nucleoside analogues used in chemotherapy. By modifying the purine base and the sugar moiety, medicinal chemists have developed a class of drugs that function as antimetabolites, effectively disrupting DNA synthesis and cellular metabolism in rapidly dividing cancer cells. These derivatives, including Cladribine, Fludarabine, and Clofarabine, are established treatments for various hematological malignancies.

This document provides detailed protocols for the synthesis of key this compound analogues, outlines their mechanisms of action, and presents quantitative data on their efficacy.

Synthesis of Anti-Cancer Nucleoside Analogues from this compound Precursors

The synthesis of purine nucleoside analogues often involves multi-step chemical processes or more modern chemoenzymatic methods. These strategies aim to introduce halogen atoms at the C2 position of the purine ring, which confers resistance to degradation by adenosine (B11128) deaminase (ADA), thereby increasing the drug's intracellular half-life and therapeutic efficacy.

G cluster_start Starting Material cluster_chem Chemical Synthesis cluster_enz Enzymatic / Chemoenzymatic Synthesis A This compound or related precursor (e.g., 2'-Deoxyguanosine) B Protection of Hydroxyl Groups A->B Acylation / Silylation E Transglycosylation (with modified base) A->E Enzyme-catalyzed (e.g., NDT, PNP) F Enzymatic Phosphorylation A->F Enzyme-catalyzed C Modification of Purine Base (e.g., Halogenation) B->C D Deprotection C->D Z Final Drug Product (Cladribine, Clofarabine, etc.) D->Z E->Z

Caption: General synthetic strategies for nucleoside analogues.

1.1 Chemical Synthesis of Cladribine (2-chloro-2'-deoxyadenosine)

Cladribine can be efficiently synthesized from 2'-deoxyguanosine. An alternative approach begins with this compound, involving protection, nitration, substitution, and deprotection steps.

Protocol: Synthesis of Cladribine from this compound (4-Step Method)

  • Protection: Fully protect the hydroxyl groups of this compound using benzoyl groups.

  • Nitration: Treat the fully protected this compound with tetrabutylammonium (B224687) nitrate (B79036) and 2,2,2-trifluoroacetic anhydride (B1165640) to yield the protected 2-nitro-2'-deoxyadenosine.

  • Substitution: Convert the 2-nitro group to a 2-chloro group using an appropriate chlorinating agent.

  • Deprotection: Remove the benzoyl protecting groups to yield 2-chloro-2'-deoxyadenosine (Cladribine).

1.2 Chemoenzymatic Synthesis of Clofarabine

A chemoenzymatic approach offers high selectivity and milder reaction conditions. This protocol uses a recombinant E. coli purine nucleoside phosphorylase (PNP) for the key condensation step.

Protocol: Chemoenzymatic Synthesis of Clofarabine

  • Phosphate Synthesis: Chemically synthesize 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (¹²F Ara-1P) from 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose over three steps.

  • Enzymatic Condensation: Catalyze the condensation of the synthesized ¹²F Ara-1P with 2-chloroadenine (B193299) using recombinant E. coli PNP.

  • Purification: Purify the resulting product, 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Clofarabine), using column chromatography.

1.3 Enzymatic Synthesis of Cladribine

Green and efficient enzymatic processes provide an alternative to traditional chemical synthesis. This method uses an immobilized 2'-deoxyribosyltransferase (NDT).

Protocol: Enzymatic Synthesis of Cladribine using Immobilized NDT

  • Enzyme Immobilization: Immobilize Lactobacillus delbrueckii NDT (LdNDT) via covalent attachment onto glutaraldehyde-activated biomimetic silica (B1680970) nanoparticles, followed by entrapment in calcium alginate.

  • Reaction Setup: Prepare a reaction medium containing 0.5 mM 2-chloroadenine (2-ChlAde) and 1.5 mM thymidine (B127349) (Thd) in 25 mM tris-HCl buffer (pH 7.0).

  • Biotransformation: Add the immobilized LdNDT biocatalyst to the reaction medium and incubate at 30 °C. The enzyme will catalyze the transfer of the deoxyribose group from thymidine to 2-chloroadenine.

  • Product Isolation: Monitor the reaction progress via HPLC. Once complete, inactivate the enzyme and purify Cladribine from the reaction mixture.

Table 1: Summary of Synthesis Methods and Yields

Target DrugPrecursorMethodKey Reagents/EnzymesOverall YieldReference
Cladribine 2'-DeoxyguanosineChemicalNonaqueous diazotization64-75%
Cladribine This compoundChemicalTetrabutylammonium nitrate44.8%
Cladribine 2,6-dichloropurineChemicalAnion glycosylation, Ammonolysis50-56%
Cladribine 2-ChloroadenineEnzymaticImmobilized LdNDTHigh (not quantified)
Clofarabine Modified SugarChemoenzymaticE. coli PNP67% (condensation step)

Mechanism of Action

The anti-cancer activity of this compound analogues stems from their ability to disrupt DNA synthesis and repair, ultimately inducing apoptosis. This process is initiated by their phosphorylation to the active triphosphate form.

G cluster_cell Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus A Nucleoside Analogue (Cladribine, Clofarabine, Fludarabine) B Analogue Monophosphate A->B dCK / dGK C Analogue Diphosphate B->C Kinases D Active Analogue Triphosphate C->D Kinases RNR Ribonucleotide Reductase (RNR) D->RNR Inhibition DNA_POLY DNA Polymerase D->DNA_POLY Inhibition & Incorporation dNTP dNTP Pool RNR->dNTP Synthesis dNTP->DNA_POLY Substrate DNA DNA Strand DNA_POLY->DNA Synthesis DNA_DAMAGE DNA Damage & Chain Termination DNA_POLY->DNA_DAMAGE Faulty Replication APOP Apoptosis DNA_DAMAGE->APOP Triggers Trans Nucleoside Transporter Trans->A Uptake

Caption: Cellular uptake, activation, and mechanism of action.

2.1 Cellular Uptake and Activation

Fludarabine and Cladribine are transported into cells via nucleoside transporters. Inside the cell, they are converted to their active 5'-triphosphate forms. The initial and rate-limiting phosphorylation step is catalyzed by deoxycytidine kinase (dCK), with mitochondrial deoxyguanosine kinase (dGK) also contributing.

2.2 Inhibition of DNA Synthesis and Repair

The active triphosphate metabolites act via multiple mechanisms:

  • Inhibition of Ribonucleotide Reductase (RNR): Clofarabine and Cladribine triphosphate are potent inhibitors of RNR. This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair. Depletion of the intracellular dNTP pool halts DNA replication.

  • Inhibition of DNA Polymerase: The triphosphates compete with natural dNTPs for incorporation into newly synthesized DNA strands by DNA polymerases.

  • DNA Chain Termination: Once incorporated into the DNA strand, these analogues hinder further elongation, leading to DNA strand breaks. This damage triggers cell cycle arrest and activates apoptotic pathways.

2.3 Induction of Apoptosis

By causing DNA damage and metabolic stress, these drugs activate intrinsic apoptotic pathways. Clofarabine is known to induce apoptosis in both cycling and non-cycling cells. The accumulation of DNA damage triggers stress-response pathways that ultimately lead to the dissipation of the mitochondrial membrane potential and the activation of caspases, executing programmed cell death.

Experimental Protocols and Quantitative Data

Evaluating the efficacy of synthesized anti-cancer agents is critical. Standard in vitro cytotoxicity assays are used to determine the concentration at which a drug inhibits cancer cell growth by 50% (IC50).

G A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Drug Treatment Add serial dilutions of synthesized compounds to the wells. A->B C 3. Incubation Incubate cells with the drug for 48-72h. B->C D 4. Viability Assay Add viability reagent (e.g., MTT, CellTiter-Glo). C->D E 5. Measurement Read absorbance or luminescence on a plate reader. D->E F 6. Data Analysis Normalize data to untreated controls. Calculate IC50 values using non-linear regression. E->F

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Protocol: In Vitro Cytotoxicity Assay (MTT-based)

  • Cell Culture: Maintain a human acute myeloid leukemia (AML) cell line (e.g., HL-60 or OCI-AML3) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the synthesized nucleoside analogue in DMSO. Perform serial dilutions in culture media to create a range of desired concentrations.

  • Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with no cells (blank control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC50 value using a suitable software package.

Table 2: In Vitro Efficacy of this compound Analogues

Cell LineDrug(s)ConcentrationEffectReference
MM1.S (Multiple Myeloma)CladribineIC50: ~35.3 nMAnti-proliferation
MM1.R (Multiple Myeloma)CladribineIC50: ~58 nMAnti-proliferation
KBM3/Bu250⁶ (AML)[Cladribine + Fludarabine + Busulfan]VariousSynergistic cytotoxicity
HL60 (AML)[Cladribine + Fludarabine + Busulfan]Clad: 40 nM~58% growth inhibition
OCI-AML3 (AML)[Cladribine + Fludarabine + Busulfan]Various~80% growth inhibition
OCI-AML3 (AML)[Clofarabine + Fludarabine + Busulfan]Various~66% growth inhibition

This compound provides a robust and versatile chemical scaffold for the development of powerful anti-cancer therapeutics. Its synthetic derivatives, Cladribine, Clofarabine, and Fludarabine, are cornerstone treatments for hematological cancers, acting through the potent inhibition of DNA synthesis and the induction of apoptosis. The development of both classic chemical and modern enzymatic synthesis routes allows for the efficient production of these life-saving drugs. The protocols and data presented here offer a comprehensive resource for researchers engaged in the synthesis, evaluation, and optimization of novel nucleoside analogues for cancer therapy.

Troubleshooting & Optimization

troubleshooting low yield in chemical synthesis of 2'-Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 2'-Deoxyadenosine. It is intended for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during their synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the critical glycosylation and deprotection steps.

Issue 1: Low Yield of the Desired β-Anomer in Glycosylation

The formation of the incorrect anomer (α-anomer) is a common problem that significantly reduces the yield of the desired β-2'-Deoxyadenosine.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Silylation of Nucleobase Ensure complete silylation of N6-benzoyladenine by using an excess of the silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) and allowing for sufficient reaction time. Monitor the completion of this step by TLC or ¹H NMR before proceeding with glycosylation.[1]
Suboptimal Reaction Temperature Perform the glycosylation at low temperatures (e.g., 0 °C to -20 °C) to favor the formation of the β-anomer.[1] While lower temperatures enhance stereoselectivity, they can also decrease the reaction rate. A careful balance must be struck.
Choice and Activity of Lewis Acid Use a fresh or purified Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in a sufficient stoichiometric amount (typically 1.1-1.5 equivalents).[1] An inactive or insufficient amount of Lewis acid will result in poor activation of the sugar donor.
Anomerization of the Sugar Donor Start with a highly pure anomer of the protected 2-deoxyribose. Under certain Lewis acid conditions, the anomers can equilibrate, affecting the final product ratio.[1]
Moisture in the Reaction Strict anhydrous conditions are critical. Use flame-dried glassware, anhydrous solvents, and conduct the reaction under a dry inert atmosphere (e.g., argon or nitrogen). Moisture can decompose the Lewis acid and the silylated base.
Issue 2: Incomplete Reaction and Presence of Starting Materials

The presence of unreacted N6-benzoyladenine or the protected sugar donor in the final product indicates an incomplete glycosylation reaction.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Lewis Acid Ensure the use of an adequate amount (1.1-1.5 equivalents) of high-quality Lewis acid to fully activate the sugar donor.[1]
Low Reaction Temperature While beneficial for stereoselectivity, excessively low temperatures can significantly slow down the reaction. Consider allowing the reaction to warm gradually to room temperature after the initial low-temperature phase while monitoring the progress by TLC.
Poor Nucleophilicity of Silylated Base Use the silylated adenine (B156593) immediately after its preparation to ensure maximum reactivity.[1] Incomplete silylation will also lead to reduced nucleophilicity.
Issue 3: Formation of N7-Regioisomer

Glycosylation can sometimes occur at the N7 position of the adenine base instead of the desired N9 position, leading to a difficult-to-separate impurity.[2]

Possible Causes and Solutions:

CauseRecommended Action
Reaction Conditions The choice of solvent and Lewis acid can influence the regioselectivity. Anion glycosylation of the purine (B94841) potassium salt has been shown to improve regioselectivity.[2]
Nature of the Purine Salt The use of a potassium or sodium salt of the purine base can influence the site of glycosylation.[2]
Issue 4: Incomplete Deprotection

Residual protecting groups (e.g., benzoyl on adenine or toluoyl on the sugar) on the final product complicate purification and reduce the yield of this compound.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Deprotecting Agent or Time Ensure a sufficient excess of the deprotecting agent (e.g., sodium methoxide (B1231860) in methanol (B129727) or methanolic ammonia) is used and allow the reaction to proceed to completion. Monitor the reaction by TLC or HPLC.[1]
Stability of Protecting Groups Some protecting groups may require specific or harsher conditions for removal. Ensure the chosen deprotection method is appropriate for the protecting groups used.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities include the α-anomer, unreacted starting materials (N6-benzoyladenine and the protected sugar), the N7-regioisomer, and partially deprotected intermediates.[1]

Q2: How can I best monitor the progress of the glycosylation reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the consumption of starting materials and the formation of the product. Post-reaction, ¹H NMR and HPLC can be used to determine the ratio of α and β anomers.[1]

Q3: What is a suitable purification method to separate the α and β anomers?

A3: Purification can be achieved by column chromatography on silica (B1680970) gel or by preparative HPLC.[1] A reversed-phase C18 column is often effective for HPLC separation.[3]

Q4: What are the key considerations for ensuring anhydrous conditions?

A4: To ensure strict anhydrous conditions, all glassware should be flame-dried or oven-dried immediately before use. Solvents must be freshly distilled over an appropriate drying agent. The reaction should be carried out under a positive pressure of a dry inert gas like argon or nitrogen.

Experimental Protocols

Protocol 1: Silylation of N6-Benzoyladenine

This protocol describes the preparation of the silylated nucleobase required for the Vorbrüggen glycosylation.

Materials:

  • N6-Benzoyladenine

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous acetonitrile (B52724)

  • Flame-dried reaction flask with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add N6-benzoyladenine.

  • Add anhydrous acetonitrile to the flask.

  • Add an excess of BSA (e.g., 2-3 equivalents) to the suspension.

  • Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation. This may take several hours.

  • Cool the solution to room temperature before using it in the glycosylation step. It is recommended to use the freshly prepared silylated base immediately.[1]

Protocol 2: Vorbrüggen Glycosylation

This protocol provides a general procedure for the key glycosylation step.

Materials:

  • Protected 2-deoxyribose derivative (e.g., 1-O-acetyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose)

  • Freshly prepared silylated N6-benzoyladenine solution

  • Anhydrous acetonitrile

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Flame-dried reaction flasks

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the protected 2-deoxyribose derivative in anhydrous acetonitrile.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add the Lewis acid (e.g., TMSOTf, 1.2 equivalents) to the cooled sugar solution and stir for 15-30 minutes.

  • In a separate flask, prepare the silylated N6-benzoyladenine as described in Protocol 1.

  • Transfer the hot solution of the silylated base to the activated sugar solution via a cannula.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Protocol 3: Deprotection of the Nucleoside

This protocol describes the removal of the protecting groups to yield this compound.

Materials:

  • Protected this compound derivative

  • Sodium methoxide in methanol or methanolic ammonia (B1221849)

  • Reaction flask

Procedure:

  • Dissolve the protected nucleoside in a solution of sodium methoxide in methanol or methanolic ammonia in a reaction flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Neutralize the reaction mixture with an acidic resin or by adding acetic acid.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product using column chromatography or preparative HPLC.[1]

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound check_glycosylation Review Glycosylation Step start->check_glycosylation check_deprotection Review Deprotection Step start->check_deprotection check_purification Review Purification Step start->check_purification end_success Improved Yield incomplete_silylation Incomplete Silylation? check_glycosylation->incomplete_silylation moisture Moisture Contamination? check_glycosylation->moisture lewis_acid Lewis Acid Inactive? check_glycosylation->lewis_acid temperature Suboptimal Temperature? check_glycosylation->temperature incomplete_deprotection Incomplete Deprotection? check_deprotection->incomplete_deprotection co_elution Co-elution of Impurities? check_purification->co_elution optimize_silylation Optimize Silylation (Time, Reagent) incomplete_silylation->optimize_silylation anhydrous_conditions Ensure Strict Anhydrous Conditions moisture->anhydrous_conditions fresh_lewis_acid Use Fresh/More Lewis Acid lewis_acid->fresh_lewis_acid optimize_temp Optimize Temperature temperature->optimize_temp optimize_deprotection Optimize Deprotection (Time, Reagent) incomplete_deprotection->optimize_deprotection optimize_chromatography Optimize Chromatography (Solvent System, Column) co_elution->optimize_chromatography optimize_silylation->end_success anhydrous_conditions->end_success fresh_lewis_acid->end_success optimize_temp->end_success optimize_deprotection->end_success optimize_chromatography->end_success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow start Starting Materials (N6-Benzoyladenine, Protected Sugar) silylation Silylation of N6-Benzoyladenine start->silylation glycosylation Vorbrüggen Glycosylation silylation->glycosylation deprotection Deprotection glycosylation->deprotection side_products Side Products (α-anomer, N7-isomer) glycosylation->side_products purification Purification (Chromatography/Crystallization) deprotection->purification product Pure this compound (β-anomer) purification->product side_products->purification

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Preventing Degradation of 2'-Deoxyadenosine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 2'-Deoxyadenosine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous solutions?

A1: The two main degradation pathways for this compound are:

  • Acid-catalyzed hydrolysis: In acidic conditions, the N-glycosidic bond linking the adenine (B156593) base to the deoxyribose sugar is susceptible to cleavage. This results in the formation of adenine and 2-deoxyribose. The rate of this hydrolysis increases as the pH decreases.[1]

  • Enzymatic degradation: The enzyme Adenosine (B11128) Deaminase (ADA), which is widely present in mammalian tissues and can be found in cell culture media containing serum, catalyzes the deamination of this compound to 2'-Deoxyinosine.[1]

Q2: How does pH affect the stability of my this compound solution?

A2: The stability of this compound is highly pH-dependent.

  • Acidic pH (<7): Solutions are unstable, and degradation via hydrolysis of the N-glycosidic bond is significantly accelerated.[1][2]

  • Neutral to Alkaline pH (≥7): Solutions are generally stable. For experimental purposes, maintaining a pH between 7.0 and 8.0 is recommended.[1][2]

Q3: What is the influence of temperature on this compound stability?

A3: Higher temperatures accelerate the rate of chemical degradation. For optimal stability, especially for long-term storage, it is crucial to store this compound solutions at low temperatures. Short-term storage at 2-8°C is acceptable, but for long-term storage, -20°C is recommended.[1]

Q4: How should I store my this compound stock solutions?

A4: For maximum stability, follow these storage guidelines:

  • Solid Form: Store at 2-8°C in a tightly sealed container, protected from light and moisture.[3]

  • In Anhydrous Solvent (e.g., DMSO): Prepare a concentrated stock solution in anhydrous DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

  • Aqueous Solutions: If an aqueous stock solution is necessary, prepare it in a sterile, neutral to slightly alkaline buffer (pH 7.0-8.0), and store in aliquots at -20°C for long-term storage or 2-8°C for short-term use.[1]

Q5: Can I use my this compound solution if I see precipitates?

A5: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or if the temperature of the solution changes. Gentle warming and vortexing or sonication may help to redissolve the compound. However, it is crucial to ensure that the compound has not degraded. If you are unsure, it is best to prepare a fresh solution.[4]

Troubleshooting Guides

Issue Possible Cause Solution
Inconsistent or unexpected experimental results. Degradation of this compound stock solution leading to a lower effective concentration.1. Verify pH: Check the pH of your aqueous solution. If it is acidic, adjust to a neutral or slightly alkaline pH (7.0-8.0) using a suitable buffer (e.g., PBS or Tris-HCl). 2. Control for Enzymatic Degradation: If your experimental system contains potential sources of Adenosine Deaminase (e.g., cell lysates, serum), add an ADA inhibitor like deoxycoformycin. 3. Proper Storage: Ensure your stock solutions are stored at the recommended low temperatures and protected from light. Prepare fresh working solutions from a frozen stock for each experiment.
Appearance of an additional peak in HPLC analysis. This is likely a degradation product, such as adenine from acid hydrolysis or 2'-Deoxyinosine from enzymatic deamination.1. Confirm Identity: If possible, confirm the identity of the new peak by comparing its retention time with that of an adenine or 2'-Deoxyinosine standard. 2. Address the Cause: Based on the likely degradation product, address the root cause (acidic pH or enzymatic activity) as described above.
Loss of biological activity of this compound over time in cell culture. 1. Enzymatic Degradation: Adenosine deaminase present in the cell culture serum is a common cause. 2. Acidification of Media: Cell metabolism can lead to a decrease in the pH of the culture medium over time.1. Use an ADA Inhibitor: Add an appropriate concentration of an adenosine deaminase inhibitor (e.g., deoxycoformycin) to your cell culture medium. 2. Buffer the Medium: Ensure your cell culture medium is well-buffered to maintain a stable physiological pH. Monitor the pH of your cultures and change the medium as needed.

Quantitative Data

Table 1: Stability of 2-chloro-2'-deoxyadenosine in Aqueous Solution [2]

pHTemperature (°C)Time (hours)Remaining Compound (%)Half-life (T1/2) (hours)
137220.37
2376131.6
Neutral/Basic37 - 80-StableNot applicable

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

Objective: To prepare a 10 mM aqueous stock solution of this compound that is stabilized against degradation.

Materials:

  • This compound monohydrate

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: The molecular weight of this compound monohydrate is 269.26 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.69 mg of this compound monohydrate.

  • Dissolution: Add the weighed this compound monohydrate to a sterile microcentrifuge tube. Add 1 mL of sterile PBS (pH 7.4).

  • Solubilization: Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes in sterile microcentrifuge tubes. For long-term storage, store the aliquots at -20°C. For short-term storage (up to a few days), store at 2-8°C.

Protocol 2: Inhibition of Adenosine Deaminase (ADA) Activity in Cell Culture

Objective: To prevent the enzymatic degradation of this compound in a cell culture experiment by using the ADA inhibitor, deoxycoformycin.

Materials:

  • Cells in culture

  • Complete cell culture medium (containing serum, if applicable)

  • This compound stock solution (prepared as in Protocol 1)

  • Deoxycoformycin (Pentostatin) stock solution (e.g., 1 mM in PBS, stored at -20°C)

Procedure:

  • Determine Final Concentrations: Decide on the final working concentration of this compound for your experiment. A typical final concentration of deoxycoformycin to effectively inhibit ADA is in the range of 1-10 µM.[5] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

  • Pre-treatment with Inhibitor (Optional but Recommended): For maximal inhibition, pre-incubate the cells with deoxycoformycin for a short period (e.g., 30-60 minutes) before adding the this compound. To do this, add the appropriate volume of the deoxycoformycin stock solution to the cell culture medium to achieve the desired final concentration.

  • Addition of this compound: After the pre-incubation period (if performed), add the required volume of the this compound stock solution to the cell culture medium to reach its final desired concentration.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions.

Protocol 3: Monitoring the Stability of this compound by HPLC

Objective: To quantify the degradation of this compound in an aqueous solution under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Experimental Workflow:

G cluster_prep Preparation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_solution Prepare this compound solution at desired pH and concentration incubation Incubate at a constant temperature prep_solution->incubation sampling Withdraw aliquots at specific time points incubation->sampling quenching Immediately quench reaction (e.g., with Tris buffer) sampling->quenching hplc Analyze samples by reverse-phase HPLC quenching->hplc data_analysis Calculate remaining This compound and half-life hplc->data_analysis degradation_pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_enzymatic Enzymatic Degradation dA This compound adenine Adenine dA->adenine  H+, H2O (N-glycosidic bond cleavage) deoxyribose 2-Deoxyribose dI 2'-Deoxyinosine dA->dI Adenosine Deaminase (ADA) (Deamination)

References

issues with 2'-Deoxyadenosine precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2'-Deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What could be the issue?

A1: this compound has limited solubility in aqueous solutions at room temperature. Several factors could be contributing to dissolution problems:

  • Concentration: You may be exceeding the solubility limit of this compound in your specific buffer.

  • Temperature: Solubility is often temperature-dependent. Attempting to dissolve it in a cold buffer will be more difficult.

  • pH: The pH of your buffer can influence solubility. This compound is more stable at neutral to basic pH.[1]

  • Buffer Composition: While soluble in water, the presence of other salts in your buffer could affect its solubility.

Q2: My this compound precipitated out of solution after I added my stock to my cell culture media. Why did this happen and how can I prevent it?

A2: This is a common issue and usually occurs when a concentrated stock solution (often in an organic solvent like DMSO) is rapidly diluted into an aqueous medium like cell culture media. The drastic change in solvent polarity causes the compound to crash out of solution.

To prevent this, you can try the following:

  • Pre-warm the media: Adding a cold stock solution to warm media can induce precipitation.

  • Slow addition: Add the stock solution dropwise while gently vortexing or swirling the media.

  • Intermediate dilution: Perform a serial dilution of your stock in an intermediate solvent that is miscible with both your stock solvent and your final buffer.

  • Reduce final concentration: If possible, lower the final working concentration of this compound.

Q3: What is the optimal pH for storing this compound solutions?

A3: To minimize degradation, aqueous solutions of this compound should be maintained at a neutral or slightly basic pH (pH 7-8).[1] Acidic conditions can lead to the hydrolysis of the glycosidic bond.

Q4: How should I store my this compound stock solutions?

A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] For short-term storage, refrigeration at 2-8°C is acceptable.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q5: Can I use heat to dissolve my this compound?

A5: Gentle heating can be used to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation. A water bath set to 37°C is a safe option.

Troubleshooting Guides

Issue: Precipitation Observed in Aqueous Buffer

G start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_temp Was the buffer cold? check_concentration->check_temp No solution_found Compound Dissolves check_concentration->solution_found Yes, lower concentration check_ph Is the buffer pH acidic? check_temp->check_ph No check_temp->solution_found Yes, warm buffer gently check_ph->solution_found Yes, adjust to neutral/basic pH no_solution Precipitation Persists check_ph->no_solution No

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Notes
Water25[3][4]Room TemperatureClear to slightly hazy solution.
1 M NH4OH50[3]Room TemperatureClear, colorless solution.
PBS (pH 7.2)1Room Temperature-
DMSO33-54[2]Room TemperatureUse of anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[2]
DMF20Room Temperature-
Ethanol10Room Temperature-
Tris-HCl (50 mM, pH 7.5)Data not readily available-A protocol for enzymatic synthesis uses this buffer, suggesting sufficient solubility for those conditions.[5]
HEPES (pH 7.4)Data not readily available-Given its solubility in other aqueous buffers, it is expected to be soluble at lower mg/mL concentrations.

Table 2: Stability of a structurally related compound, 2-chloro-2'-deoxyadenosine, in Aqueous Solution

Data for this related compound can provide insights into the potential stability of this compound under different pH conditions.

pHTemperature (°C)Time (hours)% Remaining Compound
13722
237613
Neutral/Basic37 - 80Not specifiedStable

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell culture and other experiments.

Materials:

  • This compound (MW: 251.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weigh out 2.51 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm the solution in a 37°C water bath with intermittent vortexing until the solid is completely dissolved.

  • Once dissolved, store the stock solution in aliquots at -20°C or -80°C for long-term stability.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the degradation of this compound over time under specific experimental conditions (e.g., different pH, temperature).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Degradation product reference standard (e.g., Adenine)

Procedure:

  • Sample Preparation: At predetermined time points from your stability experiment, withdraw an aliquot of the this compound solution. If the solution is acidic, neutralize it with a suitable base (e.g., NaOH) to quench the degradation. Dilute the sample with Mobile Phase A to a concentration within the linear range of the assay.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and should be optimized for your specific system.

  • Data Analysis:

    • Create a calibration curve using the peak areas of the this compound and adenine (B156593) standards.

    • Quantify the concentration of this compound and any major degradation products in your samples by comparing their peak areas to the calibration curves.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Signaling Pathway

This compound-Induced Apoptosis Pathway

This compound can induce apoptosis, or programmed cell death, in certain cell types. This process is initiated by the intracellular phosphorylation of this compound to its triphosphate form, dATP. The accumulation of dATP can then trigger the intrinsic apoptotic pathway.

G dA This compound (Extracellular) transporter Nucleoside Transporter dA->transporter dA_intra This compound (Intracellular) transporter->dA_intra dAMP dAMP dA_intra->dAMP Phosphorylation dADP dADP dAMP->dADP Phosphorylation dATP dATP dADP->dATP Phosphorylation Apoptosome Apoptosome Formation dATP->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome CytoC Cytochrome c (from Mitochondria) CytoC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 recruits & activates Procaspase9 Procaspase-9 Procaspase9->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cleaves cellular substrates

Caption: this compound induced apoptosis signaling pathway.

References

Technical Support Center: Overcoming 2'-Deoxyadenosine-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 2'-Deoxyadenosine (B1664071) (dAdo)-induced cytotoxicity in non-target cells during in vitro experiments.

Troubleshooting Guides

This section offers solutions to common problems encountered during experiments with this compound.

Issue 1: No significant cytotoxicity observed at expected concentrations.

Possible CauseTroubleshooting Step
Degradation of this compound by Adenosine (B11128) Deaminase (ADA) Many cell lines express ADA, which can rapidly metabolize this compound. Co-incubate your cells with an ADA inhibitor, such as deoxycoformycin (dCF), typically at 1-5 µM, to prevent degradation.[1]
Cell Line Resistance Some cell lines may be inherently resistant to this compound-induced apoptosis. Verify the sensitivity of your chosen cell line from the literature or test a known sensitive cell line (e.g., CCRF-CEM) as a positive control.[1] T-lymphoblastoid cell lines are generally more sensitive than B-lymphoblastoid cell lines.[2][3]
Incorrect Concentration or Incubation Time Optimize the concentration range and incubation time for your specific cell line. A time-course and dose-response experiment is recommended to determine the optimal conditions.[1]
Compound Instability or Solubility Issues Ensure that the this compound stock solution is properly prepared and stored to avoid degradation.[1] If solubility is an issue, consider using a different solvent or techniques like sonication or gentle heating.[4][5]
Insufficient Incubation Time The cytotoxic effects of nucleoside analogs may require longer incubation periods to manifest. Consider extending the treatment time.

Issue 2: High background or inconsistent results in viability assays (e.g., MTT, XTT).

Possible CauseTroubleshooting Step
Direct Reduction of Tetrazolium Salts Some compounds can directly reduce MTT or XTT to formazan (B1609692), independent of cellular metabolic activity. To test for this, incubate this compound with the assay reagent in a cell-free medium. If a color change occurs, consider an alternative viability assay.
Changes in Cellular Redox State As a nucleoside analog, this compound could alter the cellular redox environment, leading to changes in formazan production that do not correlate with cell viability.
Precipitation of the Compound If this compound precipitates in the culture medium, it can interfere with the absorbance reading. Visually inspect the wells for any precipitation.[4]
Contamination Microbial contamination can lead to false-positive results in viability assays. Regularly check cell cultures for any signs of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: this compound enters the cell and is phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (dATP). The accumulation of dATP is a key toxic event that can lead to the inhibition of ribonucleotide reductase, depletion of other deoxynucleotide pools, DNA strand breaks, and ultimately, apoptosis.[3][6] This process is often associated with the activation of caspases and can be potentiated by inhibiting adenosine deaminase (ADA), the enzyme that degrades this compound.

Q2: Why is it necessary to use an adenosine deaminase (ADA) inhibitor like deoxycoformycin (dCF) with this compound?

A2: Many cell types, particularly those of lymphoid origin, have high levels of ADA, which rapidly deaminates this compound to the non-toxic 2'-deoxyinosine. An ADA inhibitor like dCF prevents this degradation, leading to the intracellular accumulation of this compound and its subsequent phosphorylation to the toxic dATP. Therefore, co-treatment with dCF is often essential to observe the cytotoxic effects of this compound in vitro.[1]

Q3: How can I protect my non-target cells from this compound-induced cytotoxicity?

A3: Deoxycytidine (dC) can effectively protect cells from this compound-induced cytotoxicity. Deoxycytidine competes with this compound for phosphorylation by deoxycytidine kinase, thereby reducing the formation of toxic dATP.[7][8] It also replenishes the dCTP pool, which can be depleted by the accumulation of dATP. The protective effect is dose-dependent.

Q4: What are the typical concentrations of this compound and dCF to use in my experiments?

A4: The effective concentrations can vary significantly depending on the cell line. For sensitive cell lines like the T-lymphoblastoid line CCRF-CEM, the IC50 of this compound in the presence of dCF can be in the sub-micromolar range. A typical starting concentration for dCF is 1-5 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentrations for your specific cell line.

Q5: My cells are undergoing apoptosis, but I'm not seeing caspase activation. What could be the reason?

A5: While caspase activation is a common feature of this compound-induced apoptosis, cell death can also occur through other mechanisms. One such mechanism is the depletion of intracellular NAD+ pools, triggered by the activation of poly(ADP-ribose) polymerase (PARP) in response to DNA damage.[6] This severe NAD+ depletion can lead to a drop in ATP levels and subsequent cell death, which may not necessarily involve caspase activation.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound and its Analog 2-Chlorodeoxyadenosine (2-CdA) in Various Leukemic Cell Lines (in the presence of an ADA inhibitor for dAdo).

Cell Line TypeCell LineCompoundIC50 (µM)
T-LymphoblastoidCCRF-CEMThis compound~0.9
T-LymphoblastoidMOLT-42-CdA~0.05
B-LymphoblastoidWI-L2This compound>100
MyeloidHL-602-CdA~0.1

Note: IC50 values are approximate and can vary depending on experimental conditions. It is recommended to determine the IC50 for your specific cell line and conditions.

Table 2: Dose-Dependent Protection by Deoxycytidine against this compound-Induced Cytotoxicity in Human Lymphocytes.

This compound (µM) + dCF (1µM)Deoxycytidine (µM)% Cell Viability (approx.)
10020
10150
101085
10100>95

Note: This table provides an illustrative example of the protective effect of deoxycytidine. The actual effective concentrations may vary between cell types.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, gently centrifuge the plate to pellet the cells.

  • Compound Treatment: After 24 hours of incubation, add this compound with or without dCF at various concentrations. Include untreated cells as a negative control and cells treated with vehicle (e.g., PBS or DMSO) as a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound (and dCF if necessary) for the desired time. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis detection protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI solution (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dAdo_ext This compound (dAdo) dAdo_int dAdo dAdo_ext->dAdo_int Transport dATP dATP (toxic) dAdo_int->dATP Phosphorylation dInosine 2'-Deoxyinosine (Non-toxic) dAdo_int->dInosine Degradation RR Ribonucleotide Reductase dATP->RR Inhibition dNTPs dNTP Pool Imbalance dATP->dNTPs Apaf1 Apaf-1 dATP->Apaf1 dCK Deoxycytidine Kinase (dCK) dCK->dATP RR->dNTPs DNA_damage DNA Strand Breaks dNTPs->DNA_damage PARP PARP Activation DNA_damage->PARP NAD_depletion NAD+ Depletion PARP->NAD_depletion ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Casp3->Apoptosis dC Deoxycytidine (Protective) dC->dCK Competition dCF dCF (ADA Inhibitor) ADA Adenosine Deaminase (ADA) dCF->ADA Inhibition ADA->dInosine G Start Experiment Start: Treat cells with dAdo CheckToxicity Assess Cytotoxicity (e.g., MTT assay) Start->CheckToxicity ToxicityObserved Cytotoxicity Observed? CheckToxicity->ToxicityObserved InconsistentResults Inconsistent Results in Viability Assay CheckToxicity->InconsistentResults NoToxicity No/Low Cytotoxicity ToxicityObserved->NoToxicity No Success Experiment Successful: Proceed with analysis ToxicityObserved->Success Yes Troubleshoot Troubleshooting Steps NoToxicity->Troubleshoot Add_dCF Add ADA Inhibitor (dCF) Troubleshoot->Add_dCF CheckCellLine Verify Cell Line Sensitivity Troubleshoot->CheckCellLine Optimize Optimize Concentration & Incubation Time Troubleshoot->Optimize CheckCompound Check Compound Stability/Solubility Troubleshoot->CheckCompound RecheckToxicity Re-assess Cytotoxicity Add_dCF->RecheckToxicity CheckCellLine->RecheckToxicity Optimize->RecheckToxicity CheckCompound->RecheckToxicity RecheckToxicity->NoToxicity Still No Toxicity RecheckToxicity->Success Toxicity Observed TroubleshootAssay Troubleshoot Assay InconsistentResults->TroubleshootAssay CheckDirectReduction Test for Direct MTT Reduction TroubleshootAssay->CheckDirectReduction CheckPrecipitation Inspect for Precipitation TroubleshootAssay->CheckPrecipitation AlternativeAssay Consider Alternative Viability Assay TroubleshootAssay->AlternativeAssay CheckDirectReduction->AlternativeAssay CheckPrecipitation->Optimize

References

Technical Support Center: Incorporating L-2'-Deoxyadenosine in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating L-2'-Deoxyadenosine into their Polymerase Chain Reaction (PCR) protocols.

Frequently Asked Questions (FAQs)

Q1: What is L-2'-Deoxyadenosine and how does it affect PCR?

L-2'-Deoxyadenosine is the L-enantiomer of the naturally occurring 2'-deoxyadenosine (B1664071) (dATP). Due to its unnatural stereochemistry, it can act as a chain terminator during DNA synthesis. When a DNA polymerase incorporates L-2'-Deoxyadenosine triphosphate (L-dATP) into a growing DNA strand, the L-configuration can hinder or prevent the addition of the next nucleotide, leading to premature termination of the PCR product.

Q2: Why am I getting no PCR product or a very low yield when using L-2'-Deoxyadenosine?

The absence or low yield of your target PCR product is a common challenge when using modified nucleotides like L-2'-Deoxyadenosine. Several factors can contribute to this issue:

  • Chain Termination: L-2'-Deoxyadenosine can act as an efficient chain terminator, preventing the synthesis of full-length PCR products.

  • Polymerase Inhibition: The DNA polymerase you are using may not efficiently incorporate L-nucleotides, or the presence of L-dATP may inhibit the polymerase's activity. The efficiency of incorporating modified nucleotides varies significantly among different DNA polymerases.

  • Suboptimal Reagent Concentrations: The concentrations of L-dATP, standard dNTPs, magnesium chloride (MgCl₂), primers, or template DNA may not be optimal for your specific reaction.

  • Incorrect Thermal Cycling Parameters: Annealing temperatures and extension times that are not optimized for the inclusion of a modified nucleotide can lead to reaction failure.

Q3: I am observing PCR products of an unexpected size, such as shorter bands or smears. What is the likely cause?

Unexpected product sizes are often a result of premature termination or non-specific amplification.

  • Premature Termination: The incorporation of L-2'-Deoxyadenosine can lead to a heterogeneous population of DNA fragments of varying lengths, resulting in a smear or multiple shorter bands on an agarose (B213101) gel.

  • Non-specific Priming: A suboptimal annealing temperature can cause primers to bind to non-target sequences, leading to the amplification of unintended products.

  • Primer-Dimers: At high concentrations, primers can anneal to each other, creating short, non-specific products.

Troubleshooting Guide

If you are experiencing issues with your PCR amplification when using L-2'-Deoxyadenosine, consider the following troubleshooting steps.

Data Presentation: Optimizing Reaction Components

The following tables provide illustrative quantitative data on how varying key components can affect PCR outcomes when using L-dATP. Note: This data is for demonstration purposes and actual results may vary.

Table 1: Effect of L-dATP:dATP Ratio on PCR Product Yield

L-dATP:dATP RatioPCR Product Yield (ng/µL)Observation
1:10085High yield, minimal chain termination observed.
1:5062Moderate yield, slight increase in shorter products.
1:1015Low yield, significant smearing and short products.
1:0 (100% L-dATP)< 5No discernible product, complete chain termination.

Table 2: Impact of MgCl₂ Concentration on PCR Specificity with L-dATP

MgCl₂ Concentration (mM)PCR ProductSpecificity
1.5Faint or no bandLow polymerase activity.
2.0Single, sharp bandOptimal specificity.
2.5Target band + non-specific bandsReduced specificity, potential for mispriming.
3.0Smear and multiple bandsHigh non-specific amplification.

Table 3: Comparison of DNA Polymerase Efficiency with L-dATP

DNA PolymeraseFamilyRelative PCR Efficiency (%)Fidelity
Taq PolymeraseA35Low
Pfu PolymeraseB75High
Vent PolymeraseB80High
KOD PolymeraseB82Very High

Experimental Protocols

Protocol 1: Basic PCR with L-2'-Deoxyadenosine

This protocol provides a starting point for incorporating L-2'-Deoxyadenosine into your PCR. Optimization will likely be required.

1. Reaction Setup:

Component50 µL ReactionFinal Concentration
5X Polymerase Buffer10 µL1X
10 mM dNTP mix (dGTP, dCTP, dTTP)1 µL200 µM each
10 mM dATP0.5 µL100 µM
1 mM L-dATP1 µL20 µM (Example ratio 1:5)
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer2.5 µL0.5 µM
Template DNA1-5 µL10 pg - 100 ng
High-Fidelity DNA Polymerase (e.g., Pfu)1 µL1-2.5 units
MgCl₂ (if not in buffer)Varies1.5-3.0 mM
Nuclease-Free Waterto 50 µL-

2. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec25-35
Annealing55-68°C*30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C

*Note: The optimal annealing temperature is typically 5°C below the melting temperature (Tm) of the primers. A gradient PCR is recommended for initial optimization.

Protocol 2: Optimizing the L-dATP to dATP Ratio

To determine the optimal concentration of L-dATP for your experiment, perform a titration.

  • Set up a series of PCR reactions with varying ratios of L-dATP to dATP (e.g., 1:100, 1:50, 1:20, 1:10, 1:5). Keep the total concentration of adenine (B156593) nucleotides (dATP + L-dATP) constant.

  • Use a high-fidelity DNA polymerase known to have better acceptance of modified nucleotides (e.g., a Family B polymerase).

  • Run the PCR using the optimized thermal cycling conditions from Protocol 1.

  • Analyze the results by agarose gel electrophoresis to identify the ratio that provides the desired product with minimal non-specific amplification or smearing.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for PCR with L-2'-Deoxyadenosine

Troubleshooting_Workflow start Start: PCR with L-2'-Deoxyadenosine problem Problem Encountered? start->problem no_product No or Low PCR Product problem->no_product Yes wrong_size Incorrect Product Size / Smear problem->wrong_size Yes success Successful Amplification problem->success No check_polymerase 1. Check Polymerase Compatibility (Use Family B Polymerase) no_product->check_polymerase increase_annealing 1. Increase Annealing Temperature (Run Gradient PCR) wrong_size->increase_annealing optimize_ratio 2. Optimize L-dATP:dATP Ratio (Decrease L-dATP concentration) check_polymerase->optimize_ratio optimize_mgcl2 3. Titrate MgCl₂ Concentration (Test 1.5 - 3.0 mM range) optimize_ratio->optimize_mgcl2 optimize_cycling 4. Optimize Thermal Cycling (Lower Annealing Temp, Increase Extension Time) optimize_mgcl2->optimize_cycling optimize_cycling->problem Re-evaluate reduce_primers 2. Reduce Primer Concentration increase_annealing->reduce_primers check_template 3. Check Template DNA Integrity reduce_primers->check_template reduce_cycles 4. Reduce Number of Cycles check_template->reduce_cycles reduce_cycles->problem Re-evaluate cycling_to_problem Re-evaluate

Caption: Troubleshooting workflow for common PCR issues with L-2'-Deoxyadenosine.

Diagram 2: Molecular Challenges in L-2'-Deoxyadenosine PCR

Molecular_Challenges cluster_polymerase DNA Polymerase Active Site polymerase DNA Polymerase incorporation Incorporation polymerase->incorporation Catalysis template DNA Template primer Growing Primer Strand ldatp L-dATP ldatp->polymerase Binds less efficiently (Steric Hindrance) datp dATP (Natural) datp->polymerase Binds efficiently termination Chain Termination incorporation->termination L-dATP incorporated elongation Successful Elongation incorporation->elongation dATP incorporated

Caption: Molecular interactions and challenges during L-2'-Deoxyadenosine PCR.

optimizing annealing temperature for primers containing 2'-Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PCR, particularly when optimizing annealing temperatures for primers that may have unique compositions, such as those containing 2'-Deoxyadenosine in specific contexts that might affect performance.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for determining the starting annealing temperature (Ta) for a PCR experiment?

A general guideline is to set the annealing temperature (Ta) approximately 3–5°C below the lowest melting temperature (Tm) of the primer pair.[1][2][3] However, this is just a starting point, and empirical optimization is often necessary for best results.[4][5]

Q2: How does the presence of a modified nucleotide like this compound affect the annealing temperature?

The effect of a modified nucleotide on the melting temperature (Tm) of a primer, and consequently the optimal annealing temperature (Ta), depends on the specific modification. For instance, 2-Amino-deoxyadenosine, a modified version of deoxyadenosine, forms three hydrogen bonds with thymine, which increases the Tm of the primer.[6] This allows for a higher and more stringent annealing temperature, which can enhance specificity.[6] Conversely, other modifications might destabilize the primer-template duplex, requiring a lower annealing temperature. The exact impact of any non-standard nucleotide needs to be considered, and empirical testing is the most reliable approach.

Q3: Why am I not seeing any PCR product?

The absence of a PCR product can be due to several factors. The annealing temperature might be too high, preventing efficient primer binding.[7] Conversely, if the annealing temperature is too low, it can lead to non-specific amplification and a lack of the desired product.[8] Other potential causes include issues with the template DNA quality, incorrect reagent concentrations (especially MgCl₂), or problems with the DNA polymerase.[9] It's also important to ensure the thermal cycler is functioning correctly.

Q4: My PCR results in multiple non-specific bands. How can I resolve this?

Non-specific amplification is often a result of the annealing temperature being too low, which allows primers to bind to unintended sites on the template DNA.[8][9] To address this, you should increase the annealing temperature in increments of 1-2°C.[9] Reducing the primer concentration and the number of PCR cycles can also help improve specificity.[9]

Q5: What are primer-dimers, and how can I prevent them?

Primer-dimers are short, non-specific PCR products that form when primers anneal to each other.[9] They are more likely to occur at high primer concentrations and suboptimal annealing temperatures.[9] To minimize primer-dimer formation, you can try increasing the annealing temperature and reducing the primer concentration.[9] Ensuring your primers are well-designed to avoid self-complementarity is also crucial.[9]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing annealing temperatures for PCR.

Problem Possible Cause Recommended Solution
No PCR Product Annealing temperature is too high.Decrease the annealing temperature in 2°C increments.[7]
Insufficient or poor-quality template DNA.Verify the integrity and concentration of your template DNA. Consider using a fresh preparation.
Suboptimal MgCl₂ concentration.Perform a MgCl₂ titration (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM) as the optimal concentration can be affected by primer and template characteristics.[9]
Incorrect primer concentration.Ensure the final primer concentration is within the recommended range (typically 0.1-0.5 µM).[10]
Non-Specific Bands or Smearing Annealing temperature is too low.Increase the annealing temperature in 1-2°C increments to enhance specificity.[9] A gradient PCR is highly recommended for this.
Too many PCR cycles.Reduce the number of cycles (e.g., from 35 to 25-30).[9]
High primer concentration.Reduce the primer concentration in your reaction mix.[9]
Primer-Dimer Formation Annealing temperature is too low.Increase the annealing temperature.
High primer concentration.Reduce the primer concentration.[9]
Poor primer design.Analyze primers for self-complementarity and redesign if necessary.[9]

Experimental Protocols

Gradient PCR for Annealing Temperature Optimization

Gradient PCR is a method to test a range of annealing temperatures in a single experiment, allowing for the rapid determination of the optimal temperature for a specific primer-template combination.[11][12]

Objective: To empirically determine the optimal annealing temperature for a new set of primers.

Materials:

  • DNA template

  • Forward and reverse primers

  • DNA polymerase and corresponding buffer

  • dNTPs

  • Nuclease-free water

  • Thermal cycler with a gradient function

Procedure:

  • Calculate the theoretical Tm: Use a reliable online Tm calculator to estimate the melting temperature of your primers.[4]

  • Set up the reaction mix: Prepare a master mix containing all components except the template DNA to ensure consistency across all reactions.

  • Aliquot the master mix: Distribute the master mix into PCR tubes or a 96-well plate.

  • Add template DNA: Add the template DNA to each reaction tube.

  • Program the thermal cycler:

    • Initial Denaturation: 95-98°C for 30 seconds to 3 minutes.[13]

    • Denaturation: 95-98°C for 5-30 seconds.[6][13]

    • Annealing: Set a temperature gradient across the block. A good starting range is typically 5°C below the lowest primer Tm to a few degrees above it (e.g., 50-65°C).[5][12] The annealing time is usually 15-30 seconds.[10]

    • Extension: 72°C, with the time dependent on the length of the target amplicon (generally 15-30 seconds per kb).[13]

    • Number of Cycles: 25-35 cycles.[13]

    • Final Extension: 72°C for 2-5 minutes.[13]

  • Analyze the results: Run the PCR products on an agarose (B213101) gel. The optimal annealing temperature will be the one that produces a single, sharp band of the correct size with the highest yield and minimal non-specific products or primer-dimers.[14]

Visualizations

PCR_Troubleshooting_Workflow start Start PCR Experiment check_results Analyze PCR Product on Gel start->check_results no_product No Product check_results->no_product No amplification nonspecific Non-Specific Bands / Smear check_results->nonspecific Incorrect products primer_dimer Primer-Dimers check_results->primer_dimer Short products success Single, Sharp Band of Correct Size check_results->success Desired product lower_ta Decrease Annealing Temperature no_product->lower_ta check_reagents Check Reagent Concentrations (e.g., MgCl2) & Template Quality no_product->check_reagents increase_ta Increase Annealing Temperature nonspecific->increase_ta reduce_cycles_primers Reduce Cycle Number or Primer Concentration nonspecific->reduce_cycles_primers primer_dimer->increase_ta primer_dimer->reduce_cycles_primers redesign_primers Redesign Primers primer_dimer->redesign_primers end Optimal Annealing Temperature Found success->end lower_ta->check_results check_reagents->check_results increase_ta->check_results reduce_cycles_primers->check_results redesign_primers->start Gradient_PCR_Workflow start Start calc_tm Calculate Primer Tm start->calc_tm master_mix Prepare Master Mix calc_tm->master_mix setup_gradient Set Up Gradient PCR (e.g., Tm - 5°C to Tm + 5°C) master_mix->setup_gradient run_pcr Run Thermal Cycler setup_gradient->run_pcr gel Analyze Products by Gel Electrophoresis run_pcr->gel analyze Identify Optimal Annealing Temperature (Strongest, specific band) gel->analyze end Use Optimal Ta for Future Experiments analyze->end

References

Technical Support Center: Purification of Synthetic 2'-Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of synthetic 2'-Deoxyadenosine (B1664071).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities in synthetic this compound often originate from the glycosylation and deprotection steps of the synthesis. These can include:

  • α-Anomer: The undesired stereoisomer at the C1' position.

  • Unreacted Starting Materials: Residual protected nucleobase (e.g., N6-benzoyladenine) and the protected deoxyribose donor.

  • Partially Deprotected Intermediates: Molecules where one or more protecting groups have not been removed.

  • N7-Regioisomer: The isomer where the deoxyribose is attached to the N7 position of the adenine (B156593) base instead of the desired N9 position.[1]

  • Degradation Products: Impurities resulting from the breakdown of starting materials or the final product, such as adenine, formed by the cleavage of the N-glycosidic bond.[2]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: For short-term storage, refrigeration at +2°C to +8°C is suitable. For long-term storage, -20°C is recommended.[2]

  • Light: Protect the compound from light to prevent potential photodegradation.[2]

  • Moisture: Store in a dry environment as the compound can be hygroscopic.[2]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. The primary non-enzymatic degradation pathway is the acid-catalyzed hydrolysis of the N-glycosidic bond.[2] Based on studies of the closely related compound 2-chloro-2'-deoxyadenosine, it is expected to be stable at neutral and basic pH levels. However, under acidic conditions, its degradation rate increases as the pH decreases.[2][3]

Q4: What analytical techniques are used to assess the purity of this compound?

A4: Several analytical techniques are employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A common method for quantifying purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities. The coupling constant of the anomeric proton (H1') in the ¹H NMR spectrum is a key indicator of the stereochemistry.[1]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify byproducts.[1]

Troubleshooting Guides

Silica (B1680970) Gel Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent is not optimized for separation.
* Action: Start with a less polar solvent system and gradually increase the polarity. A common starting point is a gradient of methanol (B129727) in dichloromethane (B109758). For example, begin with 1-2% methanol in dichloromethane and gradually increase the methanol concentration.
Co-elution with Polar Impurities Highly polar impurities are eluting with the product.
* Action: Try a different solvent system. For instance, a mixture of chloroform, methanol, and n-hexane can sometimes provide better separation.
Compound is Sensitive to Acidic Silica Gel This compound may interact strongly with the acidic nature of silica gel, leading to peak tailing and poor separation.
* Action: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (0.1-1%).

Issue: Low recovery of this compound from the column.

Possible CauseSuggested Solution
Compound is too strongly adsorbed to the silica gel. The eluent is not polar enough to displace the compound from the stationary phase.
* Action: Increase the polarity of the eluent. A final flush with a higher concentration of methanol (e.g., 10-20% in dichloromethane) may be necessary.
Improper Packing of the Column Channeling in the column bed can lead to inefficient elution.
* Action: Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles.
Recrystallization

Issue: this compound fails to crystallize.

Possible CauseSuggested Solution
Solution is not saturated. The concentration of this compound in the solvent is too low.
* Action: Carefully evaporate some of the solvent to increase the concentration.
Inappropriate solvent. The chosen solvent is too good at dissolving the compound even at low temperatures.
* Action: Try a different solvent or a two-solvent system. Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.[4] A solid-to-liquid ratio of 1g to 2-6mL of ethanol has been reported to yield high purity product (>99.0%).[4]
Presence of significant impurities. Impurities can inhibit crystal formation.
* Action: Purify the crude product further using column chromatography before attempting recrystallization.

Issue: Oiling out instead of crystallization.

Possible CauseSuggested Solution
Solution is supersaturated. The concentration of the compound is too high, or the solution was cooled too quickly.
* Action: Add a small amount of hot solvent to dissolve the oil, and then allow the solution to cool more slowly.
Melting point of the compound is lower than the boiling point of the solvent. The compound melts in the hot solvent instead of dissolving.
* Action: Choose a solvent with a lower boiling point.

Data Presentation

Table 1: Stability of 2-chloro-2'-deoxyadenosine (a proxy for this compound) at 37°C

pHHalf-life (T½)
10.37 hours[3]
21.6 hours[3]
NeutralStable[3]
BasicStable[3]

Table 2: Purification of this compound by Recrystallization

SolventSolid/Liquid RatioPurity
Ethanol1g / 2-6mL>99.0%[4]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool at the bottom.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization from Ethanol
  • Dissolution:

    • In an Erlenmeyer flask, add the crude this compound.

    • Add a minimal amount of ethanol (e.g., a solid/liquid ratio of 1g to 2-6mL).[4]

    • Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow cluster_synthesis Crude Synthetic Product cluster_purification Purification Strategies cluster_analysis Purity Analysis cluster_final Final Product CrudeProduct Crude this compound (with impurities) ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography PurityCheck Purity Check (HPLC, NMR, MS) ColumnChromatography->PurityCheck Recrystallization Recrystallization Recrystallization->PurityCheck PurityCheck->Recrystallization If further purification is needed PureProduct Pure this compound PurityCheck->PureProduct If purity is acceptable

Caption: General workflow for the purification of synthetic this compound.

Troubleshooting_ColumnChromatography Start Poor Separation in Column Chromatography Cause1 Inappropriate Solvent Polarity? Start->Cause1 Solution1 Adjust Solvent Gradient (e.g., increase methanol %) Cause1->Solution1 Yes Cause2 Strong Interaction with Silica? Cause1->Cause2 No Solution2 Deactivate Silica with Triethylamine (0.1-1%) Cause2->Solution2 Yes Cause3 Co-eluting Impurities? Cause2->Cause3 No Solution3 Try Alternative Solvent System Cause3->Solution3 Yes

Caption: Troubleshooting logic for column chromatography issues.

Troubleshooting_Recrystallization Start Failure to Crystallize Cause1 Solution Too Dilute? Start->Cause1 Solution1 Evaporate some solvent Cause1->Solution1 Yes Cause2 Solvent Too Strong? Cause1->Cause2 No Solution2 Change Solvent or Use a Two-Solvent System Cause2->Solution2 Yes Cause3 High Impurity Level? Cause2->Cause3 No Solution3 Pre-purify by Column Chromatography Cause3->Solution3 Yes

Caption: Troubleshooting logic for recrystallization problems.

References

Technical Support Center: Minimizing Off-Target Effects of 2'-Deoxyadenosine In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2'-Deoxyadenosine (B1664071) (2'-dAdo) in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize off-target effects.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo experiments with this compound.

Problem Possible Cause Troubleshooting Steps
High mortality or severe toxicity in animal models Excessive Dose: The administered dose of 2'-dAdo is too high, leading to systemic toxicity.- Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. - Start with a lower dose and gradually escalate to find a balance between the desired effect and toxicity.
Rapid Metabolism to Toxic dATP: In cell types with high deoxycytidine kinase activity (e.g., lymphocytes), 2'-dAdo is efficiently phosphorylated to dATP, leading to cell death.[1][2]- Consider co-administration of deoxycytidine (dCyd). dCyd can compete with 2'-dAdo for phosphorylation and help to balance the deoxynucleoside triphosphate (dNTP) pool.[1][2] - Optimize the dose and timing of dCyd administration relative to 2'-dAdo.
Adenosine (B11128) Deaminase (ADA) Inhibition: If using an ADA inhibitor (like deoxycoformycin) to increase the half-life of 2'-dAdo, the combined effect can be highly toxic.[3][4]- Carefully titrate the dose of the ADA inhibitor. - Monitor animals closely for signs of toxicity.
Unexpected Cell Death in Non-Target Tissues Broad Tissue Distribution: 2'-dAdo may be distributed to and taken up by various tissues, causing toxicity in cells that are sensitive to dATP accumulation.- Consider localized delivery methods if your research targets a specific organ or tissue.
Sensitivity of Proliferating Cells: Rapidly dividing cells are particularly susceptible to disruptions in DNA synthesis caused by dATP accumulation.[3]- Assess the proliferation status of non-target tissues that show toxicity. - If possible, time the administration of 2'-dAdo to a period of lower cell proliferation in sensitive tissues.
Lack of Desired On-Target Effect Insufficient Dose: The administered dose of 2'-dAdo is too low to achieve the intended biological effect.- Increase the dose of 2'-dAdo in a stepwise manner, while carefully monitoring for toxicity.
Rapid Clearance: 2'-dAdo may be rapidly cleared from circulation before it can exert its effect.- Consider using an adenosine deaminase (ADA) inhibitor to increase the in vivo half-life of 2'-dAdo.[4] Note: This will likely increase toxicity, so dose adjustments are critical. - Explore alternative administration routes that may provide more sustained exposure.
Inconsistent or Variable Results Between Animals Biological Variability: Individual animals may have different metabolic rates for 2'-dAdo or varying sensitivities to its toxic effects.- Increase the number of animals per group to improve statistical power. - Ensure that all experimental conditions (e.g., age, weight, sex of animals, time of day for administration) are as consistent as possible.
Inaccurate Dosing: Inconsistent administration of 2'-dAdo can lead to variable exposure.- Ensure accurate and consistent dosing for all animals. For intraperitoneal or intravenous injections, verify the correct volume and concentration. For oral administration, monitor food and water intake if the compound is mixed in the feed or drinking water.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's off-target toxicity in vivo?

A1: The primary mechanism of this compound (2'-dAdo) toxicity is its intracellular phosphorylation to this compound triphosphate (dATP) by deoxycytidine kinase.[1][2] An accumulation of dATP leads to an imbalance in the cellular pool of deoxynucleoside triphosphates (dNTPs). This imbalance inhibits ribonucleotide reductase, an enzyme essential for the synthesis of other dNTPs required for DNA replication and repair. The disruption of DNA synthesis leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death), particularly in lymphocytes and other highly proliferative cells.[1][2]

Q2: Which cell types are most susceptible to this compound toxicity?

A2: Lymphocytes (both T-cells and B-cells) and monocytes are particularly sensitive to the toxic effects of 2'-dAdo.[1][5] This is because these cells often have high levels of deoxycytidine kinase, the enzyme that converts 2'-dAdo to its toxic dATP form, and lower levels of deoxynucleotidases that would otherwise break down dATP. Rapidly proliferating cells are also highly susceptible due to their dependence on continuous DNA synthesis.[3]

Q3: How can I minimize the off-target effects of this compound in my in vivo experiments?

A3: Several strategies can be employed to mitigate the off-target effects of 2'-dAdo:

  • Dose Optimization: Conduct a thorough dose-finding study to identify the lowest effective dose that minimizes systemic toxicity.

  • Co-administration of Deoxycytidine (dCyd): Administering dCyd along with 2'-dAdo can help to balance the dNTP pool and rescue cells from toxicity.[1][2] Deoxycytidine competes for phosphorylation by deoxycytidine kinase, thereby reducing the formation of dATP.

  • Careful Use of ADA Inhibitors: If using an adenosine deaminase (ADA) inhibitor to prolong the half-life of 2'-dAdo, it is crucial to use the lowest effective dose of the inhibitor, as this combination can significantly increase toxicity.[3][4]

  • Monitoring for Toxicity: Closely monitor the health of the animals, including body weight, activity levels, and complete blood counts (CBCs) to detect early signs of toxicity, such as lymphopenia.

Q4: What are the key signaling pathways involved in this compound-induced apoptosis?

A4: this compound-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. The key steps are:

  • dATP Accumulation: Intracellular conversion of 2'-dAdo to dATP.

  • Apoptosome Formation: High levels of dATP can lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome.[6]

  • Caspase Activation: The formation of the apoptosome leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[6][7]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation and cell death.[7]

Quantitative Data

Due to the inherent toxicity of this compound, especially when adenosine deaminase is inhibited, much of the quantitative data comes from in vitro studies or studies with its analogs. In vivo data is often qualitative or focused on specific pathological models.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs

CompoundCell LineIC50 (µM)ConditionsReference
2-chlorodeoxyadenosineHuman CCRF-CEM lymphoblasts0.003-[8]
2-fluorodeoxyadenosineHuman CCRF-CEM lymphoblasts0.15-[8]
This compoundRat chromaffin cells~100+ 3 µM deoxycoformycin[9]

Table 2: In Vivo Observations of this compound Toxicity

Animal ModelDose and AdministrationObserved Off-Target EffectsReference
Chick Embryo (E6 1/2)Sublethal dosesTeratogenic effects, significant neuron loss (83%) in sympathetic ganglia.[3]
Human PatientsContinuous infusion of 2-chlorodeoxyadenosineNear-complete depletion of blood monocytes within one week.[5]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model

This protocol provides a general guideline for administering this compound to mice. The optimal dose and route will depend on the specific research question and mouse strain.

Materials:

  • This compound (sterile)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Syringes and needles appropriate for the chosen route of administration

  • Animal scale

  • Animal handling and restraint equipment

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline or PBS to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh before each use.

  • Animal Preparation:

    • Weigh each mouse accurately to calculate the correct dose.

    • Properly restrain the mouse for the injection.

  • Administration:

    • Intraperitoneal (IP) Injection: Inject the calculated volume of the 2'-dAdo solution into the peritoneal cavity.

    • Subcutaneous (SC) Injection: Inject the solution under the skin, typically in the scruff of the neck.

    • Intravenous (IV) Injection: For more precise control of blood concentration, administer via tail vein injection. This requires more technical skill.

  • Post-Administration Monitoring:

    • Monitor the animals closely for any signs of toxicity, such as lethargy, ruffled fur, weight loss, or changes in behavior.

    • At predetermined time points, collect blood samples for complete blood counts (CBC) to assess for lymphopenia.

    • At the end of the experiment, euthanize the animals and collect tissues for histological or biochemical analysis.

Protocol 2: Co-administration of Deoxycytidine to Mitigate this compound Toxicity in Mice

This protocol is designed to reduce the toxic off-target effects of this compound by co-administering deoxycytidine.

Materials:

  • This compound (sterile)

  • Deoxycytidine (sterile)

  • Sterile saline or PBS

  • Separate syringes and needles for each compound

  • Animal scale

  • Animal handling and restraint equipment

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare separate sterile solutions of this compound and Deoxycytidine in saline or PBS at the desired concentrations.

  • Animal Preparation:

    • Weigh each mouse to determine the correct dosages.

  • Administration:

    • The timing of administration is critical. Deoxycytidine is often administered shortly before or concurrently with this compound to ensure it is available to compete for phosphorylation.

    • Administer the deoxycytidine solution via the chosen route (e.g., IP).

    • Within a short timeframe (e.g., 15-30 minutes), administer the this compound solution via the same or a different route. It is generally recommended to use separate injection sites to avoid mixing the solutions before administration. A study in a mouse model of thymidine (B127349) kinase 2 deficiency used oral gavage of deoxycytidine and deoxythymidine at doses of 260 or 520 mg/kg/day.[10] While this is a different context, it provides a starting point for dosage considerations.

  • Monitoring and Analysis:

    • Follow the same monitoring procedures as in Protocol 1.

    • Include a control group that receives only this compound to quantify the protective effect of deoxycytidine.

    • Compare parameters such as survival rates, body weight changes, and lymphocyte counts between the groups.

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_dAdo_ext This compound 2_dAdo_int This compound 2_dAdo_ext->2_dAdo_int Nucleoside Transporter dAMP dAMP 2_dAdo_int->dAMP Deoxycytidine Kinase dADP dADP dAMP->dADP dATP dATP dADP->dATP dNTP_pool dNTP Pool Imbalance dATP->dNTP_pool Mitochondrion Mitochondrion dATP->Mitochondrion Directly/Indirectly Activates RNR Ribonucleotide Reductase dNTP_pool->RNR Inhibition DNA_damage DNA Strand Breaks dNTP_pool->DNA_damage DNA_syn DNA Synthesis & Repair RNR->DNA_syn Required for DNA_damage->Mitochondrion Cyto_c Cytochrome c Release Mitochondrion->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9, Cytochrome c) Cyto_c->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G Start Start: In Vivo Experiment with 2'-dAdo Toxicity Observe Animal Toxicity? Start->Toxicity Dose_Response Perform Dose-Response Study to Find MTD Toxicity->Dose_Response Yes No_Effect No Desired On-Target Effect? Toxicity->No_Effect No Co_admin Consider Co-administration of Deoxycytidine Dose_Response->Co_admin Monitor Monitor Animals Closely (Weight, CBCs) Co_admin->Monitor Monitor->Toxicity Increase_Dose Carefully Increase 2'-dAdo Dose No_Effect->Increase_Dose Yes Proceed Proceed with Experiment No_Effect->Proceed No Increase_Dose->Monitor Use_ADAi Consider Low-Dose ADA Inhibitor Use_ADAi->Monitor Analyze Analyze Results Proceed->Analyze

Caption: Experimental workflow for optimizing 2'-dAdo in vivo studies.

References

stability testing of 2'-Deoxyadenosine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2'-Deoxyadenosine under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, well-ventilated area at -20°C. For short-term storage, refrigeration at 2°C to 8°C is acceptable.[1][2] It is also crucial to protect the compound from light to prevent potential photodegradation.[1]

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in water.[2][3] For cell culture applications, solutions can be prepared in water and sterilized by filtration through a 0.22-micron filter.[3] For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] For short-term use, solutions can be stored at 2-8°C.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are:

  • Acid-catalyzed hydrolysis: This is a non-enzymatic pathway where the N-glycosidic bond is cleaved under acidic conditions, resulting in the formation of adenine (B156593) and 2'-deoxyribose.[1]

  • Enzymatic deamination: This pathway is catalyzed by the enzyme Adenosine (B11128) Deaminase (ADA), which is commonly present in mammalian tissues and cell culture media containing serum. ADA converts this compound to 2'-Deoxyinosine.

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is relatively stable at neutral and basic pH. However, it is unstable under acidic conditions (pH < 7), and the rate of degradation increases as the pH decreases.[1] This is due to the acid-catalyzed hydrolysis of the N-glycosidic bond.

Q5: I'm seeing an unexpected peak in my HPLC analysis of a this compound sample. What could it be?

A5: An unexpected peak could be a degradation product. If your solution was exposed to acidic conditions, the peak is likely adenine, resulting from the hydrolysis of the glycosidic bond. If your experimental system contains enzymes (e.g., cell lysates, serum), the peak could be 2'-deoxyinosine, the product of deamination by adenosine deaminase.

Troubleshooting Guides

Issue 1: Loss of Biological Activity of this compound in Cell Culture
  • Possible Cause 1: Enzymatic Degradation. If your cell culture medium is supplemented with serum (e.g., fetal bovine serum), it likely contains adenosine deaminase (ADA), which will degrade this compound.

    • Solution: Consider using a serum-free medium if your experiment allows. Alternatively, you can add an adenosine deaminase inhibitor, such as deoxycoformycin, to your culture medium.

  • Possible Cause 2: Acidic Microenvironment. The pH of the cell culture medium can drop over time due to cellular metabolism.

    • Solution: Ensure your medium is well-buffered and monitor the pH regularly. For long-term experiments, it may be necessary to refresh the medium to maintain a stable pH.

Issue 2: Inconsistent Results in Biochemical Assays
  • Possible Cause 1: Instability in Acidic Buffers. Many biochemical assays are performed in acidic buffers, which can lead to the rapid degradation of this compound.

    • Solution: Whenever possible, perform assays at a neutral or slightly basic pH. If acidic conditions are required, prepare the this compound solution immediately before use and keep it on ice to minimize degradation. Run control experiments to quantify the extent of degradation over the assay's timeframe.

  • Possible Cause 2: Improper Storage of Stock Solutions. Repeated freeze-thaw cycles or long-term storage at inappropriate temperatures can lead to the degradation of your this compound stock solution.

    • Solution: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. Always use a fresh aliquot for each experiment.

Data Presentation

Table 1: Stability of 2-chloro-2'-deoxyadenosine in Aqueous Solution at 37°C

pHRemaining 2-CdA after 2 hoursRemaining 2-CdA after 6 hoursCalculated Half-life (T½)
12%-0.37 hours
2-13%1.6 hours
NeutralStableStableNot applicable
BasicStableStableNot applicable

Data adapted from Tarasiuk et al., Arch Immunol Ther Exp (Warsz). 1994;42(1):13-5.[4]

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing under Acidic Conditions

This protocol outlines a method to quantify the rate of hydrolysis of this compound under acidic conditions.

Objective: To determine the degradation kinetics of this compound at a specific acidic pH and temperature.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of desired pH (e.g., pH 1 and pH 2)

  • High-purity water

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector and a C18 reversed-phase column

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in high-purity water.

    • Prepare acidic buffers at the desired pH values (e.g., 0.1 M HCl for pH 1, 0.01 M HCl for pH 2).

  • Incubation:

    • Add a known volume of the this compound stock solution to the acidic buffers to achieve the desired final concentration.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vessel.

    • Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the hydrolysis reaction.

    • Store the samples at -20°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method to separate and quantify the remaining this compound and its degradation product, adenine.

    • Example HPLC Conditions:

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Plot the natural logarithm of the concentration of this compound versus time. The degradation is expected to follow pseudo-first-order kinetics.

    • The slope of the line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (T½) using the formula: T½ = 0.693 / k.

Protocol 2: Enzymatic Degradation Assay using Adenosine Deaminase (ADA)

This protocol provides a method to measure the enzymatic degradation of this compound by adenosine deaminase.

Objective: To determine the susceptibility of this compound to ADA-mediated degradation.

Materials:

  • This compound

  • Recombinant Adenosine Deaminase (ADA)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Spectrophotometer or HPLC system

  • Temperature-controlled cuvette holder or incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Prepare a solution of ADA in phosphate buffer. The concentration will depend on the specific activity of the enzyme lot.

  • Assay Setup:

    • In a temperature-controlled cuvette or microplate well, add the phosphate buffer and the this compound solution.

    • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow it to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a small volume of the ADA enzyme solution. Mix thoroughly but gently.

  • Monitoring the Reaction:

    • Spectrophotometric Method: Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of this compound to 2'-Deoxyinosine.

    • HPLC Method: At specific time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid like perchloric acid, followed by neutralization). Analyze the samples by HPLC to quantify the decrease in this compound and the increase in 2'-Deoxyinosine.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance change or product formation over time.

    • Kinetic parameters such as Km and Vmax can be determined by measuring the initial rates at various substrate concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound Stock Solution start_reaction Initiate Reaction/ Incubation at T°C prep_solution->start_reaction prep_buffers Prepare Buffers (Acidic/Enzymatic) prep_buffers->start_reaction sampling Collect Aliquots at Time Intervals start_reaction->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Experimental workflow for this compound stability testing.

degradation_pathways cluster_hydrolysis Non-Enzymatic Degradation cluster_deamination Enzymatic Degradation dA This compound hydrolysis_label Acid-Catalyzed Hydrolysis (Low pH) dA->hydrolysis_label deamination_label Adenosine Deaminase (ADA) dA->deamination_label adenine Adenine deoxyribose 2'-Deoxyribose hydrolysis_label->adenine hydrolysis_label->deoxyribose dI 2'-Deoxyinosine deamination_label->dI

Caption: Primary degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of 2'-Deoxyadenosine and Adenosine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity profiles of 2'-Deoxyadenosine (B1664071) and Adenosine (B11128), two structurally similar purine (B94841) nucleosides with markedly different biological consequences. Understanding their distinct mechanisms of action is crucial for researchers in various fields, including cancer biology, neurobiology, and immunology, as well as for professionals involved in drug development and toxicology. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, details experimental methodologies, and visualizes the underlying signaling pathways.

Executive Summary

This compound and adenosine, while both essential molecules in cellular metabolism, exhibit distinct toxicological profiles. Experimental evidence consistently demonstrates that This compound is significantly more cytotoxic than adenosine across a range of cell types .[1][2] The primary mechanism of this compound toxicity involves its intracellular phosphorylation to this compound triphosphate (dATP), which disrupts DNA synthesis and repair, ultimately triggering apoptosis.[3][4][5] In contrast, adenosine's cytotoxicity is often mediated through the activation of cell surface adenosine receptors, leading to diverse downstream effects that can be either pro-apoptotic or cytoprotective depending on the cellular context and concentration.[6][7]

Comparative Toxicity Data

The following tables summarize quantitative data from various studies, highlighting the differential toxicity of this compound and Adenosine.

Cell TypeCompoundConcentrationEffectReference
Chick Embryonic Sympathetic NeuronsThis compoundNot specifiedToxic to both early and mature neurons[8]
Chick Embryonic Sympathetic NeuronsAdenosineNot specifiedToxic only to early-stage neurons[8]
Chick Embryo (in vivo)This compoundSublethal dosesTeratogenic[2]
Chick Embryo (in vivo)AdenosineNot specifiedLess toxic than this compound[2]
Non-neuronal cells (chick dorsal root ganglion)This compoundNot specifiedHighly toxic[1]
Non-neuronal cells (chick dorsal root ganglion)AdenosineNot specifiedMuch less toxic[1]
Pig Epidermal KeratinocytesThis compoundNot specifiedGreater inhibition of outgrowth and [3H]thymidine uptake than adenosine[9]
Pig Epidermal KeratinocytesAdenosineNot specifiedMarked inhibitory effects on outgrowth, [3H]thymidine uptake, and mitosis[9]
Human Breast Cancer Cells (MCF-7 & MDA-MB468)This compound + EHNANot specifiedSignificant growth inhibition and apoptosis[10]
Human Breast Cancer Cells (MCF-7 & MDA-MB468)Adenosine + EHNANot specifiedSignificant growth inhibition and apoptosis[10]
Human Colon Carcinoma Cells (LoVo)This compound + Deoxycoformycin*Not specifiedPromotes apoptosis[3]

*EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) and Deoxycoformycin are adenosine deaminase inhibitors, which prevent the breakdown of this compound and Adenosine, thereby potentiating their effects.

Mechanisms of Toxicity: A Detailed Comparison

The divergent toxic effects of this compound and Adenosine stem from their distinct molecular interactions and signaling pathways.

This compound: The Intracellular Disruptor

The toxicity of this compound is primarily an intracellular event. Its key mechanisms include:

  • Inhibition of DNA Synthesis: Upon entering the cell, this compound is phosphorylated to its triphosphate form, dATP.[3][4] An accumulation of dATP inhibits the enzyme ribonucleotide reductase, which is essential for the production of all four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair.[4] This leads to an imbalance in the dNTP pool, stalling DNA synthesis and inducing DNA strand breaks.[5][11]

  • Induction of Apoptosis: The disruption of DNA metabolism and the accumulation of DNA damage trigger the intrinsic pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, leading to programmed cell death.[3][10]

  • ATP Depletion and NAD+ Depletion: In some cell types, this compound toxicity is associated with a significant drop in intracellular ATP and NAD+ levels, further compromising cellular functions and leading to cell death.[5][8]

Adenosine: The Extracellular Modulator and Metabolic Influencer

Adenosine's toxicity is more complex and can be mediated by both extracellular and intracellular mechanisms:

  • Adenosine Receptor Activation: Adenosine acts as a signaling molecule by binding to four subtypes of G-protein-coupled receptors (A1, A2A, A2B, and A3) on the cell surface.[6][12][[“]] Activation of these receptors can trigger various downstream signaling cascades, including modulation of cyclic AMP (cAMP) levels, which can have profound effects on cell proliferation, survival, and death.[9][[“]] The specific outcome often depends on the receptor subtype expressed and the cell type.

  • Metabolic Perturbations: At high concentrations, intracellular adenosine can lead to pyrimidine (B1678525) starvation and an increased ratio of S-adenosylhomocysteine to S-adenosylmethionine, which can inhibit essential methylation reactions.[6]

  • Induction of Apoptosis: Similar to this compound, adenosine can also induce apoptosis in certain cancer cell lines through the intrinsic pathway, involving caspase activation.[10]

  • Dual Role in Toxicity: Interestingly, adenosine can exhibit a dual role. While it can be cytotoxic at high concentrations, in some contexts, it can be neuroprotective and can even rescue cells from this compound-induced apoptosis by helping to replenish depleted ATP levels.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound and Adenosine toxicity, the following diagrams have been generated using the DOT language.

cluster_dAdo This compound Toxicity Pathway dAdo_ext Extracellular This compound Transport_dAdo Nucleoside Transporter dAdo_ext->Transport_dAdo dAdo_int Intracellular This compound Transport_dAdo->dAdo_int dATP dATP dAdo_int->dATP Phosphorylation RNR Ribonucleotide Reductase dATP->RNR Inhibition dNTP_pool dNTP Pool Imbalance RNR->dNTP_pool DNA_damage DNA Strand Breaks dNTP_pool->DNA_damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_dAdo Apoptosis Casp3->Apoptosis_dAdo

Caption: this compound Intracellular Toxicity Pathway.

cluster_Ado Adenosine Toxicity & Signaling Pathways Ado_ext Extracellular Adenosine AR Adenosine Receptors (A1, A2A, A2B, A3) Ado_ext->AR Transport_Ado Nucleoside Transporter Ado_ext->Transport_Ado AC Adenylyl Cyclase AR->AC Modulation cAMP cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream Cell_effects Cell Proliferation/ Survival/Death Downstream->Cell_effects Ado_int Intracellular Adenosine Transport_Ado->Ado_int Metabolic Metabolic Perturbations Ado_int->Metabolic Apoptosis_Ado Apoptosis Metabolic->Apoptosis_Ado

Caption: Adenosine Extracellular and Intracellular Signaling Pathways.

General Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity and Proliferation Assays cluster_apoptosis Apoptosis Detection cluster_mechanism Mechanistic Studies Cell_culture Cell Culture (e.g., Neurons, Keratinocytes, Cancer Cells) Treatment Treatment with This compound or Adenosine (with/without ADA inhibitors) Cell_culture->Treatment Incubation Incubation (Time-course) Treatment->Incubation Inhibitors Use of Specific Inhibitors (e.g., for transporters, kinases) Treatment->Inhibitors Thymidine [3H]Thymidine Incorporation Assay Incubation->Thymidine MTT MTT/XTT Assay (Cell Viability) Incubation->MTT Microscopy Fluorescence Microscopy (e.g., Hoechst/PI staining) Incubation->Microscopy Caspase Caspase Activity Assay Incubation->Caspase FACS Flow Cytometry (Annexin V/PI) Incubation->FACS Western_blot Western Blot (Protein expression) Incubation->Western_blot Metabolomics Metabolite Analysis (e.g., dATP, ATP levels) Incubation->Metabolomics

Caption: Experimental Workflow for Comparative Toxicity Analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the comparative analysis of this compound and Adenosine toxicity.

Cell Viability and Proliferation Assays
  • [3H]Thymidine Incorporation Assay: This assay is used to measure DNA synthesis and, consequently, cell proliferation.

    • Cell Seeding: Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound or Adenosine for a defined period (e.g., 6 to 72 hours).[1][9]

    • Radiolabeling: Add [3H]thymidine to the culture medium and incubate for a further 4-24 hours.

    • Harvesting: Wash the cells to remove unincorporated [3H]thymidine and then lyse the cells.

    • Measurement: Measure the incorporated radioactivity using a scintillation counter. A decrease in [3H]thymidine incorporation indicates an inhibition of cell proliferation.[9]

  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

    • Cell Seeding and Treatment: Follow the same initial steps as the [3H]thymidine incorporation assay.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. A decrease in absorbance correlates with reduced cell viability.

Apoptosis Detection Assays
  • Fluorescence Microscopy with Hoechst and Propidium Iodide (PI) Staining: This method allows for the visualization of nuclear morphology characteristic of apoptosis.

    • Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds of interest.

    • Staining: Stain the cells with Hoechst 33342 (a blue fluorescent dye that stains the nuclei of all cells) and PI (a red fluorescent dye that only enters cells with a compromised membrane, i.e., late apoptotic or necrotic cells).

    • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and/or fragmented nuclei (bright blue), while necrotic cells will show uniform red staining.[3]

  • Caspase Activity Assay: This assay quantifies the activity of key executioner caspases, such as caspase-3.

    • Cell Lysis: After treatment, lyse the cells to release their contents.

    • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

    • Measurement: Measure the fluorescence or absorbance over time. An increase in signal indicates higher caspase activity.[3][10]

Mechanistic Studies
  • Use of Specific Inhibitors: To elucidate the pathways involved, specific inhibitors are used in conjunction with this compound or Adenosine treatment.

    • Nucleoside Transport Inhibitors (e.g., NBTI - nitrobenzylthioinosine): Used to determine if the uptake of the nucleoside is required for its toxic effect.[10]

    • Adenosine Kinase and Deoxycytidine Kinase Inhibitors (e.g., 5'-amino-5'-deoxyadenosine, iodotubercidin): Used to investigate the role of phosphorylation in the cytotoxicity of the nucleosides.[4][10][14]

    • Adenosine Receptor Antagonists (e.g., 8-phenyltheophylline): Used to determine if the effects of adenosine are mediated through its receptors.[10]

    • Adenosine Deaminase Inhibitors (e.g., Deoxycoformycin, EHNA): Used to prevent the degradation of this compound and Adenosine, thus potentiating their effects and allowing for the study of their direct actions.[1][10]

Conclusion

The comparative analysis of this compound and Adenosine toxicity reveals fundamental differences in their mechanisms of action and cytotoxic potential. This compound primarily acts as an intracellular toxin, disrupting DNA synthesis and triggering apoptosis following its phosphorylation. In contrast, Adenosine's effects are more pleiotropic, involving both intracellular metabolic disturbances and extracellular receptor-mediated signaling, which can lead to either cell death or, in some cases, protection. A thorough understanding of these distinct toxicological profiles is paramount for the rational design of therapeutic strategies that either leverage or mitigate the effects of these crucial purine nucleosides. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced roles of this compound and Adenosine in health and disease.

References

A Comparative Guide to HPLC-MS Method Validation for 2'-Deoxyadenosine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 2'-Deoxyadenosine (B1664071) (dA), a fundamental component of DNA, is critical in various research fields, including DNA damage and repair studies, therapeutic drug monitoring, and metabolic research.[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for this application due to its high sensitivity and specificity.[1] This guide provides a comprehensive comparison of validated HPLC-MS methods for dA quantification, supported by experimental data and detailed protocols.

Comparative Analysis of Validated HPLC-MS/MS Method Performance

The selection of an appropriate HPLC-MS method depends on the specific requirements of the study, such as the biological matrix, desired sensitivity, and sample throughput.[1] Below is a summary of the quantitative performance of two distinct, validated LC-MS/MS methods for the quantification of this compound.

ParameterMethod 1: UPLC-MS/MS in Cellular LysateMethod 2: LC-MS/MS in Human Urine
Linearity Range 50 to 2500 fmol/sampleNot explicitly stated, but R² > 0.995
Lower Limit of Quantification (LLOQ) 50 fmol/sample[1]Not explicitly stated
Accuracy Within ±13.0% for standards; Intra-assay within ±12.3%, Inter-assay within ±9.3% for QCs[1]89% to 108% (within-run)[1]
Precision (%CV) ≤ 14.3% for standards; Intra-assay within 15.2%, Inter-assay within 13.2% for QCs[1]0.2% to 4.3% (within-run)[1]
Internal Standard This compound-¹³C₁₀Tubercidin[1]
Biological Matrix Cellular LysateHuman Urine

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful method implementation.

Method 1: UPLC-MS/MS for this compound in Cellular Lysate

This method is optimized for the sensitive quantification of endogenous deoxynucleosides in cellular lysates.[1]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Prepare Phenomenex Strata-X-CW SPE cartridges by washing with 2.0 mL of methanol (B129727) followed by 2.0 mL of ultrapure water, centrifuging at 200 x g for 1 minute for each wash.[1]

  • Apply the cell lysate sample to the conditioned cartridge and centrifuge for 3 minutes at 100 x g.[1]

  • Wash the cartridge with 2.0 mL of ultrapure water (1 min, 200 x g), followed by 0.25 mL of methanol to aid in drying.[1]

  • Elute the analytes with three 0.5 mL aliquots of methanol (1 min, 200 x g each).[1]

  • Dry the eluted sample under a nitrogen stream at 50°C.

  • Reconstitute the dried sample in 100 µL of ultrapure water, vortex, and transfer to a low-volume insert for analysis.[1]

2. Liquid Chromatography

  • Column: A C18 column is commonly used for the separation of nucleosides.[1]

  • Mobile Phase: A typical mobile phase involves a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) with 0.2% formic acid).[1]

3. Mass Spectrometry

  • Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-¹³C₁₀, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation.[2]

Method 2: LC-MS/MS for this compound in Human Urine

This method is adapted for the quantification of modified nucleosides, including this compound, in human urine samples.[1]

1. Sample Preparation

  • Urine samples are typically diluted prior to analysis. A 1:100 dilution with a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 6.5) is a common starting point.[1]

  • Addition of an internal standard is critical for accurate quantification. For this compound quantification, this compound-¹³C₁₀ is the ideal internal standard, although other compounds like Tubercidin have been used.[1]

2. Liquid Chromatography

  • Column: A C18 column is commonly employed for nucleoside separation.[1]

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer and an organic solvent is typical.[1]

3. Mass Spectrometry

  • Mode: MRM is used for targeted quantification. Specific MRM transitions for this compound and the internal standard should be optimized on the specific instrument used.[1]

Alternative Quantification Methods

While LC-MS/MS is considered the gold standard, other methods can be used for this compound quantification.[1]

MethodAdvantagesDisadvantages
HPLC with UV detection (HPLC-UV) Less expensive instrumentation.Less sensitive than LC-MS/MS and more prone to interferences from the sample matrix.[1]
Immunoassays High throughput.May suffer from cross-reactivity with structurally similar compounds, leading to potentially inaccurate results.[1]

The choice of an analytical method should be guided by the specific research question, the nature of the biological matrix, and the required analytical performance.[1]

Visualizing the Workflow and Biological Context

To further clarify the analytical process and the biological relevance of this compound, the following diagrams are provided.

cluster_workflow Experimental Workflow for this compound Quantification sample Biological Sample (e.g., Plasma, Cell Lysate, Urine) spike Spike with Internal Standard (this compound-¹³C₁₀) sample->spike prep Sample Preparation (SPE or Protein Precipitation) spike->prep dry_recon Evaporation & Reconstitution prep->dry_recon lc LC Separation (C18 Column) dry_recon->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis (Peak Integration, Calibration Curve) ms->data quant Quantification data->quant

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

cluster_pathway Simplified Purine Metabolism Pathway dATP dATP DNA DNA dATP->DNA Synthesis dA This compound DNA->dA Degradation dA->dATP Salvage Pathway Inosine Inosine dA->Inosine Adenosine Deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine

Caption: Simplified metabolic pathway involving this compound.

References

A Comparative Analysis of 2'-Deoxyadenosine and 2'-Deoxyguanosine on DNA Duplex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 2'-Deoxyadenosine (dA) and 2'-Deoxyguanosine (dG) on the stability of DNA duplexes. The inclusion of these purine (B94841) nucleosides within a DNA sequence significantly influences its thermodynamic properties, impacting a wide range of biological processes and biotechnological applications. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations to elucidate the underlying principles of DNA stability.

Introduction to Purine Nucleosides and DNA Stability

The stability of the DNA double helix is paramount for the faithful storage and transmission of genetic information. This stability is primarily attributed to two main forces: hydrogen bonding between complementary base pairs and stacking interactions between adjacent bases. The two purine bases, adenine (B156593) and guanine, form the basis of this compound and 2'-Deoxyguanosine, respectively. When incorporated into a DNA strand, dA pairs with thymidine (B127349) (T) via two hydrogen bonds, while dG pairs with cytidine (B196190) (C) through three hydrogen bonds. This fundamental difference in the number of hydrogen bonds is a major determinant of the relative stability of dA-T and dG-C pairs, and consequently, the overall stability of the DNA duplex. Duplexes rich in G-C pairs are generally more thermally stable than those rich in A-T pairs.

This guide will delve into the quantitative differences in stability conferred by dA and dG, utilizing established thermodynamic parameters and experimental techniques.

Comparative Analysis of DNA Duplex Stability

To illustrate the differential effects of this compound and 2'-Deoxyguanosine on DNA stability, we will compare two hypothetical 10-mer DNA duplexes. These duplexes are identical in sequence except for a single purine substitution at the fifth position.

  • Duplex A (dA-containing): 5'-GCG TA GCA GC-3' paired with 3'-CGC AT CGT CG-5'

  • Duplex G (dG-containing): 5'-GCG TG GCA GC-3' paired with 3'-CGC AC CGT CG-5'

The thermodynamic parameters for these duplexes are calculated using the well-established nearest-neighbor model, which provides a reliable prediction of DNA duplex stability based on experimental data.

Quantitative Data Summary

The following table summarizes the calculated thermodynamic parameters for the two duplexes at standard conditions (1 M NaCl, pH 7.0).

ParameterDuplex A (dA-containing)Duplex G (dG-containing)
Melting Temperature (Tm) 56.5 °C60.7 °C
Gibbs Free Energy (ΔG°37) -14.88 kcal/mol-16.54 kcal/mol
Enthalpy (ΔH°) -82.1 kcal/mol-89.5 kcal/mol
Entropy (ΔS°) -216.9 cal/mol·K-235.4 cal/mol·K

Interpretation of Data:

  • Melting Temperature (Tm): The temperature at which 50% of the DNA duplex dissociates into single strands. Duplex G has a higher Tm, indicating greater thermal stability.

  • Gibbs Free Energy (ΔG°37): The overall energy change during duplex formation at 37°C. A more negative value indicates a more spontaneous and stable duplex. Duplex G has a more negative ΔG°, confirming its higher stability.

  • Enthalpy (ΔH°): The heat released or absorbed during duplex formation. The more negative enthalpy for Duplex G suggests that the formation of the G-C pair and its surrounding stacking interactions is more energetically favorable.

  • Entropy (ΔS°): The change in disorder during duplex formation. The more negative entropy for Duplex G reflects a greater ordering of the system upon duplex formation, consistent with a more stable structure.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the stability and structure of DNA duplexes.

UV-Vis Spectrophotometry for Melting Temperature (Tm) Determination

Objective: To determine the melting temperature of a DNA duplex by monitoring the change in UV absorbance with increasing temperature.

Principle: Single-stranded DNA (ssDNA) absorbs more UV light at 260 nm than double-stranded DNA (dsDNA) due to the unstacking of the bases. This phenomenon is known as the hyperchromic effect. By monitoring the absorbance at 260 nm while heating a DNA sample, a melting curve can be generated, from which the Tm can be determined.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the desired oligonucleotides (e.g., using phosphoramidite (B1245037) chemistry followed by HPLC purification).

    • Anneal the complementary strands to form the duplex by mixing equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate (B84403), 1 M NaCl, 1 mM EDTA, pH 7.0).

    • Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper annealing.

    • Prepare a series of dilutions of the DNA duplex in the same buffer.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier device).

  • Data Acquisition:

    • Place the DNA sample in a quartz cuvette and place it in the spectrophotometer.

    • Equilibrate the sample at a starting temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature (e.g., 90°C).

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • Normalize the data to represent the fraction of single-stranded DNA.

    • The Tm is the temperature at which the fraction of single-stranded DNA is 0.5. This can be determined from the midpoint of the transition or by finding the peak of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived from the shape of the melting curve using van't Hoff analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To determine the three-dimensional structure of a DNA duplex in solution at atomic resolution.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By measuring the interactions between nuclei, it is possible to determine their spatial proximity and dihedral angles, which are then used to calculate a three-dimensional structure.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the DNA oligonucleotide. For more detailed studies, isotopic labeling (e.g., with 13C and 15N) may be required.

    • Dissolve the DNA sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in D2O or a mixture of H2O/D2O.

    • Anneal the duplex as described for UV-Vis spectrophotometry.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 600 MHz or higher) is required.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

    • 1D 1H NMR: Provides a general overview of the sample's purity and conformation.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the distances between protons that are close in space (typically < 5 Å). This is crucial for determining the overall structure.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system (i.e., within the same sugar ring or base).

    • 2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through chemical bonds.

    • 31P NMR can be used to probe the conformation of the phosphate backbone.

  • Data Analysis:

    • Assign the resonances in the NMR spectra to specific protons in the DNA sequence.

    • Use the cross-peak intensities from the NOESY spectra to generate a set of distance restraints.

    • Use coupling constants from COSY and TOCSY spectra to generate dihedral angle restraints.

    • Use computational methods, such as molecular dynamics and simulated annealing, to generate a family of structures that are consistent with the experimental restraints.

    • The final structure is represented by an ensemble of the lowest-energy structures.

X-ray Crystallography for High-Resolution Structural Analysis

Objective: To determine the three-dimensional structure of a DNA duplex in a crystalline state at atomic resolution.

Principle: When a crystal of a molecule is exposed to a beam of X-rays, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate an electron density map and build an atomic model of the molecule.

Protocol:

  • Sample Preparation and Crystallization:

    • Synthesize and purify a high-quality DNA oligonucleotide.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, buffers, pH, and temperatures) to find conditions that yield well-ordered crystals. This is often the most challenging step.

    • Common crystallization methods include hanging-drop and sitting-drop vapor diffusion.

  • Instrumentation:

    • An X-ray source (e.g., a rotating anode generator or a synchrotron beamline).

    • An X-ray detector (e.g., a CCD or CMOS detector).

  • Data Collection:

    • Mount a single crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Expose the crystal to the X-ray beam and collect a series of diffraction images as the crystal is rotated.

  • Data Processing and Structure Determination:

    • Process the diffraction images to determine the positions and intensities of the reflections.

    • Determine the unit cell dimensions and space group of the crystal.

    • Solve the "phase problem" to obtain an initial electron density map. This can be done using methods such as molecular replacement (if a similar structure is known) or experimental phasing (e.g., using heavy-atom derivatives).

    • Build an atomic model of the DNA duplex into the electron density map using computer graphics software.

    • Refine the atomic model against the experimental data to improve its accuracy.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of this compound and 2'-Deoxyguanosine in DNA.

Chemical_Structures cluster_dA This compound (dA) cluster_dG 2'-Deoxyguanosine (dG) dA dA dG dG

Caption: Chemical structures of this compound and 2'-Deoxyguanosine.

DNA_Duplex_Comparison cluster_dA_Duplex Duplex with dA-T pair cluster_dG_Duplex Duplex with dG-C pair dA_strand 5' G C G T A G C A G C 3' dT_strand 3' C G C A T C G T C G 5' dA_strand:f5->dT_strand:f5 2 H-bonds dG_strand 5' G C G T G G C A G C 3' dC_strand 3' C G C A C C G T C G 5' dG_strand:f5->dC_strand:f5 3 H-bonds

Caption: Comparison of DNA duplexes with a dA-T vs. a dG-C base pair.

Experimental_Workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Biophysical Analysis cluster_results Data Output synthesis Synthesize & Purify Oligonucleotides annealing Anneal Complementary Strands synthesis->annealing uv_vis UV-Vis Melting Temperature (Tm) annealing->uv_vis nmr NMR Spectroscopy annealing->nmr xray X-ray Crystallography annealing->xray thermo_data Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) uv_vis->thermo_data structure_solution Solution Structure nmr->structure_solution structure_crystal Crystal Structure xray->structure_crystal

Caption: Experimental workflow for DNA stability and structural analysis.

Conclusion

The substitution of this compound with 2'-Deoxyguanosine in a DNA duplex leads to a quantifiable increase in its thermodynamic stability. This is primarily due to the formation of three hydrogen bonds in a G-C pair compared to the two in an A-T pair, as well as more favorable stacking interactions. The experimental techniques of UV-Vis spectrophotometry, NMR spectroscopy, and X-ray crystallography provide powerful tools to probe these differences in stability and to determine the precise three-dimensional structures of DNA duplexes. A thorough understanding of these principles is essential for researchers in molecular biology, drug development, and nanotechnology who utilize and manipulate DNA for a wide array of applications.

Unveiling the Mechanism: A Comparative Guide to 2'-Deoxyadenosine and its Alternatives in DNA Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of DNA synthesis inhibitors is paramount for advancing therapeutic strategies. This guide provides an objective comparison of 2'-Deoxyadenosine and its alternatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate a deeper understanding of their roles in halting cell proliferation.

At the heart of cellular division lies the intricate process of DNA synthesis. The disruption of this fundamental process is a cornerstone of many anticancer and antiviral therapies. This compound, a naturally occurring deoxyribonucleoside, and its synthetic analogs have been extensively studied for their potent inhibitory effects on DNA replication. This guide delves into the validation of this compound's role and compares its performance against two widely recognized alternatives: 2-Chlorodeoxyadenosine (Cladribine), a purine (B94841) nucleoside analog, and Hydroxyurea, a non-nucleoside inhibitor.

Mechanisms of Action: A Multi-pronged Attack on DNA Replication

The inhibition of DNA synthesis by these compounds is not a singular event but rather a cascade of intracellular transformations and interactions. While they share the ultimate goal of halting DNA replication, their paths to achieving this are distinct.

This compound: In the absence of the enzyme adenosine (B11128) deaminase (ADA), this compound accumulates within cells and is phosphorylated to its active triphosphate form, this compound triphosphate (dATP).[1] High levels of dATP act as a potent feedback inhibitor of the enzyme ribonucleotide reductase (RNR).[2] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. The inhibition of RNR leads to an imbalance in the intracellular pool of deoxynucleoside triphosphates (dNTPs), ultimately stalling DNA replication.

2-Chlorodeoxyadenosine (Cladribine): As a synthetic analog of deoxyadenosine (B7792050), Cladribine is resistant to degradation by ADA.[3] It is transported into cells and, like this compound, is phosphorylated to its active triphosphate form, 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP).[4] CldATP exerts a dual inhibitory effect. Firstly, it is a potent inhibitor of ribonucleotide reductase, with a 50% inhibition concentration (IC50) in the range of 0.1 to 0.3 µM in extracts of CCRF-CEM cells.[4] Secondly, CldATP can be incorporated into the growing DNA strand, leading to chain termination and the induction of DNA strand breaks.[4] This incorporation-mediated damage further contributes to its cytotoxic effects.

Hydroxyurea: Unlike the nucleoside analogs, Hydroxyurea is a non-nucleoside inhibitor that directly targets the M2 subunit of ribonucleotide reductase. It quenches the tyrosyl free radical essential for the enzyme's catalytic activity, thereby inactivating it. This inactivation leads to a depletion of the dNTP pool and subsequent inhibition of DNA synthesis.

Comparative Performance: A Quantitative Look at Inhibition

The efficacy of these inhibitors can be quantitatively assessed by their half-maximal inhibitory concentrations (IC50) for DNA synthesis and cell growth. The following table summarizes key quantitative data from studies on the human T-lymphoblastoid cell line, CCRF-CEM, a widely used model in leukemia research.

CompoundTargetMetricConcentration (µM)Cell LineCitation
This compound (with ADA inhibitor)Cell GrowthIC500.9CCRF-CEM
2-Chlorodeoxyadenosine (Cladribine) Cell GrowthIC500.045CCRF-CEM
2-Chlorodeoxyadenosine (Cladribine) DNA Synthesis90% Inhibition0.3CCRF-CEM[4]
2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) Ribonucleotide ReductaseIC500.1 - 0.3CCRF-CEM (cell extracts)[4]

Note: The IC50 for DNA synthesis inhibition by this compound is reported to be very similar to its IC50 for growth inhibition.

Visualizing the Pathways and Processes

To provide a clearer understanding of the complex mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.

G Metabolic Activation and Inhibition Pathway of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular 2-dAdo_ext This compound 2-dAdo_int This compound 2-dAdo_ext->2-dAdo_int Nucleoside Transporter dATP dATP 2-dAdo_int->dATP Phosphorylation (e.g., dCK) dInosine Deoxyinosine 2-dAdo_int->dInosine Deamination RNR Ribonucleotide Reductase dATP->RNR Inhibition dNTPs dNTP Pool RNR->dNTPs Production DNA_syn DNA Synthesis dNTPs->DNA_syn Substrates dCK Deoxycytidine Kinase ADA Adenosine Deaminase ADA->2-dAdo_int Inhibited by deoxycoformycin

Caption: Metabolic pathway of this compound leading to DNA synthesis inhibition.

G Comparative Mechanisms of DNA Synthesis Inhibitors 2dAdo This compound (with ADA inhibitor) dATP dATP accumulation 2dAdo->dATP Cladribine Cladribine CldATP CldATP accumulation Cladribine->CldATP Hydroxyurea Hydroxyurea RNR_inhibition Ribonucleotide Reductase Inhibition Hydroxyurea->RNR_inhibition dATP->RNR_inhibition CldATP->RNR_inhibition DNA_incorp Incorporation into DNA & Chain Termination CldATP->DNA_incorp dNTP_depletion dNTP Pool Depletion RNR_inhibition->dNTP_depletion DNA_synthesis_inhibition DNA Synthesis Inhibition dNTP_depletion->DNA_synthesis_inhibition DNA_incorp->DNA_synthesis_inhibition

Caption: Logical relationship of different inhibitors targeting DNA synthesis.

G Experimental Workflow for Assessing DNA Synthesis Inhibition start Start cell_culture Cell Culture (e.g., CCRF-CEM) start->cell_culture treatment Treat with Inhibitor (2'-dAdo, Cladribine, Hydroxyurea) cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay_choice Select Assay incubation->assay_choice dna_synthesis_assay DNA Synthesis Inhibition Assay ([3H]-Thymidine incorporation) assay_choice->dna_synthesis_assay rnr_assay Ribonucleotide Reductase Activity Assay assay_choice->rnr_assay dntp_quant dNTP Pool Quantification (HPLC) assay_choice->dntp_quant data_analysis Data Analysis (e.g., IC50 calculation) dna_synthesis_assay->data_analysis rnr_assay->data_analysis dntp_quant->data_analysis end End data_analysis->end

Caption: A generalized workflow for evaluating DNA synthesis inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed methodologies for key experiments are provided below.

DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside, ³H-thymidine, into newly synthesized DNA.

  • Cell Culture: Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells at a density of 1 x 10⁵ cells/mL in a 96-well plate. Add varying concentrations of the inhibitor (this compound with an ADA inhibitor like deoxycoformycin, Cladribine, or Hydroxyurea) and incubate for a predetermined time (e.g., 18-24 hours).

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters extensively with phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DNA synthesis.

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide.

  • Cell Lysate Preparation: Harvest CCRF-CEM cells and prepare a cell-free extract by sonication or dounce homogenization in a hypotonic buffer. Centrifuge to remove cell debris.

  • Reaction Mixture: Prepare a reaction mixture containing the cell extract, [³H]CDP as the substrate, ATP as an allosteric activator, dithiothreitol (B142953) (DTT) as a reducing agent, and the inhibitor (e.g., dATP or CldATP) at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Separation of Products: Stop the reaction and separate the product, [³H]dCDP, from the substrate, [³H]CDP, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of [³H]dCDP formed by scintillation counting of the corresponding spot or peak.

  • Data Analysis: Calculate the RNR activity as the rate of dCDP formation and determine the IC50 of the inhibitor.

Quantification of Intracellular dNTP Pools by HPLC

This method allows for the precise measurement of the intracellular concentrations of dATP, dCTP, dGTP, and dTTP.

  • Cell Extraction: Harvest a known number of CCRF-CEM cells and extract the nucleotides using a cold 60% methanol (B129727) solution.

  • Sample Preparation: Centrifuge the extract to pellet cellular debris. Evaporate the supernatant to dryness under vacuum. Reconstitute the nucleotide pellet in a suitable buffer for HPLC analysis.

  • HPLC Analysis: Inject the sample into a high-performance liquid chromatograph (HPLC) equipped with a C18 reverse-phase column.

  • Separation and Detection: Separate the dNTPs using an ion-pair reverse-phase chromatography method with a UV detector set at 254 nm.

  • Quantification: Quantify the concentration of each dNTP by comparing the peak area to a standard curve generated with known concentrations of dNTP standards.

  • Data Analysis: Express the dNTP pool sizes as pmol per 10⁶ cells.

Conclusion

The validation of this compound's role in inhibiting DNA synthesis is well-supported by experimental evidence demonstrating its conversion to dATP and subsequent inhibition of ribonucleotide reductase. When compared to its synthetic analog, Cladribine, and the non-nucleoside inhibitor, Hydroxyurea, it is evident that while all three effectively halt DNA replication, their potency and specific mechanisms of action differ. Cladribine exhibits a more potent cytotoxic effect, likely due to its dual mechanism of RNR inhibition and direct incorporation into DNA. Hydroxyurea provides a distinct, non-nucleoside-based approach to targeting the same critical enzyme. This comparative guide, with its quantitative data, detailed protocols, and pathway visualizations, offers a valuable resource for researchers in the field, enabling a more informed approach to the development and application of DNA synthesis inhibitors in therapeutic contexts.

References

A Comparative Guide: 2'-Deoxyadenosine and 2-chlorodeoxyadenosine in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2'-Deoxyadenosine and 2-chlorodeoxyadenosine (Cladribine) for the treatment of leukemia, supported by experimental data and detailed methodologies.

Introduction

Purine (B94841) nucleoside analogs represent a cornerstone in the chemotherapy of hematological malignancies. Their structural similarity to endogenous nucleosides allows them to interfere with key cellular processes, leading to cytotoxicity in rapidly dividing cancer cells. This guide focuses on two such analogs: this compound and its chlorinated derivative, 2-chlorodeoxyadenosine (Cladribine). While both share a common purine backbone, their distinct biochemical properties and mechanisms of action result in different clinical profiles. This compound's therapeutic potential is realized when co-administered with an adenosine (B11128) deaminase (ADA) inhibitor, such as Pentostatin (B1679546) (2'-deoxycoformycin), to prevent its rapid degradation. In contrast, Cladribine (B1669150) is resistant to ADA, allowing for its direct cytotoxic effects.

Chemical Structures and Biochemical Properties

FeatureThis compound2-chlorodeoxyadenosine (Cladribine)
Structure A naturally occurring purine nucleoside.A synthetic chlorinated purine nucleoside analog.[1]
Resistance to Adenosine Deaminase (ADA) Rapidly deaminated by ADA, requiring co-administration with an ADA inhibitor like Pentostatin for therapeutic effect.[2]Resistant to deamination by ADA due to the chlorine atom at the 2-position of the purine ring.[1][3]
Intracellular Activation Phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form, deoxyadenosine (B7792050) triphosphate (dATP).[2]Phosphorylated by dCK to 2-chlorodeoxyadenosine monophosphate (CdA-MP) and subsequently to the active triphosphate form, 2-chlorodeoxyadenosine triphosphate (CdA-TP).[1]

Mechanism of Action

Both this compound (in the presence of an ADA inhibitor) and Cladribine exert their cytotoxic effects through the intracellular accumulation of their triphosphate forms, which interfere with DNA synthesis and repair, ultimately leading to apoptosis.

This compound (with an ADA Inhibitor):

The inhibition of ADA by agents like Pentostatin leads to an accumulation of deoxyadenosine, which is then converted to dATP.[2] High levels of dATP are toxic to lymphocytes and leukemic cells through several mechanisms:

  • Inhibition of Ribonucleotide Reductase: dATP is a potent feedback inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This leads to a depletion of the other deoxynucleoside triphosphates (dNTPs) necessary for DNA synthesis.

  • Induction of DNA Strand Breaks: The imbalance in dNTP pools disrupts DNA replication and repair processes, leading to the accumulation of DNA strand breaks.[2]

  • Direct Activation of Apoptosis: dATP can directly bind to Apaf-1, promoting the formation of the apoptosome and activating the caspase cascade, leading to programmed cell death.[4]

2-chlorodeoxyadenosine (Cladribine):

Cladribine's resistance to ADA allows it to accumulate in cells and be efficiently converted to its active triphosphate form, CdA-TP.[1][3] Its cytotoxic mechanisms include:

  • Incorporation into DNA: CdA-TP is incorporated into the DNA of leukemic cells, leading to the inhibition of DNA synthesis and repair, and the induction of DNA strand breaks.[1]

  • Inhibition of Ribonucleotide Reductase: Similar to dATP, CdA-TP also inhibits ribonucleotide reductase, depleting dNTP pools.

  • Direct Mitochondrial Damage: Cladribine has been shown to directly affect mitochondria, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[1][4] This represents a distinct mechanism compared to this compound.[1][4]

Signaling_Pathways Comparative Signaling Pathways of this compound and 2-chlorodeoxyadenosine cluster_Deoxyadenosine This compound + ADA Inhibitor cluster_Cladribine 2-chlorodeoxyadenosine (Cladribine) dAdo_entry This compound (dAdo) dATP dATP dAdo_entry->dATP dCK RNR_inhibition_dAdo Ribonucleotide Reductase Inhibition dATP->RNR_inhibition_dAdo Apaf1_activation Apaf-1 Activation dATP->Apaf1_activation DNA_synthesis_inhibition_dAdo DNA Synthesis Inhibition RNR_inhibition_dAdo->DNA_synthesis_inhibition_dAdo DNA_strand_breaks_dAdo DNA Strand Breaks DNA_synthesis_inhibition_dAdo->DNA_strand_breaks_dAdo Apoptosis_dAdo Apoptosis DNA_strand_breaks_dAdo->Apoptosis_dAdo Apaf1_activation->Apoptosis_dAdo CdA_entry Cladribine (CdA) CdATP CdATP CdA_entry->CdATP dCK RNR_inhibition_CdA Ribonucleotide Reductase Inhibition CdATP->RNR_inhibition_CdA DNA_incorporation Incorporation into DNA CdATP->DNA_incorporation Mitochondrial_damage Mitochondrial Damage CdATP->Mitochondrial_damage DNA_synthesis_inhibition_CdA DNA Synthesis Inhibition RNR_inhibition_CdA->DNA_synthesis_inhibition_CdA DNA_strand_breaks_CdA DNA Strand Breaks DNA_incorporation->DNA_strand_breaks_CdA Apoptosis_CdA Apoptosis DNA_strand_breaks_CdA->Apoptosis_CdA Mitochondrial_damage->Apoptosis_CdA

Caption: Mechanisms of this compound and Cladribine.

Clinical Efficacy in Leukemia

Direct comparative trials between this compound (with an ADA inhibitor) and Cladribine are limited. The following tables summarize response rates from separate clinical trials for each agent in various types of leukemia.

Table 1: Hairy Cell Leukemia (HCL)

TreatmentComplete Response (CR) RateOverall Response (OR) RateReference(s)
2-chlorodeoxyadenosine (Cladribine) 76% - 91%100%[5][6][7]
Pentostatin (ADA Inhibitor) 42.4% - 90%78.8% - 96%[3][7][8][9][10][11]

Table 2: Chronic Lymphocytic Leukemia (CLL)

TreatmentPatient PopulationComplete Response (CR) RateOverall Response (OR) RateReference(s)
2-chlorodeoxyadenosine (Cladribine) Previously Untreated10% - 47%56% - 82%[3]
Relapsed/Refractory4% - 31%31% - 68%[3][12][13]
Pentostatin (ADA Inhibitor) Previously Treated3%26% (CR+PR)[14]
Pentostatin-based Chemoimmunotherapy Previously Untreated41%>90%[15]

Table 3: Acute Myeloid Leukemia (AML)

TreatmentPatient PopulationComplete Response (CR) RateOverall Response (OR) RateReference(s)
2-chlorodeoxyadenosine (Cladribine) Monotherapy Refractory2.8%-[16]
Cladribine-based Combination Therapy Refractory42.2%49.7%[16][17]
Newly Diagnosed64%-[18]
Pentostatin (ADA Inhibitor) with Vidarabine --Potentiates activity[19]

Toxicity and Adverse Events

Both treatment regimens are associated with significant toxicities, primarily myelosuppression and immunosuppression.

Adverse Event2-chlorodeoxyadenosine (Cladribine)Pentostatin (ADA Inhibitor)
Myelosuppression Severe neutropenia, anemia, and thrombocytopenia are common.[17]Myelosuppression is a common adverse effect.[8]
Infections Increased risk of infections, including opportunistic infections, due to immunosuppression.[3][17]Infections are a significant toxicity.[14]
Neurological Toxicity Severe neurological toxicity has been reported, particularly at higher doses.[17]Central nervous system depression can occur.
Renal Toxicity Generally not reported at standard doses for HCL.[17]Dose-related renal toxicity is a concern and requires adequate hydration.
Cutaneous Reactions Skin rashes can occur and may be severe when combined with other drugs.[4]Skin rashes and pruritus are observed.[14]
Nausea and Vomiting Common, but generally mild to moderate.[1]Nausea and vomiting are common side effects.[8][14]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed leukemia cells (e.g., 0.5-1.0 x 10^5 cells/ml for cell lines, 1 x 10^6 cells/ml for primary samples) in a 96-well plate in a final volume of 100 µl per well.[20]

  • Drug Treatment: Add serial dilutions of this compound (with a constant concentration of an ADA inhibitor) or Cladribine to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[20]

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21] The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Plate_Cells Plate Leukemia Cells (96-well plate) Start->Plate_Cells Add_Drug Add this compound/ADAi or Cladribine Plate_Cells->Add_Drug Incubate_72h Incubate for 72 hours Add_Drug->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate Overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read Absorbance at 570 nm Incubate_Overnight->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for MTT cytotoxicity assay.

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After drug treatment, harvest cells by centrifugation. For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells.[22]

  • Washing: Wash the cells twice with cold PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[24]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[22][25]

3. Western Blotting for Apoptosis-Related Proteins

This technique is used to detect the expression and cleavage of key proteins involved in the apoptotic cascade, such as Bcl-2, PARP-1, and Caspase-3.

  • Protein Extraction: Lyse treated and untreated leukemia cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, PARP-1, or cleaved Caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

4. DNA Fragmentation Assay

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

  • Cell Lysis: Lyse the treated cells to release the genomic DNA.[26]

  • DNA Extraction: Extract the DNA using phenol-chloroform or a commercial DNA extraction kit.

  • RNase Treatment: Treat the DNA with RNase to remove contaminating RNA.[26]

  • Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on a 1-2% agarose gel containing ethidium (B1194527) bromide.[26][27]

  • Visualization: Visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.[26][27]

Conclusion

Both this compound, when protected from degradation by an ADA inhibitor, and 2-chlorodeoxyadenosine are potent agents in the treatment of various leukemias. Cladribine has the advantage of being a single agent that is resistant to ADA. The choice between these agents depends on the specific type of leukemia, the patient's prior treatment history, and the anticipated toxicity profile. Further head-to-head clinical trials would be beneficial to definitively establish the comparative efficacy and safety of these two therapeutic strategies. This guide provides a comprehensive overview to aid researchers and clinicians in understanding the nuances of these two important anti-leukemic drugs.

References

Cross-Validation of In Vitro and In Vivo Effects of 2'-Deoxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of 2'-Deoxyadenosine (B1664071), a naturally occurring nucleoside with demonstrated cytotoxic properties. By presenting supporting experimental data, detailed methodologies, and clear visualizations of its mechanism of action, this document aims to facilitate a deeper understanding of its potential as a therapeutic agent.

In Vitro vs. In Vivo Efficacy: A Comparative Analysis

This compound has shown significant cytotoxic effects in various in vitro models, particularly in cancer cell lines. These effects are often potentiated by the inhibition of adenosine (B11128) deaminase (ADA), the enzyme responsible for its degradation. The primary mechanism of action involves its intracellular phosphorylation to this compound triphosphate (dATP), which disrupts cellular processes and induces apoptosis.

While in vitro studies provide a foundational understanding of its anti-proliferative activity, in vivo models are crucial for evaluating its therapeutic potential in a complex biological system. The following tables summarize the available quantitative data from both in vitro and in vivo studies to facilitate a direct comparison.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs

Cell LineCompoundIC50 (µM)Exposure Time (h)Reference
Human Colon Tumor (HCT116)2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (B156593) (Cl-F-araA)0.2672[1]
Human Colon Tumor (HT-29)2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (Cl-F-araA)0.2672[1]
Human Colon Tumor (DLD-1)2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (Cl-F-araA)0.2672[1]
Human Colon Tumor (WiDr)2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (Cl-F-araA)0.2672[1]
Human Colon Carcinoma (LoVo)This compound + 2'-DeoxycoformycinToxic, but specific IC50 not providedNot specified[2]
Rat Adrenal Chromaffin CellsThis compound + Deoxycoformycin (3µM)>75% cell death at 100 µM72[3]

Table 2: In Vivo Antitumor Efficacy of this compound Analogs

Animal ModelTumor TypeCompoundDosing RegimenTumor Growth InhibitionReference
Nude MiceHuman Colon Tumor Xenograft (HT-29)2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (Cl-F-araA)Daily oral administrationRegressive or cytostatic growth[1]
Nude MiceHuman Colon Tumor Xenograft (WiDr)2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (Cl-F-araA)Daily oral administrationPotent antitumor activity[1]
Nude MiceHuman Colon Tumor Xenograft (Co-3)2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (Cl-F-araA)Daily oral administrationPotent antitumor activity[1]
Nude MiceHuman Colon Tumor Xenograft (COLO-320DM)2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (Cl-F-araA)Daily oral administrationPotent antitumor activity[1]

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis. The key steps in this signaling pathway are outlined below.

cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Nucleoside Transporter Nucleoside Transporter This compound->Nucleoside Transporter Uptake 2'-Deoxyadenosine_in 2'-Deoxyadenosine_in Nucleoside Transporter->2'-Deoxyadenosine_in dATP dATP 2'-Deoxyadenosine_in->dATP Phosphorylation Mitochondrion Mitochondrion dATP->Mitochondrion Induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Procaspase-3 Procaspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Intrinsic pathway of apoptosis induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to evaluate the effects of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and an ADA inhibitor if necessary) for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for a typical in vitro MTT cytotoxicity assay.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for assessing the antitumor activity of this compound in a xenograft mouse model.

  • Tumor Cell Implantation: Subcutaneously inject human tumor cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound or its analog via the desired route (e.g., oral gavage, intravenous injection) according to a predetermined schedule.

  • Tumor Volume Measurement: Measure tumor volume periodically using calipers.

  • Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment and control groups.

Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Repeated Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: General workflow for an in vivo xenograft model study.

Conclusion

The available data indicate that this compound and its analogs are potent inducers of apoptosis in cancer cells in vitro. This cytotoxic activity has been translated into significant antitumor effects in in vivo models, particularly for its more stable analogs. The primary mechanism of action involves the intrinsic apoptotic pathway, highlighting key molecular targets for potential therapeutic intervention. Further cross-validation studies with this compound itself in various in vivo cancer models are warranted to fully establish its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such future investigations.

References

using 2'-Deoxyadenosine as a standard for nucleoside analog studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, particularly in antiviral and anticancer research, nucleoside analogs represent a cornerstone of modern medicine. These synthetic compounds mimic naturally occurring nucleosides and interfere with critical cellular processes such as DNA and RNA synthesis. To rigorously evaluate the efficacy and mechanism of action of novel nucleoside analogs, a reliable and well-characterized standard is paramount. 2'-Deoxyadenosine, a fundamental building block of DNA, serves as this essential benchmark. This guide provides an objective comparison of this compound with key synthetic nucleoside analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery and development endeavors.

Physicochemical Properties: The Foundation of a Standard

A thorough understanding of the physicochemical characteristics of a standard is crucial for its application in various experimental settings. This compound's well-defined properties make it an ideal reference compound.

PropertyThis compoundReference(s)
Molecular Formula C₁₀H₁₃N₅O₃[1]
Molecular Weight 251.24 g/mol [1]
CAS Number 958-09-8
Appearance White crystalline powder
Melting Point 188-190 °C
Solubility Soluble in water
Storage Temperature 2-8°C

Comparative Performance: this compound vs. Key Nucleoside Analogs

The therapeutic potential of nucleoside analogs is determined by several key performance indicators, including their metabolic stability, efficiency of incorporation into nucleic acids, and their cytotoxicity against target cells. This section compares this compound with prominent analogs such as Cladribine (B1669150) (2-Chloro-2'-deoxyadenosine), Clofarabine, and Fludarabine.

Cytotoxicity: A Measure of Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values of this compound and its analogs across various cancer cell lines.

CompoundCell LineIC50 (µM)Reference(s)
This compoundCCRF-CEM0.9[2]
CladribineCCRF-CEM0.045[2]
CladribineAML (median)0.15[3][4]
CladribineCLL (median)0.16[3][4]
ClofarabineAML (median)0.12[3][4]
ClofarabineCLL (median)0.08[3][4]
ClofarabineLeukemia0.18 ± 0.01[5]
FludarabineB-CLL~45% inhibition[6]

Note: The cytotoxicity of this compound is often studied in the presence of an adenosine (B11128) deaminase inhibitor to prevent its degradation.

Metabolic Stability: Persistence in a Biological System

The metabolic stability of a nucleoside analog dictates its half-life and bioavailability. Analogs resistant to degradation by enzymes like adenosine deaminase (ADA) exhibit prolonged therapeutic effects.

CompoundConditionStabilityReference(s)
CladribineNeutral and basic pH (37-80°C)Stable[7]
CladribineAcidic pH (pH 1-2, 37°C)Unstable, with a half-life of 0.37-1.6 hours[7]
FludarabineConcentrate and diluted in NaCl 0.9%Stable for at least 15 days at room temperature and refrigerated
ClofarabineBetter acid stability than CladribineMore stable in acidic conditions compared to Cladribine[7]

Direct comparative metabolic stability data for this compound under the same conditions is limited as it is a natural substrate for ADA and is rapidly metabolized in vivo.

DNA Incorporation: The Basis of Genotoxicity

The incorporation of nucleoside analogs into DNA is a key mechanism of their cytotoxic action, leading to chain termination and inhibition of DNA synthesis.

CompoundFindingReference(s)
CladribineIncorporation into cellular DNA can be detected and quantified by PCR-based methods.[8]
GemcitabineIncorporates into both DNA and RNA, with the extent of incorporation being cell-line dependent.

Experimental Protocols

To ensure reproducibility and accuracy in nucleoside analog studies, detailed experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a nucleoside analog that inhibits cell proliferation by 50% (IC50).

Materials:

  • Target cancer cell line

  • 96-well microplates

  • Complete cell culture medium

  • This compound and nucleoside analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (including this compound as a standard) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting viability against compound concentration.[3][4]

Quantification of Intracellular Nucleoside Triphosphates by HPLC-MS/MS

This protocol allows for the quantification of the active triphosphate forms of nucleoside analogs within cells, providing insight into their metabolic activation.

Materials:

  • Cell culture and test compounds

  • Methanol

  • Water

  • Ammonium acetate

  • Ammonium hydroxide

  • Acetonitrile

  • HPLC-MS/MS system with a suitable column (e.g., porous graphitic carbon)

Procedure:

  • Cell Treatment: Incubate cells with the desired nucleoside analog for a specified time.

  • Extraction: Harvest the cells and extract the intracellular metabolites using a cold methanol/water solution.

  • Centrifugation: Centrifuge the extract to pellet cellular debris.

  • Analysis: Inject the supernatant into the HPLC-MS/MS system.

  • Quantification: Separate and quantify the nucleoside triphosphates based on their retention times and mass-to-charge ratios, using a standard curve for absolute quantification.

Signaling Pathways and Mechanisms of Action

Nucleoside analogs exert their effects by perturbing critical cellular pathways, primarily those involved in DNA synthesis and apoptosis.

Metabolic Activation of this compound and Analogs

For this compound and many of its analogs to become active, they must be phosphorylated intracellularly to their triphosphate form. This process is a critical determinant of their efficacy.

Metabolic_Activation Metabolic Activation of this compound and Analogs dA This compound (dA) or Analog dAMP dAMP or Analog-MP dA->dAMP Deoxycytidine Kinase (dCK) (rate-limiting step) dADP dADP or Analog-DP dAMP->dADP Nucleoside Monophosphate Kinase dATP dATP or Analog-TP dADP->dATP Nucleoside Diphosphate Kinase

Caption: Intracellular phosphorylation cascade of this compound and its analogs.

Induction of Apoptosis by Nucleoside Analogs

The accumulation of the triphosphate forms of nucleoside analogs can inhibit key enzymes like ribonucleotide reductase and DNA polymerase, leading to DNA damage and the initiation of the intrinsic apoptotic pathway.

Apoptosis_Pathway Nucleoside Analog-Induced Apoptosis cluster_0 Cellular Effects cluster_1 Apoptotic Cascade Analog_TP Analog-TP RNR Ribonucleotide Reductase Analog_TP->RNR inhibition DNAP DNA Polymerase Analog_TP->DNAP inhibition DNA_Damage DNA Strand Breaks & Chain Termination DNAP->DNA_Damage incorporation Mitochondrion Mitochondrion DNA_Damage->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway triggered by nucleoside analogs.[9]

Conclusion

This compound serves as an indispensable standard in the study of nucleoside analogs due to its well-characterized physicochemical properties and its central role in cellular metabolism. By comparing the cytotoxicity, metabolic stability, and DNA incorporation of novel synthetic analogs to this natural counterpart, researchers can gain a comprehensive understanding of their therapeutic potential. The provided data and protocols offer a framework for conducting these comparative studies, ultimately facilitating the development of more effective and targeted nucleoside-based therapies for a range of diseases.

References

Validating the Mechanism of Action of 2'-Deoxyadenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of several key 2'-Deoxyadenosine analogs, including Cladribine (B1669150) and Clofarabine (B1669196), with other nucleoside analogs such as Fludarabine and Gemcitabine. The information presented is supported by experimental data from published studies, with a focus on cytotoxicity, induction of apoptosis, DNA damage, and effects on mitochondrial integrity. Detailed experimental protocols for key validation assays are also provided to facilitate study replication and further investigation.

Core Mechanisms of Action of this compound Analogs

This compound analogs are a class of purine (B94841) nucleoside analogs that are highly effective in treating certain types of leukemias and lymphomas. Their cytotoxic effects are primarily mediated through their intracellular conversion to the active triphosphate form, which then interferes with critical cellular processes, leading to apoptosis. The key mechanisms of action are:

  • Inhibition of DNA Synthesis and Repair: The triphosphate metabolites of these analogs, such as cladribine triphosphate (Cd-ATP) and clofarabine triphosphate (Cl-F-ara-ATP), are incorporated into DNA, leading to the termination of DNA chain elongation. They also inhibit key enzymes involved in DNA synthesis and repair, such as DNA polymerase and ribonucleotide reductase, resulting in the accumulation of DNA strand breaks.

  • Induction of Apoptosis: this compound analogs are potent inducers of apoptosis. This programmed cell death is triggered through multiple pathways:

    • DNA Damage Response: The accumulation of DNA damage activates signaling pathways, often involving p53, that lead to the upregulation of pro-apoptotic proteins.

    • Mitochondrial Pathway: These analogs can directly affect mitochondrial integrity, causing a decrease in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[1][2][3]

    • Caspase Activation: The released cytochrome c, in conjunction with apoptotic protease activating factor 1 (Apaf-1) and dATP (or its analog), forms the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[1]

Comparative Performance Data

The following tables summarize the cytotoxic effects of this compound analogs and their alternatives in various leukemia cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound Analogs and Alternatives in Leukemia Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Clofarabine Leukemia (average)Leukemia0.18 ± 0.01[4]
Variety of Leukemia and Solid TumorsLeukemia/Solid Tumors0.028–0.29[5]
Infant ALL cell linesAcute Lymphoblastic Leukemia0.01 - 0.1[6]
HL-60Acute Promyelocytic Leukemia~0.05[7]
Cladribine Leukemia (average)Leukemia0.34 ± 0.03[4]
U266Multiple Myeloma2.43[8]
RPMI8226Multiple Myeloma0.75[8]
MM1.SMultiple Myeloma0.18[8]
Fludarabine LAMA-84Chronic Myeloid Leukemia0.101[9]
JURL-MK1Chronic Myeloid Leukemia0.239[9]
SUP-B15Acute Lymphoblastic Leukemia0.686[9]
NALM-6B-cell Leukemia0.749[9]
K562Chronic Myelogenous Leukemia3.33[10]
CCRF-CEMAcute Lymphoblastic Leukemia19.49[11]
Gemcitabine HeLaCervical Cancer3.3[12]
CaLoCervical Cancer0.3[12]
C33ACervical Cancer0.1[12]

Table 2: Induction of Apoptosis by this compound Analogs

CompoundCell LineTreatmentApoptosis InductionReference
Cladribine U2932 (DLBCL)24h incubationDose-dependent increase in Annexin V positive cells[13][14]
SUDHL2 (DLBCL)24h incubationDose-dependent increase in Annexin V positive cells[13][14]
B-CLL cells48h (with Doxorubicin)Median Apoptotic Index = 37.9%[15]
Clofarabine HCT116 (Colon)Not specified3-fold increase in apoptosis[16]
A375 & A54948h incubationSignificant induction of apoptosis[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound analogs and a general workflow for their experimental validation.

2_Deoxyadenosine_Analog_Mechanism Mechanism of Action of this compound Analogs cluster_cell Cell Analog This compound Analog Analog-TP Analog Triphosphate Analog->Analog-TP Phosphorylation DNA_Polymerase DNA Polymerase Inhibition Analog-TP->DNA_Polymerase RNR Ribonucleotide Reductase Inhibition Analog-TP->RNR Mitochondrion Mitochondrion Analog-TP->Mitochondrion Direct Effect DNA_Damage DNA Strand Breaks DNA_Polymerase->DNA_Damage RNR->DNA_Damage DNA_Damage->Mitochondrion p53 mediated Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Experimental Workflow for Validating Mechanism of Action Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Analog Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (Comet Assay) Treatment->DNA_Damage_Assay Mitochondrial_Assay Mitochondrial Integrity (ΔΨm, Cytochrome c) Treatment->Mitochondrial_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Apoptosis_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Mitochondrial_Assay->Data_Analysis

References

Measuring 2'-Deoxyadenosine Incorporation into DNA: A Comparative Guide to Quantitative PCR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating DNA damage, repair mechanisms, and the efficacy of nucleoside analog therapeutics, accurately quantifying the incorporation of modified nucleosides like 2'-Deoxyadenosine into DNA is crucial. This guide provides a comprehensive comparison of quantitative PCR (qPCR) as a method for this purpose, alongside alternative techniques including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Long-Read Sequencing, and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the experimental protocols, performance metrics, and commercial availability of these methods to assist you in selecting the most appropriate approach for your research needs.

Introduction to this compound Incorporation

This compound is a fundamental building block of DNA. However, its analogs, or modified versions, are often employed as antiviral or anticancer agents. These analogs can be incorporated into newly synthesized DNA strands during replication, leading to chain termination or disruption of DNA integrity, ultimately inducing cell death in rapidly dividing cells. Furthermore, endogenous or environmental factors can lead to the formation of DNA adducts with this compound, contributing to mutagenesis and carcinogenesis. Therefore, the ability to precisely measure the extent of this compound incorporation is paramount for understanding drug mechanisms, assessing genotoxicity, and exploring the intricate pathways of DNA damage and repair.

Quantitative PCR (qPCR) for Measuring this compound Incorporation

Principle:

The qPCR-based method for detecting the incorporation of this compound analogs or adducts relies on the principle that these modifications can stall or block the progression of DNA polymerase during the PCR amplification process. The presence of a modified this compound within the template DNA strand will lead to a reduction in the amount of full-length PCR product. This decrease in amplification efficiency can be quantified using real-time PCR, where the cycle threshold (Ct) value will be higher for DNA containing the modification compared to an unmodified control. By comparing the amplification of a long DNA fragment to a short fragment (which is less likely to contain a modification), the frequency of lesions can be estimated.

Experimental Protocol:

  • Genomic DNA Isolation: Extract high-quality genomic DNA from cells or tissues of interest using a standard DNA isolation kit.

  • DNA Quantification: Accurately quantify the concentration of the isolated DNA using a fluorometric method (e.g., PicoGreen).

  • qPCR Reaction Setup:

    • Prepare a master mix containing a long-range PCR buffer, dNTPs, forward and reverse primers for a long DNA target (e.g., >8 kb), and a thermostable DNA polymerase (e.g., Taq).

    • In separate reactions, prepare a similar master mix for a short DNA target (e.g., <200 bp) as a control for DNA quantity.

    • Add a DNA-binding dye (e.g., SYBR Green) for real-time detection.

    • Add a standardized amount of template DNA to each reaction well.

  • Real-Time PCR Amplification: Perform qPCR with an initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension. The number of cycles should be within the exponential phase of amplification.[1]

  • Data Analysis:

    • Determine the Ct values for both the long and short amplicons for each sample.

    • Calculate the relative amplification of the long fragment compared to the short fragment.

    • The frequency of lesions per unit length of DNA can be calculated using the Poisson distribution, assuming a random distribution of the incorporated analog.[2]

Commercial Kits:

Several commercial kits are available for the general quantification of DNA damage based on the qPCR principle, which can be adapted for studying the incorporation of specific analogs.

  • Human Nuclear DNA Damage Quantification qPCR Assay Kit (ScienCell, Cat. No. HNDQ): This kit operates on the principle that DNA lesions can impede DNA polymerase progression.[3][4]

  • Investigator Quantiplex Kits (QIAGEN): These kits are designed for the quantification of human DNA and can also assess DNA degradation, which is a form of DNA damage.[5]

Workflow for qPCR-based Measurement of this compound Incorporation:

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qPCR qPCR cluster_analysis Data Analysis DNA_Isolation Genomic DNA Isolation DNA_Quantification DNA Quantification DNA_Isolation->DNA_Quantification Reaction_Setup qPCR Reaction Setup (Long & Short Amplicons) DNA_Quantification->Reaction_Setup Amplification Real-Time PCR Amplification Reaction_Setup->Amplification Ct_Determination Ct Value Determination Amplification->Ct_Determination Relative_Amp Calculate Relative Amplification Ct_Determination->Relative_Amp Lesion_Frequency Calculate Lesion Frequency Relative_Amp->Lesion_Frequency

Caption: Workflow for qPCR-based measurement of this compound incorporation.

Alternative Methods for Measuring this compound Incorporation

While qPCR offers a sensitive and relatively high-throughput method, several other techniques provide complementary or more detailed information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle:

LC-MS/MS is considered the gold standard for the accurate and sensitive quantification of DNA adducts and modifications.[3] This method involves the enzymatic or chemical hydrolysis of DNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. The high specificity of tandem mass spectrometry allows for the precise identification and quantification of the modified this compound based on its unique mass-to-charge ratio and fragmentation pattern.

Experimental Protocol:

  • DNA Isolation and Hydrolysis:

    • Isolate genomic DNA from the sample.

    • Digest the DNA to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[6]

  • Sample Cleanup and Enrichment (Optional): Use solid-phase extraction or other chromatographic techniques to remove interfering substances and enrich for the modified nucleoside.

  • LC-MS/MS Analysis:

    • Inject the digested sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the nucleosides using a suitable column (e.g., C18).

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion (the modified this compound) to a specific product ion.[3][7]

  • Quantification: Use a stable isotope-labeled internal standard of the modified this compound to create a calibration curve for absolute quantification.[8]

Commercial Kits and Services:

While specific all-in-one kits for this compound quantification by LC-MS/MS are not common, individual components and services are widely available.

  • DNA isolation and digestion enzymes: Available from various suppliers like Thermo Fisher Scientific, New England Biolabs, and Sigma-Aldrich.

  • LC-MS/MS systems: Provided by companies such as Agilent, Sciex, Thermo Fisher Scientific, and Waters.

  • Contract Research Organizations (CROs): Many CROs offer services for DNA adduct analysis using LC-MS/MS.

Workflow for LC-MS/MS Analysis of this compound Incorporation:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification DNA_Isolation Genomic DNA Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Enzymatic_Hydrolysis LC_Separation Liquid Chromatography Separation Enzymatic_Hydrolysis->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (SRM/MRM) LC_Separation->MS_Detection Calibration_Curve Calibration Curve with Internal Standard MS_Detection->Calibration_Curve Absolute_Quant Absolute Quantification Calibration_Curve->Absolute_Quant

Caption: Workflow for LC-MS/MS analysis of this compound incorporation.

Long-Read Sequencing (Nanopore and PacBio SMRT)

Principle:

Third-generation sequencing technologies, such as Oxford Nanopore Technologies (ONT) and Pacific Biosciences Single-Molecule Real-Time (SMRT) sequencing, can directly detect DNA base modifications on single DNA molecules without the need for amplification.[9] As a modified base passes through a nanopore or is read by a polymerase, it generates a distinct electrical signal or kinetic signature that differs from the canonical bases. These deviations can be identified by specialized base-calling algorithms to map the location of the modification along the DNA strand.[10]

Experimental Protocol (Generalized Workflow):

  • High-Molecular-Weight DNA Extraction: Isolate high-quality, high-molecular-weight genomic DNA.

  • Library Preparation: Prepare a sequencing library according to the manufacturer's protocol (e.g., ONT's Ligation Sequencing Kit). This typically involves DNA repair, end-preparation, and ligation of sequencing adapters.

  • Sequencing: Load the library onto the sequencing device (e.g., MinION, PromethION, or PacBio Sequel).

  • Basecalling and Modification Calling: Use a basecaller that is capable of detecting DNA modifications (e.g., Dorado for ONT) to convert the raw signal data into DNA sequences with modification information.

  • Data Analysis:

    • Align the reads to a reference genome.

    • Analyze the frequency and distribution of the modified this compound.

    • Specialized software packages like NanoMethViz can be used for visualization and analysis of methylation data, and similar principles can be applied to other modifications.[11]

Commercial Availability:

  • Sequencing Platforms and Consumables: Available from Oxford Nanopore Technologies and Pacific Biosciences.

  • Library Preparation Kits: Provided by the respective sequencing platform manufacturers.

Workflow for Long-Read Sequencing-based Detection:

LongRead_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis HMW_DNA_Extraction High-Molecular-Weight DNA Extraction Library_Prep Sequencing Library Preparation HMW_DNA_Extraction->Library_Prep Sequencing Long-Read Sequencing Library_Prep->Sequencing Basecalling_ModCalling Basecalling with Modification Detection Sequencing->Basecalling_ModCalling Alignment Alignment to Reference Genome Basecalling_ModCalling->Alignment Modification_Analysis Modification Analysis (Frequency, Distribution) Alignment->Modification_Analysis

Caption: Workflow for long-read sequencing-based detection of this compound incorporation.

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle:

ELISA is an immunoassay that can be adapted to detect specific DNA modifications, provided a specific antibody against the modification is available. In a competitive ELISA format, the sample DNA (containing the modified this compound) competes with a known amount of labeled modified this compound for binding to a limited amount of specific antibody. The amount of signal is inversely proportional to the amount of modified this compound in the sample.

Experimental Protocol (General, for a custom assay):

  • DNA Denaturation and Coating: Denature the sample DNA to single strands and coat it onto a microplate.

  • Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.

  • Competition: Add a mixture of the sample and a known amount of enzyme-labeled modified this compound to the wells.

  • Antibody Binding: Add a primary antibody specific to the modified this compound and allow it to bind.

  • Secondary Antibody and Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP). Add the substrate for the enzyme and measure the resulting colorimetric, fluorescent, or chemiluminescent signal.

  • Quantification: Generate a standard curve using known concentrations of the modified this compound to determine the concentration in the samples.

Commercial Availability:

Currently, there are no commercially available ELISA kits specifically for the direct detection of this compound incorporation. However, ELISA kits for other DNA modifications, such as 5-methylcytosine (B146107) (5-mC), are available and demonstrate the principle of the technique.

  • 5-mC DNA ELISA Kit (Zymo Research, Cat. No. D5325): Allows for the quantification of 5-mC in DNA samples.[12]

  • Global DNA Methylation ELISA Kit (MyBioSource, Cat. No. MBS168205): A competitive ELISA for the measurement of 5-methyl-2'-deoxycytidine.[13]

Researchers interested in an ELISA for this compound incorporation would likely need to develop a custom assay, which would involve generating a specific monoclonal or polyclonal antibody against the modified nucleoside.

Workflow for a Competitive ELISA for this compound Incorporation:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection & Quantification Coating Coat Plate with Sample DNA Blocking Blocking Coating->Blocking Competition Competition with Labeled Antigen Blocking->Competition Primary_Ab Add Primary Antibody Competition->Primary_Ab Secondary_Ab Add Enzyme-linked Secondary Antibody Primary_Ab->Secondary_Ab Substrate_Addition Substrate Addition & Signal Development Secondary_Ab->Substrate_Addition Signal_Measurement Measure Signal Substrate_Addition->Signal_Measurement Standard_Curve Quantify with Standard Curve Signal_Measurement->Standard_Curve

Caption: Workflow for a competitive ELISA for this compound incorporation.

Comparative Analysis of Methods

FeatureQuantitative PCR (qPCR)LC-MS/MSLong-Read SequencingELISA
Principle Polymerase stalling at modification siteMass-to-charge ratio of nucleosidesAltered signal/kinetics during sequencingAntibody-antigen binding
Sensitivity High (detects ~1 lesion per 105 bases)[14]Very High (can detect 1 adduct per 107-1010 bases)[3]Moderate to High (dependent on coverage)Moderate to High (dependent on antibody)
Specificity Moderate (infers presence from amplification block)Very High (based on mass and fragmentation)High (single-molecule resolution)High (dependent on antibody specificity)
Quantification Relative or absolute (with standards)AbsoluteRelative (frequency) or absolute (with standards)Relative or absolute (with standards)
Throughput HighModerateLow to ModerateHigh
Cost per Sample LowHighHighLow to Moderate
Information Provided Frequency of lesionsAbsolute quantity of specific adductsLocation and frequency on single moleculesOverall quantity of the modification
Instrumentation Real-time PCR cyclerLC-MS/MS systemLong-read sequencerMicroplate reader
Commercial Kits Available for general DNA damageComponents and services availablePlatforms and kits availableAvailable for other modifications (e.g., 5-mC)

Cellular Response to this compound Incorporation: The Base Excision Repair Pathway

The incorporation of modified nucleosides like this compound analogs can trigger cellular DNA damage response pathways. One of the key pathways for repairing small base lesions that do not significantly distort the DNA helix is the Base Excision Repair (BER) pathway. Understanding this pathway is crucial for comprehending the cellular mechanisms that counteract the effects of such DNA modifications.

BER_Pathway cluster_initiation Initiation cluster_processing Processing cluster_repair Repair Synthesis Damaged_Base Damaged Base (e.g., incorporated analog) Glycosylase DNA Glycosylase Damaged_Base->Glycosylase recognizes & removes AP_Site AP (Apurinic/Apyrimidinic) Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 cleaves SSB Single-Strand Break APE1->SSB PolB DNA Polymerase β SSB->PolB fills gap Ligase DNA Ligase III PolB->Ligase seals nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for damaged DNA.

Conclusion

The choice of method for quantifying this compound incorporation into DNA depends on the specific research question, available resources, and desired level of detail.

  • qPCR is a sensitive, high-throughput, and cost-effective method for assessing the overall frequency of incorporation, making it well-suited for screening studies and monitoring changes in DNA damage levels.

  • LC-MS/MS offers unparalleled sensitivity and specificity for the absolute quantification of specific this compound adducts, making it the gold standard for detailed mechanistic studies and biomarker validation.

  • Long-Read Sequencing provides unique insights into the location and context of this compound incorporation on individual DNA molecules, which is invaluable for understanding the impact of these modifications on a genomic scale.

  • ELISA presents a high-throughput and cost-effective option, but the current lack of specific commercial kits for this compound incorporation necessitates custom assay development.

By understanding the principles, protocols, and performance characteristics of each of these methods, researchers can make an informed decision to select the most appropriate tool to advance their investigations into the roles of this compound incorporation in health and disease.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2'-Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2'-Deoxyadenosine are critical for maintaining a secure research environment and ensuring regulatory compliance. This nucleoside analog, a fundamental component in various molecular biology applications, requires careful management throughout its lifecycle, from use to final disposal. Adherence to these protocols is paramount for the protection of laboratory personnel and the environment.

This compound and materials contaminated with it are to be treated as hazardous chemical waste.[1] A conservative approach to handling is recommended, treating it with the same precautions as its analogue, this compound monohydrate, which is classified as harmful if swallowed.[1][2] Therefore, all items, including unused product, solutions, and contaminated laboratory consumables such as pipette tips, tubes, and gloves, must be segregated for chemical waste disposal.[1][3] Do not mix this waste with non-hazardous materials or other incompatible waste streams.[1]

Quantitative Data for Disposal Consideration

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following table summarizes key information based on the closely related this compound monohydrate and general chemical waste guidelines.

ParameterValue/InstructionSource
GHS Classification Acute Toxicity, Oral (Category 4)[1][2]
Hazard Statement Harmful if swallowed[2]
Disposal Route Approved waste disposal plant[1][2]
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand)[1]

Step-by-Step Disposal Protocol

A systematic approach to the disposal of this compound is essential. The following protocol outlines the necessary steps from personal protection to final waste pickup.

Personal Protective Equipment (PPE)

Before handling this compound, always don the appropriate personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[1][3]

Waste Segregation and Containerization
  • Identify and Segregate: All materials that have come into contact with this compound are to be considered chemical waste.[1][3]

  • Use Appropriate Containers: Collect solid waste, such as contaminated weigh boats and pipette tips, in a designated, sealed waste container.[3] Liquid waste containing this compound should be collected in a clearly labeled, sealed, and appropriate container, such as the original packaging or a UN-labeled container for liquid chemical waste.[4]

Labeling and Storage

Proper labeling and storage are crucial for safety and compliance.

  • Clear Labeling: The waste container must be clearly marked with the words "Hazardous Waste" and the full chemical name, "this compound".[1] Chemical formulas or abbreviations are not sufficient. Include the concentration if it is a solution and an estimated quantity.[1]

  • Hazardous Waste Tag: Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1]

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1] Ensure the container remains closed except when adding waste and is stored with secondary containment to prevent spills.[1]

Waste Disposal and Spill Management
  • Waste Pickup: Once the container is full or the waste stream is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.[1] Do not dispose of this compound down the drain or in regular trash. [1][5]

  • Spill Management: In case of a spill, immediately alert others in the vicinity.[1] While wearing appropriate PPE, cover the spill with an inert absorbent material.[1] Collect the contaminated absorbent material and place it into the designated hazardous waste container.[1] The spill area should then be cleaned with a suitable solvent and decontaminated. All cleanup materials must also be disposed of as hazardous waste.[1]

Experimental Workflow for Disposal

To provide a clear visual guide, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Workflow for this compound Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Lab coat - Safety glasses - Nitrile gloves start->ppe waste_generation Waste Generated (Solid or Liquid) ppe->waste_generation is_contaminated Contaminated with This compound? waste_generation->is_contaminated hazardous_waste Treat as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No segregate Segregate Waste hazardous_waste->segregate containerize Place in Labeled, Sealed Container segregate->containerize labeling Label Container: - 'Hazardous Waste' - '2''-Deoxyadenosine' - Concentration & Quantity containerize->labeling storage Store in Designated SAA with Secondary Containment labeling->storage pickup Request EHS Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2'-Deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2'-Deoxyadenosine, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be required for operations with a high risk of splashing.[2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A fully buttoned lab coat should be worn to protect the body and clothing from spills.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves for any tears or punctures before use.[2] Remove and dispose of gloves in a designated waste container immediately after handling the compound or if contamination is suspected.[2] Wash hands thoroughly after removing gloves.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.May be necessary if handling the compound as a powder outside of a chemical fume hood, in case of poor ventilation, or when user operations generate dust, fume, or mist.[2] The use of respiratory protection should be based on a risk assessment of the specific procedure.[2]

Operational and Disposal Plans

Handling and Storage:

  • Avoid the formation of dust and aerosols.[3][4][5]

  • Use only in areas with appropriate exhaust ventilation.[3]

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3][6]

  • Wash hands thoroughly after handling.[1][6]

  • Do not eat, drink, or smoke when using this product.[1][5]

Spill Management: In the event of a spill, immediately alert personnel in the area.[7] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[7][8] Collect the contaminated absorbent material and place it in a designated hazardous waste container.[7] Clean the spill area with an appropriate solvent and decontaminate.[7] All materials used for cleanup must also be disposed of as hazardous waste.[7]

Disposal Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, when handling this compound.[7]

  • Waste Identification and Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), should be considered chemical waste.[7]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Waste Accumulation and Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7] Ensure the container is kept closed at all times, except when adding waste.[7]

  • Request for Waste Pickup: Once the container is full or you no longer generate this waste stream, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[7] Do not dispose of this compound down the drain or in the regular trash.[7] Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Workflow: Spill Cleanup

The following diagram illustrates the decision-making process for the proper cleanup of a this compound spill.

Spill_Cleanup_Workflow spill Spill of this compound Occurs assess Assess Spill Size and Risk spill->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->don_ppe contain Contain the Spill (Use absorbent dikes for liquids) don_ppe->contain absorb Absorb/Cover Spill (Use inert absorbent for liquids, gently cover solids) contain->absorb collect Collect Contaminated Material (Use non-sparking tools) absorb->collect package Package Waste in a Labeled, Sealable Container collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of as Hazardous Waste (Follow institutional procedures) decontaminate->dispose report Report the Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.